2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid
Description
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Properties
IUPAC Name |
3-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)7-8-5-4-6-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKVEJHPQAZLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634979 | |
| Record name | N-(tert-Butoxycarbonyl)-3-cyclobutylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565456-75-9 | |
| Record name | N-(tert-Butoxycarbonyl)-3-cyclobutylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 2-((tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry. We detail a robust synthetic strategy via malonic ester synthesis, provide step-by-step experimental protocols, and describe the analytical techniques required for structural verification and purity assessment. This document is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and the design of novel therapeutics.
Introduction: The Role of Unnatural Amino Acids in Drug Discovery
The landscape of modern drug discovery is increasingly reliant on the design and synthesis of molecules with precisely tailored properties.[1] Non-proteinogenic amino acids (NPAAs), also referred to as unnatural amino acids (UAAs), are powerful building blocks that offer a chemical space far beyond the 20 canonical amino acids.[2] Their incorporation into peptides or use as standalone pharmacophores can significantly enhance therapeutic profiles by improving stability, potency, bioavailability, and receptor selectivity.[3]
This guide focuses on This compound (also known as N-Boc-DL-cyclobutylalanine), a UAA featuring two key structural motifs:
-
A Cyclobutyl Side Chain: This small, conformationally constrained cycloalkane ring is a valuable element in drug design. Its incorporation can rigidify the peptide backbone, which may lead to improved binding affinity with biological targets and enhanced resistance to enzymatic degradation.[4] The cyclobutyl fragment has become increasingly influential in the design of drugs for oncology, neurology, and infectious diseases.[5]
-
A Tert-butoxycarbonyl (Boc) Protecting Group: The Boc group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry.[6] Its stability under basic and nucleophilic conditions, combined with its facile removal under mild acidic conditions, makes it ideal for controlled, stepwise peptide synthesis.[7]
This document provides a detailed protocol for the synthesis of this valuable building block and a thorough guide to its characterization, empowering researchers to confidently produce and validate this compound for their discovery programs.
Section 1: Synthesis Strategy and Rationale
A reliable and scalable synthesis of 2-amino-3-cyclobutylpropanoic acid is essential. The malonic ester synthesis is a classic and highly effective method for preparing α-substituted carboxylic acids, making it an excellent choice for this target.[8][9] This approach involves the alkylation of a malonic ester enolate, followed by hydrolysis and decarboxylation.[10]
Retrosynthetic Analysis
The retrosynthetic strategy involves disconnecting the molecule at the α-carbon, identifying the key synthons, and tracing back to commercially available starting materials. The primary disconnection is between the α- and β-carbons, leading back to a malonate derivative and a cyclobutyl-containing electrophile.
Caption: Retrosynthetic analysis of the target molecule.
Rationale for Experimental Choices
-
Glycine Equivalent: Diethyl acetamidomalonate is an ideal starting material. The two ester groups activate the central methylene protons (pKa ≈ 13), allowing for easy deprotonation with a moderately strong base like sodium ethoxide. The acetamido group provides the nitrogen atom for the final amino acid.
-
Alkylation: The reaction between the malonate enolate and an alkyl halide proceeds via an SN2 mechanism.[11] Cyclobutylmethyl bromide, a primary alkyl halide, is an excellent electrophile for this reaction, minimizing the risk of competing elimination reactions that can occur with more hindered halides.[11]
-
Hydrolysis and Decarboxylation: Acid-catalyzed hydrolysis cleaves both the ester and amide functionalities. The resulting β-dicarboxylic acid is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon heating to yield the free amino acid.[2][10]
-
Amine Protection: The final free amine is protected using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed under mild basic conditions to deprotonate the ammonium salt and facilitate nucleophilic attack on the Boc anhydride, yielding the stable carbamate.[1][12]
Section 2: Detailed Experimental Protocol
This protocol outlines a three-step synthesis based on the principles of the malonic ester synthesis.[13]
Step 1: Alkylation of Diethyl Acetamidomalonate
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol (e.g., 75 mL). Carefully add sodium metal (1.05 eq.) in small portions. Allow the reaction to proceed until all the sodium has dissolved.
-
Enolate Formation: To the resulting sodium ethoxide solution, add diethyl acetamidomalonate (1.0 eq.). Stir for 15-20 minutes at room temperature.
-
Alkylation: Add cyclobutylmethyl bromide (1.0 eq.) dropwise to the mixture. Heat the reaction mixture to reflux with constant stirring for 4-6 hours. Progress can be monitored by TLC.
-
Work-up: After cooling, filter the hot reaction mixture to remove the precipitated sodium bromide. Evaporate the ethanol from the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate via rotary evaporation to yield crude diethyl 2-acetamido-2-(cyclobutylmethyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
Acid Hydrolysis: To the crude alkylated product from the previous step, add an excess of 6M hydrochloric acid.
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 6-8 hours. This step hydrolyzes the ester and amide groups and drives the decarboxylation.[13]
-
Isolation: Cool the reaction mixture in an ice bath. The crude DL-cyclobutylalanine hydrochloride may precipitate. Concentrate the solution under reduced pressure to obtain the crude amino acid salt.
Step 3: N-Boc Protection
-
Dissolution: Dissolve the crude DL-cyclobutylalanine hydrochloride (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Cool the solution in an ice bath and add a base such as sodium carbonate or triethylamine (approx. 2.5 eq.) to neutralize the hydrochloride and raise the pH to ~9-10.
-
Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) to the stirred solution.[14] Allow the mixture to warm to room temperature and stir overnight.
-
Work-up and Purification: Concentrate the reaction mixture to remove the dioxane. Adjust the pH of the remaining aqueous solution to ~2-3 with a cold solution of 1M HCl or citric acid. Extract the product into an organic solvent such as ethyl acetate (3x).[15] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, typically using a hexane/ethyl acetate or dichloromethane/methanol gradient) or recrystallization to yield pure this compound.
Section 3: Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Physicochemical Properties
| Property | Value |
| CAS Number | 565456-75-9 |
| Molecular Formula | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.30 g/mol |
| Appearance | White to off-white solid |
Spectroscopic and Chromatographic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the Boc group (~1.45 ppm, 9H, s), cyclobutyl protons (multiplets, ~1.6-2.5 ppm, 7H), β-CH₂ protons (~1.8-2.0 ppm, 2H, m), α-CH proton (~4.2-4.4 ppm, 1H, m), NH proton (~5.0 ppm, 1H, d), and COOH proton (broad singlet, >10 ppm).[16][17] |
| ¹³C NMR | Signals for the Boc methyls (~28 ppm), Boc quaternary carbon (~80 ppm), cyclobutyl carbons (~18, 25, 33 ppm), β-CH₂ (~38 ppm), α-CH (~53 ppm), Boc C=O (~156 ppm), and carboxylic acid C=O (~175 ppm).[18][19] |
| Mass Spec (ESI+) | Expected m/z for [M+H]⁺ at 244.15, [M+Na]⁺ at 266.13. Characteristic fragments include loss of isobutylene [M+H-56]⁺ and/or loss of the Boc group [M+H-100]⁺.[20][21] |
| HPLC | A single major peak indicating high purity, typically using a C18 reversed-phase column with a water/acetonitrile gradient containing 0.1% TFA or formic acid. |
Section 4: Experimental and Analytical Workflow
The overall process, from starting materials to a fully characterized final product, follows a logical and sequential workflow. This ensures that the material is synthesized efficiently and its quality is validated at the final stage.
Caption: Overall workflow for synthesis and characterization.
Conclusion
This guide has detailed a reliable and well-established synthetic route for this compound using the malonic ester synthesis. The rationale behind the chosen methodology and the specific protocols for synthesis, purification, and comprehensive characterization have been provided. The successful execution of these procedures will yield a high-purity, structurally verified UAA building block, ready for application in advanced peptide synthesis and medicinal chemistry research.
References
-
Itoh, M., Hagiwara, D., & Kamiya, T. (1975). A new reagent for the t-butoxycarbonylation of amino acids. Tetrahedron Letters, 16(49), 4393-4394. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Patsnap Eureka. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]
-
Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides containing repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-662. [Link]
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
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Boumoud, T., et al. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 5, 1-9. [Link]
-
Raju, G., et al. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid Communications in Mass Spectrometry, 26(22), 2591-2600. [Link]
-
University of Calgary. (n.d.). Ch21: Malonic esters. [Link]
-
Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-3352. [Link]
-
Hunt, I. (n.d.). Malonic Ester Synthesis. University of Calgary. [Link]
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Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. [Link]
-
Ramesh, M., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(10), 1164-1173. [Link]
-
Solomons, T. W. G., & Fryhle, C. B. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link]
-
The Organic Chemistry Tutor. (n.d.). Malonic Ester Synthetic Strategies. [Link]
-
Gershonov, E., et al. (2000). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 43(13), 2533-2540. [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]
-
Fichtner, F., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. RSC Medicinal Chemistry, 12(9), 1456-1473. [Link]
-
Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135. [Link]
-
SpectraBase. (n.d.). Boc-Ala-OH - Optional[1H NMR] - Spectrum. [Link]
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Introduction: The Role of Non-Natural Amino Acids in Modern Drug Discovery
An In-depth Technical Guide to the Physicochemical Properties of Boc-3-cyclobutyl-alanine
In the landscape of peptide-based therapeutics and drug discovery, the toolkit of 20 canonical amino acids, while foundational, often imposes limitations on structural and functional diversity.[1] The strategic incorporation of non-natural amino acids (NNAAs) has emerged as a transformative approach, enabling scientists to engineer novel peptides and proteins with enhanced stability, improved bioavailability, and unique functionalities.[][3] NNAAs like Boc-3-cyclobutyl-alanine are specialized building blocks designed to introduce specific conformational constraints and physicochemical properties.[4][5]
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, shielding the reactive amine group to ensure controlled, sequential peptide bond formation.[6][7] The cyclobutyl moiety, a compact and conformationally rigid cycloalkane, is particularly valuable. Its incorporation into a peptide backbone can induce specific turns and folds, influencing receptor binding affinity and metabolic stability.[4] Boc-3-cyclobutyl-alanine is therefore a molecule of significant interest for researchers aiming to fine-tune the pharmacological profiles of peptide drug candidates.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the core physicochemical properties of Boc-3-cyclobutyl-alanine, outlines robust analytical methodologies for its characterization, and explains the scientific rationale behind these experimental choices.
Molecular Profile and Core Physicochemical Data
Unambiguous identification begins with a clear understanding of the molecule's fundamental properties. Boc-3-cyclobutyl-alanine is most commonly supplied and handled as a diisopropylamine (DIPA) salt to improve its solubility and stability in laboratory settings.[4] The data presented below pertains to this salt form unless otherwise specified.
Table 1: Molecular Identifiers for Boc-L-3-cyclobutyl-alanine Diisopropylamine Salt
| Property | Value | Source |
| Synonyms | Boc-Ala(β-cyclobutyl)-OH·DIPA | [4] |
| CAS Number | 1309668-80-1 | [4] |
| Molecular Formula | C₁₂H₂₁NO₄·C₆H₁₅N | [4] |
| Molecular Weight | 344.49 g/mol | [4] |
| PubChem CID | 77187109 | [4] |
Table 2: Key Physicochemical Properties
| Property | Value | Rationale & Scientific Context |
| Appearance | White powder | [4] |
| Melting Point | 96 - 100 °C | [4] |
| Optical Rotation | [α]²⁰/D = +5 ± 1° (c=1 in MeOH) | [4] |
| Solubility | Enhanced solubility | [4] |
| Storage | Store at 0 - 8 °C | [4][5] |
Comprehensive Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous confirmation of structure, identity, and purity of a high-value building block like Boc-3-cyclobutyl-alanine. Each technique provides a unique and complementary piece of information, forming a self-validating analytical system.
Caption: Logical workflow for the comprehensive characterization of Boc-3-cyclobutyl-alanine.
Experimental Protocols and Data Interpretation
As a senior application scientist, the emphasis is not just on the protocol but on understanding the causality behind the choices and interpreting the results correctly.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
Expertise & Causality: NMR is the most powerful technique for the unambiguous structural determination of organic molecules in solution.[8] It provides detailed information about the chemical environment of each atom (¹H and ¹³C), their connectivity through covalent bonds (e.g., COSY), and their spatial proximity (e.g., NOESY).[9][10] For Boc-3-cyclobutyl-alanine, ¹H NMR confirms the presence and integrity of all key functional groups: the Boc group, the cyclobutyl ring, and the amino acid backbone.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize both polar and non-polar compounds and does not exchange with the amide (NH) proton.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion, which is useful for resolving the complex multiplets of the cyclobutyl ring.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
This experiment requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H).
Trustworthiness: Expected Spectral Features and Interpretation
-
Boc Group: A sharp, intense singlet integrating to 9 protons, typically observed around δ 1.4 ppm. This is the hallmark signal of the Boc protecting group.
-
Cyclobutyl Ring: A series of complex multiplets between δ 1.5-2.5 ppm. The exact chemical shifts and coupling patterns depend on the stereochemistry and ring puckering. 2D NMR techniques like COSY are invaluable for assigning these protons.
-
α-Proton (Hα): A multiplet, typically around δ 4.0-4.5 ppm, coupled to the β-protons and the NH proton.
-
β-Protons (Hβ): Methylene protons adjacent to the cyclobutyl ring, appearing as a multiplet coupled to the α-proton and ring protons.
-
Amide Proton (NH): A doublet (or broad singlet) coupled to the α-proton, typically observed between δ 7-8 ppm in DMSO-d₆. Its presence confirms the Boc group is attached.
-
Carboxylic Acid (COOH): A very broad singlet, often far downfield (>10 ppm), which may or may not be observed depending on the solvent and concentration. For the DIPA salt, this proton will be absent.
High-Performance Liquid Chromatography (HPLC): Purity Assessment
Expertise & Causality: HPLC is the gold standard for assessing the chemical and chiral purity of pharmaceutical building blocks.[] Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity, making it ideal for resolving the target molecule from potential synthesis-related impurities. Chiral HPLC is essential to confirm that the desired L-enantiomer is present and to quantify any contaminating D-enantiomer.[12][13]
Caption: Standard experimental workflow for HPLC analysis.
Protocol: Reversed-Phase HPLC for Chemical Purity
-
System Preparation: Use a standard HPLC system equipped with a UV or Diode Array Detector (DAD).
-
Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a robust choice.[14]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Solvent B: Acetonitrile (ACN) with 0.1% of the same acid. The acid is crucial for protonating the carboxylic acid, ensuring good peak shape.
-
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of Solvents A and B. Dilute as necessary to be within the linear range of the detector.
-
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection Wavelength: 210-220 nm, where the amide and carboxyl groups absorb.
-
Gradient: A typical screening gradient might be 10% to 90% B over 20 minutes. This should be optimized to ensure the main peak is well-retained and separated from any impurities.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100. A purity of ≥99% is often required for pharmaceutical applications.[6]
Protocol: Chiral HPLC for Enantiomeric Purity
-
System & Column: This requires a specialized Chiral Stationary Phase (CSP). Macrocyclic glycopeptide-based columns are often effective for Boc-amino acids.[12]
-
Mobile Phase: Chiral separations can be achieved in various modes (normal phase, polar organic, reversed-phase). A common starting point is a mixture of hexane/isopropanol or a buffered aqueous/organic mixture, depending on the column manufacturer's recommendation.
-
Method Development: Isocratic elution is often used. The ratio of solvents is adjusted to achieve baseline resolution between the L- and D-enantiomers.
-
Analysis: The goal is to confirm the main peak corresponds to the L-enantiomer and quantify the area of the D-enantiomer peak, if any. Enantiomeric excess (e.e.) should typically be >99%.
Mass Spectrometry (MS): Molecular Weight Verification
Expertise & Causality: Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of an ionized molecule. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amino acids, providing a highly accurate molecular weight that confirms the elemental composition.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample directly into the ESI source or inject it via an HPLC system.
-
Acquisition: Acquire the spectrum in positive ion mode. The Boc-amino acid will readily protonate.
-
Data Interpretation:
-
For the free acid (C₁₂H₂₁NO₄, MW = 243.30), expect to see the protonated molecular ion [M+H]⁺ at m/z 244.3.
-
Also look for common adducts like the sodium adduct [M+Na]⁺ at m/z 266.3.
-
The presence of the correct molecular ion peak provides extremely strong evidence of the compound's identity.
-
Safe Handling and Storage
Trustworthiness: Proper handling and storage are paramount for maintaining the integrity of the reagent and ensuring laboratory safety. The following recommendations are synthesized from standard safety data sheets for Boc-protected amino acids.[15][16][17][18]
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[16]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the fine powder.[18] Avoid generating dust. In case of spills, clean up using dry methods (do not dry sweep) to prevent aerosolization.[18]
-
Storage: Keep the container tightly sealed and store in a cool, dry place, preferably refrigerated between 0-8°C.[4] The Boc group is sensitive to strong acids and elevated temperatures, which can cause premature deprotection.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[15]
Conclusion
Boc-3-cyclobutyl-alanine is a valuable, specialized building block for peptide synthesis and medicinal chemistry. Its true utility, however, can only be realized when its identity, purity, and stereochemical integrity are rigorously confirmed. The integrated analytical workflow presented in this guide—combining NMR for structure, MS for mass, HPLC for purity, and physical constant determination—provides a robust, self-validating system for quality control. By understanding not just the protocols but the scientific rationale behind them, researchers can confidently incorporate this non-natural amino acid into their discovery programs, pushing the boundaries of modern therapeutic design.
References
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An In-depth Technical Guide to 2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2-((tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid, a non-proteinogenic amino acid increasingly utilized in medicinal chemistry and drug development. This document delves into its chemical identity, synthesis, analytical characterization, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
This compound, commonly known in the field as Boc-3-cyclobutyl-alanine, is a synthetic amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group makes it a valuable building block in solid-phase and solution-phase peptide synthesis. The cyclobutyl moiety introduces conformational rigidity and unique steric bulk compared to natural amino acids, which can be leveraged to modulate the pharmacological properties of peptides and small molecule therapeutics.
This compound exists as two enantiomers, the (2S) and (2R) forms, which are crucial distinctions in drug design due to the stereospecificity of biological targets.
Table 1: Chemical Identifiers and Properties
| Property | (2S)-Enantiomer | (2R)-Enantiomer |
| IUPAC Name | (2S)-2-[[(2-methylpropan-2-yl)oxy]carbonylamino]-3-cyclobutylpropanoic acid | (2R)-2-[[(2-methylpropan-2-yl)oxy]carbonylamino]-3-cyclobutylpropanoic acid |
| Synonyms | Boc-L-3-cyclobutylalanine | Boc-D-3-cyclobutylalanine |
| CAS Number | 478183-60-7[1] | 478183-61-8[2] |
| Molecular Formula | C12H21NO4[1] | C12H21NO4[2] |
| Molecular Weight | 243.3 g/mol [1] | 243.3 g/mol [2] |
| Appearance | White to off-white solid | White to off-white solid |
Synthesis and Mechanistic Considerations
The synthesis of Boc-3-cyclobutyl-alanine is a multi-step process that requires careful control of stereochemistry. A common synthetic approach involves the asymmetric alkylation of a chiral glycine enolate equivalent with a suitable cyclobutylmethyl halide. The choice of chiral auxiliary is paramount for establishing the desired stereocenter at the alpha-carbon.
General Synthetic Workflow
The following diagram illustrates a conceptual workflow for the asymmetric synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid.
Sources
Spectroscopic Characterization of Boc-Cyclobutyl-Alanine: A Technical Guide for Researchers
Foreword
Synthesis of Boc-Cyclobutyl-L-Alanine
The synthesis of Boc-cyclobutyl-L-alanine typically involves the protection of the amino group of cyclobutyl-L-alanine with a tert-butoxycarbonyl (Boc) group. The most common and efficient method for this transformation is the use of di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.[1][2]
Experimental Protocol: N-Boc Protection of Cyclobutyl-L-Alanine
This protocol outlines a standard procedure for the synthesis of Boc-cyclobutyl-L-alanine.
Materials:
-
Cyclobutyl-L-alanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)[3]
-
Dioxane and Water (or a suitable solvent system like water-acetone)[4]
-
Ethyl acetate (EtOAc)
-
5% aqueous citric acid solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[4]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve cyclobutyl-L-alanine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Basification: Add sodium bicarbonate (1.5 eq) or triethylamine (1.5 eq) to the solution and stir until the amino acid is fully dissolved.
-
Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting amino acid is no longer detectable.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water.
-
Wash the aqueous solution with ethyl acetate (2x) to remove any unreacted (Boc)₂O and byproducts.
-
Carefully acidify the aqueous layer to a pH of ~3 with a 5% citric acid solution.
-
Extract the product into ethyl acetate (3x).
-
-
Isolation:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude Boc-cyclobutyl-L-alanine.
-
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel if required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of Boc-cyclobutyl-alanine. These predictions are based on the known chemical shifts of the Boc group, the alanine backbone, and the cyclobutane ring system.[5][6][7][8][9]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of Boc-cyclobutyl-alanine is expected to show distinct signals for the protons of the Boc group, the alanine backbone, and the cyclobutyl side chain. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.0 - 5.2 | d | 1H | NH (Amide proton) |
| ~ 4.2 - 4.4 | m | 1H | α-CH (Alanine backbone) |
| ~ 2.4 - 2.6 | m | 1H | CH (Cyclobutane, attached to β-C) |
| ~ 1.8 - 2.2 | m | 4H | CH₂ (Cyclobutane ring) |
| ~ 1.6 - 1.8 | m | 2H | β-CH₂ (Alanine backbone) |
| 1.45 | s | 9H | (CH₃)₃C (Boc group) |
| ~ 10-12 | br s | 1H | COOH (Carboxylic acid) |
Causality Behind Predicted Shifts:
-
NH Proton: The amide proton is expected to appear as a doublet due to coupling with the α-proton, typically in the downfield region around 5.0-5.2 ppm. Its chemical shift can be sensitive to solvent and concentration.
-
α-Proton: This proton is adjacent to the electron-withdrawing carboxylic acid and amide groups, leading to a downfield shift in the range of 4.2-4.4 ppm. It will appear as a multiplet due to coupling with the NH proton and the β-protons.
-
Cyclobutane Protons: The protons on the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal couplings. The methine proton attached to the β-carbon of the alanine backbone will be the most downfield of the cyclobutyl protons. The methylene protons of the cyclobutane ring typically appear in the range of 1.8-2.2 ppm.[6][8][9]
-
β-Protons: These protons are adjacent to the cyclobutyl group and the α-carbon, and their chemical shift will be influenced by both. They are expected to appear as a multiplet.
-
Boc Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.45 ppm, a characteristic signal for the Boc protecting group.
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group is often broad and its chemical shift is highly variable, depending on the solvent and concentration. It can be observed in the region of 10-12 ppm or may exchange with residual water in the solvent.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 175 - 178 | COOH (Carboxylic acid carbon) |
| ~ 155 - 156 | C=O (Boc carbonyl carbon) |
| ~ 80 | C(CH₃)₃ (Boc quaternary carbon) |
| ~ 53 - 55 | α-C (Alanine backbone) |
| ~ 35 - 38 | β-C (Alanine backbone) |
| ~ 30 - 33 | CH (Cyclobutane, attached to β-C) |
| ~ 28.5 | C(CH₃)₃ (Boc methyl carbons) |
| ~ 25 - 28 | CH₂ (Cyclobutane ring) |
| ~ 18 - 20 | CH₂ (Cyclobutane ring) |
Causality Behind Predicted Shifts:
-
Carbonyl Carbons: The carboxylic acid and the Boc carbonyl carbons are the most deshielded, appearing at the downfield end of the spectrum. The carboxylic acid carbonyl is typically more downfield than the carbamate carbonyl.[10]
-
Boc Carbons: The quaternary carbon of the Boc group is expected around 80 ppm, and the three equivalent methyl carbons will appear as a sharp signal around 28.5 ppm.
-
Alanine Backbone Carbons: The α-carbon, being attached to the electronegative nitrogen and carbonyl groups, will be in the region of 53-55 ppm. The β-carbon's chemical shift will be influenced by the attached cyclobutyl group.
-
Cyclobutane Carbons: The carbons of the cyclobutane ring will have chemical shifts that are characteristic of strained aliphatic rings.[9][11] The methine carbon will be the most downfield of the ring carbons.
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring NMR spectra of small molecules is as follows.[12][13][14][15][16]
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of Boc-cyclobutyl-alanine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) may be necessary to obtain a spectrum with an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like amino acid derivatives.[17][18][19][20]
Predicted Mass Spectrometry Data (ESI-MS)
In positive ion mode ESI-MS, Boc-cyclobutyl-alanine is expected to be detected as the protonated molecule [M+H]⁺ and as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.
Molecular Formula: C₁₂H₂₁NO₄ Molecular Weight: 243.30 g/mol
Predicted ESI-MS Data:
| Ion | m/z (calculated) | Ionization Mode |
| [M+H]⁺ | 244.15 | Positive |
| [M+Na]⁺ | 266.13 | Positive |
| [M+K]⁺ | 282.10 | Positive |
| [M-H]⁻ | 242.14 | Negative |
Predicted MS/MS Fragmentation
Tandem mass spectrometry (MS/MS) of the protonated molecule [M+H]⁺ can provide valuable structural information. The fragmentation of Boc-protected amino acids is well-characterized and typically involves losses from the Boc group and cleavage of the amino acid backbone.[21][22][23][24]
Key Predicted Fragment Ions from [M+H]⁺ (m/z 244.15):
-
Loss of isobutylene (C₄H₈): A characteristic fragmentation of the Boc group, resulting in a fragment at m/z 188.09 . This corresponds to the protonated amino acid with the Boc group having lost a neutral molecule of isobutylene.
-
Loss of the entire Boc group (C₅H₉O₂): Cleavage of the N-C bond of the carbamate can lead to the loss of the entire Boc group, resulting in the protonated cyclobutyl-alanine at m/z 144.10 .
-
Loss of water (H₂O) from the carboxylic acid: A common fragmentation for carboxylic acids, leading to a fragment at m/z 226.14 .
-
Loss of formic acid (CH₂O₂): Decarboxylation can lead to a fragment at m/z 198.15 .
Experimental Protocol: ESI-MS Data Acquisition
A general procedure for obtaining ESI-MS data is as follows.[17][25]
Procedure:
-
Sample Preparation: Prepare a dilute solution of Boc-cyclobutyl-alanine (e.g., 1-10 µM) in a suitable solvent system, such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid (0.1%) to promote protonation in positive ion mode.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion and common adducts.
-
Select the [M+H]⁺ ion (m/z 244.15) for MS/MS analysis.
-
-
MS/MS Acquisition:
-
Fragment the selected precursor ion using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Acquire the product ion spectrum to observe the characteristic fragment ions.
-
Data Visualization
Visual representations are crucial for understanding the relationships between structure and spectroscopic data.
Chemical Structure of Boc-Cyclobutyl-L-Alanine
Caption: Predicted fragmentation of Boc-cyclobutyl-alanine.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of Boc-cyclobutyl-L-alanine. The detailed protocols for synthesis and data acquisition, combined with the predicted NMR and MS data, offer a robust framework for researchers working with this important non-natural amino acid. Adherence to these methodologies will ensure the reliable identification and quality assessment of Boc-cyclobutyl-L-alanine, facilitating its successful application in peptide synthesis and drug development.
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(5), 849–860. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). [Link]
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Baranac-Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]
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Ramesh, V., Ramesh, M., Srinivas, R., Sharma, G. V. M., & Jayaprakash, P. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339–3352. [Link]
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Gross, J. H. (2011). Mass Spectrometry of Amino Acids and Proteins. In Mass Spectrometry (pp. 539-579). Springer, Berlin, Heidelberg. [Link]
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Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [Link]
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ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. (2021). [Link]
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Lo, S. F., & Chang, T. T. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical biochemist. Reviews, 24(1), 3–12. [Link]
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Journal of Mass Spectrometry. Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. (2024). [Link]
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ResearchGate. (PDF) 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). [Link]
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Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. (2022). [Link]
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Chemistry LibreTexts. 4.7: NMR Spectroscopy. (2022). [Link]
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Baranac-Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ACS Publications. [Link]
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Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International journal of analytical chemistry, 2012, 282574. [Link]
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Hiden Analytical. Mass spectral fragments of common hydrocarbons. [Link]
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Das, B. B., Nanga, R. P., & Sahoo, B. R. (2013). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. Biochimica et biophysica acta, 1828(2), 740–748. [Link]
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ResearchGate. Chemical shifts from the NMR spectra of the cyclobutane ring of crossadducts 4a and 5a, with 12 and 13. a. [Link]
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JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
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Georgia Tech NMR Center. Small molecule NMR sample preparation. [Link]
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Boum-Rachedi, A., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 3(1), 1-5. [Link]
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ACD/Labs. Common Adduct and Fragment Ions in Mass Spectrometry. (2022). [Link]
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The Cyclobutyl Moiety: A Cornerstone for Innovation in Unnatural Amino Acid Chemistry and Drug Discovery
A Senior Application Scientist's In-depth Technical Guide
Authored by: Gemini
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of unnatural amino acids (UAAs) into peptides and proteins represents a paradigm shift in chemical biology and medicinal chemistry, offering tools to modulate biological activity, enhance proteolytic stability, and probe molecular interactions. Among the diverse array of UAAs, those containing the cyclobutyl scaffold have emerged as particularly compelling building blocks. The unique puckered conformation of the cyclobutane ring imparts significant conformational constraints on the peptide backbone, pre-organizing secondary structures and influencing receptor binding affinities. This guide provides a comprehensive technical overview of the discovery, stereoselective synthesis, and strategic application of cyclobutyl-containing unnatural amino acids in contemporary drug discovery and chemical biology. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols for key transformations, and explore case studies where the cyclobutyl motif has been instrumental in advancing therapeutic candidates.
Introduction: The Rationale for Constrained Amino Acids in Peptide Science
Peptides are exquisite signaling molecules, yet their therapeutic potential is often hampered by their inherent conformational flexibility and susceptibility to enzymatic degradation. The entropic penalty of a flexible peptide binding to a structured receptor can significantly reduce binding affinity. By introducing conformational constraints, such as those imposed by the cyclobutyl ring, we can lock the peptide into a bioactive conformation, thereby enhancing potency and selectivity.[1][2] The cyclobutane ring, with a strain energy of approximately 26 kcal/mol, is more strained than cyclopentane or cyclohexane, leading to a rigid, puckered geometry that can effectively direct the orientation of pharmacophoric groups.[1] This guide will explore how this unique structural feature is being harnessed to create next-generation therapeutics.
The Dawn of Cyclobutyl Amino Acids: Discovery and Early Syntheses
The journey of cyclobutyl amino acids from chemical curiosities to valuable tools in drug discovery has been driven by the pursuit of novel molecular architectures with enhanced biological properties. Naturally occurring cyclobutane-containing compounds, such as the antimicrobial agent sceptrin, hinted at the biological relevance of this strained carbocycle.[3] Early synthetic efforts were often challenging, but the development of robust methodologies has made these unique building blocks more accessible. One of the foundational cyclobutyl amino acids, 1-aminocyclobutanecarboxylic acid, has been synthesized through various routes, including the hydrolysis of 5-cyclobutane-spiro-hydantoin.[4]
Stereoselective Synthesis of Cyclobutyl-Containing Unnatural Amino Acids
The stereochemistry of the cyclobutyl ring and the amino acid stereocenter are critical for biological activity. Therefore, the development of stereoselective synthetic methods is paramount.
Photochemical [2+2] Cycloaddition: A Powerful and Versatile Approach
The [2+2] photocycloaddition of alkenes is arguably the most powerful and widely used method for constructing the cyclobutane core of these amino acids.[5][6] This approach offers a high degree of control over regioselectivity and stereoselectivity, particularly with the advent of visible-light photocatalysis.[6][7]
Mechanism of Visible-Light Mediated [2+2] Cycloaddition:
The reaction is typically initiated by a photocatalyst, often an iridium or ruthenium complex, which absorbs visible light and enters an excited state. This excited photocatalyst then transfers its energy to a substrate, such as a dehydroamino acid, promoting it to a triplet state. The triplet-state dehydroamino acid can then undergo a stepwise [2+2] cycloaddition with an alkene, like styrene, to form the cyclobutane ring. The stereochemical outcome of the reaction is influenced by the steric and electronic properties of the substrates and the reaction conditions.[6][7]
Figure 1: Simplified workflow of a visible-light mediated [2+2] cycloaddition for the synthesis of cyclobutyl amino acids.
Experimental Protocol: Visible-Light Mediated [2+2] Cycloaddition of a Dehydroamino Acid with Styrene [7]
-
Reaction Setup: In a nitrogen-filled glovebox, a solution of the dehydroamino acid (1.0 equiv), styrene (1.5 equiv), and the photocatalyst [Ir(dFCF3ppy)2(dtbpy)]PF6 (2 mol %) in degassed acetonitrile (0.2 M) is prepared in a reaction vial equipped with a magnetic stir bar.
-
Irradiation: The reaction mixture is stirred and irradiated with a blue LED lamp (λmax = 415 nm) at room temperature for 24 hours.
-
Work-up: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired cyclobutane amino acid derivative.
Table 1: Comparison of Reaction Conditions and Outcomes for [2+2] Cycloaddition
| Dehydroamino Acid Derivative | Alkene | Photocatalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| N-acetyl-dehydroalanine methyl ester | Styrene | [Ir(dFCF3ppy)2(dtbpy)]PF6 | CH3CN | 24 | 85 | >20:1 | [7] |
| N-Boc-dehydroalanine methyl ester | 4-Methoxystyrene | [Ir(dFCF3ppy)2(dtbpy)]PF6 | CH3CN | 24 | 92 | >20:1 | [7] |
| N-acetyl-dehydrophenylalanine methyl ester | Styrene | [Ru(bpy)3]Cl2 | DMF | 48 | 75 | 5:1 | [6] |
Non-Photochemical Routes to Cyclobutyl Amino Acids
While photochemical methods are prevalent, other strategies have been developed to access these valuable building blocks. These include intramolecular cyclizations and strain-release-driven reactions. For instance, the synthesis of certain cyclobutane β-amino acids has been achieved through the ring-closing metathesis of suitably functionalized diene precursors.[8]
Experimental Protocol: Synthesis of N-Boc-1-aminocyclobutanecarboxylic acid [9]
-
Reaction Setup: To a stirred solution of 1-aminocyclobutane-1-carboxylic acid (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and water, sodium bicarbonate (3.0 equiv) and di-tert-butyl dicarbonate (Boc)2O (1.2 equiv) are added at 0 °C.
-
Reaction: The reaction mixture is stirred for 12 hours at room temperature.
-
Work-up: The reaction mixture is washed with ethyl acetate to remove impurities. The aqueous layer is then acidified to pH 2-3 with 1N HCl and extracted with dichloromethane. The combined organic extracts are washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.
Applications in Drug Discovery and Peptidomimetics
The incorporation of cyclobutyl amino acids into peptides has proven to be a highly effective strategy for enhancing their therapeutic potential. The conformational rigidity imparted by the cyclobutyl ring can lead to increased potency, improved metabolic stability, and enhanced selectivity.[1]
Case Study: Cyclobutyl-Containing Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern cancer therapy. The unique three-dimensional structure of the cyclobutane ring can be exploited to fill hydrophobic pockets in the kinase active site and to orient key pharmacophoric groups for optimal binding. For example, cyclobutane and methylcyclobutane derivatives have been developed as potent Janus kinase (JAK) inhibitors for the treatment of inflammatory and autoimmune disorders, as well as cancer.[10] In some instances, the replacement of a more flexible cyclohexyl group with a cyclobutyl moiety has led to improved metabolic stability without compromising potency.[11]
Table 2: Examples of Cyclobutyl-Containing Drug Candidates and Their Therapeutic Targets
| Drug Candidate/Approved Drug | Therapeutic Target | Key Contribution of Cyclobutyl Moiety | Reference |
| Boceprevir | HCV NS3/4A protease | Increased potency compared to cyclopropyl and cyclopentyl analogues. | [11] |
| Apalutamide | Androgen receptor | Spirocyclic cyclobutane provides a rigid scaffold. | [11] |
| Ivosidenib | IDH1 | Difluorocyclobutanyl amine improves metabolic stability. | [11] |
| JAK Inhibitors | Janus Kinases | Rigid scaffold for optimal binding in the active site. | [10] |
graph "Drug_Development_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];Lead_Peptide [label="Lead Peptide\n(Flexible, Low Stability)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incorporate_CycloAA [label="Incorporate\nCyclobutyl Amino Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Peptidomimetic [label="Constrained Peptidomimetic", fillcolor="#F1F3F4", fontcolor="#202124"]; Improved_Properties [label="Improved Properties:\n- Increased Potency\n- Enhanced Stability\n- Higher Selectivity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Drug_Candidate [label="Drug Candidate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Lead_Peptide -> Incorporate_CycloAA; Incorporate_CycloAA -> Peptidomimetic; Peptidomimetic -> Improved_Properties; Improved_Properties -> Drug_Candidate; }
Figure 2: The role of cyclobutyl amino acids in the optimization of peptide-based drug candidates.
Conformational Control in Peptidomimetics
The stereochemistry of the cyclobutane ring has a profound impact on the secondary structure of peptides. High-resolution NMR studies have shown that peptides containing trans-cyclobutane amino acid residues tend to adopt more folded, helical structures in solution, while those with cis-cyclobutane residues often favor more extended, strand-like conformations.[12] This predictable control over peptide folding is a powerful tool for designing peptidomimetics with specific three-dimensional structures tailored for high-affinity binding to biological targets.[7][13]
Biochemical Incorporation into Proteins: Expanding the Genetic Code
The site-specific incorporation of unnatural amino acids into proteins in living cells is a powerful technique for probing protein structure and function. This is typically achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (often a stop codon like UAG) and charges the tRNA with the desired unnatural amino acid.[9][14] While the direct incorporation of cyclobutyl amino acids using this method is still an emerging area, the general protocols developed for other unnatural amino acids provide a clear roadmap.
Experimental Workflow: Site-Specific Incorporation of an Unnatural Amino Acid
-
Plasmid Construction: Plasmids encoding the engineered aminoacyl-tRNA synthetase and the suppressor tRNA are constructed. A gene of interest is mutated to contain an in-frame stop codon (e.g., UAG) at the desired site of incorporation.
-
Cell Transformation: Host cells (e.g., E. coli or mammalian cells) are co-transformed with the plasmids for the synthetase, tRNA, and the target protein.[9]
-
Protein Expression: The cells are cultured in a medium supplemented with the unnatural amino acid. The engineered synthetase charges the suppressor tRNA with the unnatural amino acid, which is then incorporated into the target protein at the site of the stop codon.[14]
-
Protein Purification and Analysis: The expressed protein is purified and analyzed to confirm the successful incorporation of the unnatural amino acid.
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Role of cyclobutyl amino acids in medicinal chemistry
An In-Depth Technical Guide to the Role of Cyclobutyl Amino Acids in Medicinal Chemistry
Abstract
Conformationally constrained amino acids are indispensable tools in modern medicinal chemistry, enabling the design of therapeutics with enhanced potency, selectivity, and metabolic stability. Among these, cyclobutyl amino acids have emerged as a uniquely valuable class of building blocks. The inherent puckered conformation of the cyclobutane ring imparts rigid structural constraints on peptide backbones and small molecule scaffolds, profoundly influencing their three-dimensional topology. This guide provides a comprehensive technical overview of the role of cyclobutyl amino acids in drug discovery, synthesizing field-proven insights with foundational principles. We will explore the distinct conformational landscape of the cyclobutyl moiety, detail robust stereoselective synthetic protocols, and analyze case studies where this scaffold has been pivotal in achieving desired pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of cyclobutyl amino acids in their therapeutic design strategies.
Introduction: The Rationale for Conformational Constraint
The biological activity of a peptide or small molecule is inextricably linked to its three-dimensional conformation. Natural peptides often suffer from significant conformational flexibility, leading to challenges in drug development such as reduced receptor binding affinity and susceptibility to proteolytic degradation.[1][2] To overcome these limitations, medicinal chemists employ unnatural amino acids to introduce conformational rigidity.[1] This strategy aims to "pre-organize" the molecule into its bioactive conformation, reducing the entropic penalty upon binding to its target and enhancing stability.[2]
The cyclobutyl amino acid, a subset of alicyclic amino acids, offers a compelling solution. The four-membered ring is large enough to avoid the excessive ring strain and reactivity of cyclopropane, yet it is significantly more constrained than cyclopentane or cyclohexane.[3][4] Its unique, non-planar "puckered" structure can effectively mimic and stabilize critical secondary structures like β-turns in peptides and act as a rigid scaffold in small molecules, making it an increasingly valuable motif in the drug discovery arsenal.[5][6]
The Cyclobutyl Scaffold: A Unique Conformational Landscape
The power of the cyclobutyl moiety lies in its distinct and predictable geometry. Unlike a planar aromatic ring or a flexible alkyl chain, the cyclobutane ring adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would arise from a planar arrangement.[4][7][8]
This puckering is characterized by a dihedral angle of approximately 25-35 degrees between the two halves of the ring. The ring undergoes rapid inversion between two equivalent puckered states, passing through a higher-energy planar transition state.[8] When incorporated into an amino acid, this conformational preference translates into a powerful tool for restricting the allowable Ramachandran (φ, ψ) angles of the peptide backbone, thereby guiding the peptide to adopt a specific, well-defined secondary structure.[9][10]
For instance, the incorporation of cyclobutane-containing β- or γ-amino acids can be used to tune the conformational restriction of a peptide sequence, which is a key descriptor for designing molecules like cell-penetrating peptides (CPPs).[1] The rigid backbone imparted by the cyclobutane ring can enforce a specific spatial arrangement of key pharmacophoric groups, leading to enhanced receptor selectivity.[1]
Caption: A cyclobutyl amino acid (CBAA) pre-organizes a peptide for stronger receptor binding.
Small Molecule Scaffolding
In small molecule drug design, the cyclobutane ring serves as a versatile 3D scaffold. Its rigid, puckered nature allows for the precise positioning of pharmacophoric substituents in three-dimensional space, which is often crucial for optimal interaction with a target's binding pocket. Replacing a flexible propyl chain with a 1,3-disubstituted cyclobutane, for example, can lock in a favorable conformation, improving affinity and metabolic stability. [11]
Case Studies: The Cyclobutyl Advantage in Action
The theoretical benefits of incorporating cyclobutyl moieties are borne out in several successful drug discovery programs.
Case Study: Boceprevir (HCV Protease Inhibitor)
Boceprevir is a protease inhibitor used for the treatment of hepatitis C. A key feature of its structure is a cyclobutane group in the P1 region, which interacts with the S1 pocket of the NS3/4A protease. Structure-activity relationship (SAR) studies revealed the critical importance of this moiety.
| Analog | Relative Potency |
| Cyclopropyl | 1x |
| Cyclobutyl | 3x |
| Cyclopentyl | 0.16x |
| Data from PharmaBlock.[6] |
The SAR data clearly demonstrates that the cyclobutyl ring provides the optimal size and conformation for binding in the S1 pocket, being 3-fold more potent than the smaller cyclopropyl analog and nearly 19-fold more potent than the larger, more flexible cyclopentyl version. [6]
Case Study: Ivosidenib (IDH1 Inhibitor)
The development of ivosidenib, a first-in-class IDH1 inhibitor for cancer therapy, highlights another key advantage: metabolic stability. Early lead compounds contained a cyclohexane ring that was a primary site of metabolic clearance. A key strategic modification was the replacement of this metabolically vulnerable cyclohexane with a difluorocyclobutane ring. This change blocked the site of metabolism, significantly improving the drug's pharmacokinetic profile and ultimately leading to an approved therapeutic. [6]
Conclusion and Future Outlook
Cyclobutyl amino acids represent a powerful and proven tool in the medicinal chemist's toolkit. Their unique conformational rigidity allows for the rational design of peptidomimetics and small molecules with superior pharmacological properties. By constraining molecular architecture, these building blocks can enhance binding affinity, improve target selectivity, and increase metabolic stability. As synthetic methodologies become more efficient and accessible, particularly through advances in photocatalysis, the application of cyclobutyl amino acids is expected to expand, paving the way for the development of novel therapeutics against a wide range of challenging biological targets. The strategic incorporation of this small, puckered ring will undoubtedly continue to play a significant role in shaping the future of drug discovery.
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An In-Depth Technical Guide to the Conformational Analysis of 2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid
Abstract: The conformational landscape of non-proteinogenic amino acids is a critical determinant of their function in peptidomimetics and other therapeutic agents. This guide provides a comprehensive technical overview of the conformational analysis of 2-((tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid, a molecule of significant interest in drug discovery due to the unique structural constraints imposed by its cyclobutyl moiety. We will explore a synergistic approach that combines computational modeling with experimental validation, offering researchers, scientists, and drug development professionals a robust framework for characterizing the three-dimensional structure and dynamic behavior of this and related compounds.
Introduction: The Significance of Conformational Analysis in Drug Design
The three-dimensional shape of a molecule is intrinsically linked to its biological activity. For amino acids and their derivatives, the accessible conformations of the backbone and side chains dictate how they interact with biological targets such as enzymes and receptors. Non-proteinogenic amino acids, like the title compound, are particularly valuable in drug design as they can introduce novel structural motifs, enhance metabolic stability, and improve pharmacokinetic profiles. The cyclobutyl group, in particular, introduces a significant conformational constraint, limiting the rotational freedom of the side chain and influencing the overall peptide backbone geometry.[1][2] A thorough understanding of the preferred conformations of this compound is therefore paramount for the rational design of potent and selective therapeutics.
The tert-butoxycarbonyl (Boc) protecting group is widely used in peptide synthesis due to its stability under various conditions and its facile removal under mild acidic conditions.[][][5][6] Its presence also influences the conformational preferences of the amino acid, making its analysis in the protected form directly relevant to synthetic intermediates and final products.
This guide will detail a multi-faceted approach to conformational analysis, integrating the predictive power of computational chemistry with the empirical data from nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
Computational Approaches to Conformational Analysis
Computational methods provide a powerful means to explore the potential energy surface of a molecule and identify its low-energy conformations. For a molecule with the flexibility of this compound, a combination of quantum mechanics (QM) and molecular mechanics (MM) methods is often employed.
Density Functional Theory (DFT) for Accurate Energetics
Density Functional Theory (DFT) is a quantum mechanical method that offers a good balance between accuracy and computational cost for studying molecular geometries and energies.[7][8][9]
Workflow for DFT-based Conformational Search:
Caption: A generalized workflow for DFT-based conformational analysis.
Experimental Protocol: DFT Calculations
-
Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic search is performed to generate a diverse set of initial conformations. This can involve rotating key dihedral angles, such as the Cα-Cβ and Cβ-Cγ bonds, and exploring the puckering of the cyclobutane ring.[10][11][12]
-
Geometry Optimization: Each candidate conformation is then subjected to geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with a 6-31G(d) basis set.[7][9]
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to calculate thermodynamic properties like Gibbs free energy, frequency calculations are performed at the same level of theory.
-
Analysis: The conformers are then ranked based on their relative Gibbs free energies to identify the most stable structures.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static picture of low-energy conformations, Molecular Dynamics (MD) simulations can reveal the dynamic behavior of the molecule in a simulated environment, such as a solvent.
Workflow for Molecular Dynamics Simulations:
Caption: A typical workflow for performing molecular dynamics simulations.
Experimental Protocol: Molecular Dynamics Simulations
-
System Setup: A low-energy conformer identified from DFT calculations is placed in a periodic box of solvent (e.g., water).
-
Force Field Parameterization: A suitable molecular mechanics force field, such as AMBER or CHARMM, is chosen.[13][14][15][16] For non-standard residues like this, parameters may need to be developed or validated.[17]
-
Minimization and Equilibration: The system is first energy minimized to remove any bad contacts. This is followed by a period of equilibration, typically in the NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles, to bring the system to the desired temperature and pressure.
-
Production Run: A long production simulation (typically nanoseconds to microseconds) is then run to sample the conformational space of the molecule.
-
Trajectory Analysis: The resulting trajectory is analyzed to understand the dynamic behavior of the molecule, including dihedral angle distributions, conformational transitions, and interactions with the solvent.
Experimental Validation of Conformational Preferences
Computational predictions must be validated by experimental data. NMR spectroscopy and X-ray crystallography are the two most powerful techniques for this purpose.[18][19]
NMR Spectroscopy: Probing Conformation in Solution
NMR spectroscopy provides a wealth of information about the conformation of molecules in solution. Key parameters include chemical shifts, coupling constants (J-values), and Nuclear Overhauser Effects (NOEs).[20][21]
Experimental Protocol: NMR Analysis
-
Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D ¹H NMR: A standard proton NMR spectrum is acquired to observe the chemical shifts and coupling patterns of the protons.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure determination.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons.
-
-
Measurement of ³J-Coupling Constants: High-resolution 1D ¹H NMR or selective 1D TOCSY experiments can be used to accurately measure the vicinal (three-bond) proton-proton coupling constants (³JHH). These values are related to the corresponding dihedral angles through the Karplus equation.[22][23][24][25] Gated decoupling experiments can be employed to measure coupling constants without the influence of the Nuclear Overhauser Effect.[26][27][28]
Data Presentation: Hypothetical NMR Data
| Proton Pair | ³JHH (Hz) | Corresponding Dihedral Angle (°) |
| Hα - Hβ | 8.5 | ~160° (anti) |
| Hβ - Hγ₁ | 10.2 | ~170° (anti) |
| Hβ - Hγ₂ | 3.1 | ~60° (gauche) |
Note: Dihedral angles are estimated using a generalized Karplus equation and should be considered in the context of a full structural analysis.
X-ray Crystallography: The Solid-State Conformation
X-ray crystallography provides a high-resolution, static picture of the molecule's conformation in the solid state.[29][30] While this may not always represent the dominant conformation in solution, it provides an invaluable, unambiguous starting point for computational and NMR studies.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Single crystals of the compound are grown by slow evaporation of a suitable solvent or by other crystallization techniques.
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure, yielding the precise atomic coordinates of the molecule.
Integrated Conformational Analysis: A Synergistic Approach
The most powerful approach to conformational analysis involves the integration of computational and experimental data.
Workflow for Integrated Analysis:
Caption: An integrated workflow for comprehensive conformational analysis.
By comparing the computationally predicted low-energy conformers with the experimental data from NMR (NOEs, J-couplings) and X-ray crystallography, a validated model of the conformational landscape of this compound can be constructed. Discrepancies between the different methods can provide insights into the effects of the environment (gas phase, solution, solid state) on the molecule's conformation.
Ramachandran-like Analysis for Non-Proteinogenic Amino Acids
The Ramachandran plot is a fundamental tool for visualizing the allowed backbone dihedral angles (φ and ψ) of amino acid residues in proteins.[31][32][33][34][35] While originally developed for the 20 proteinogenic amino acids, a similar analysis can be applied to non-proteinogenic amino acids to understand their conformational preferences. By plotting the φ and ψ angles sampled during MD simulations or from a library of crystal structures containing the cyclobutyl moiety, a "Ramachandran-like" plot can be generated to identify the sterically allowed and energetically favorable regions for this specific residue.
Conclusion
The conformational analysis of this compound requires a multi-pronged approach that leverages the strengths of both computational and experimental techniques. DFT calculations provide accurate energetics of static conformers, while MD simulations offer insights into the dynamic behavior of the molecule in solution. These computational predictions are then rigorously validated against experimental data from NMR spectroscopy and X-ray crystallography. The integrated methodology described in this guide provides a robust framework for elucidating the conformational landscape of this and other non-proteinogenic amino acids, ultimately enabling more informed and rational drug design.
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Jaskolski, M. (2011). Identification of amino acid sequence by X-ray crystallography: a mini review of case studies. Acta Biochimica Polonica, 58(1), 1-11. [Link]
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Hümmer, K., & Weckert, E. (1995). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. Acta Crystallographica Section A: Foundations of Crystallography, 51(4), 431-438. [Link]
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Beyond Nature's Blueprint: A Guide to Non-Proteinogenic Amino Acids in Peptide Design
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The therapeutic potential of peptides is immense, characterized by high selectivity and low toxicity.[1] However, native peptides often suffer from significant pharmacological limitations, including poor metabolic stability and low bioavailability, which curtail their clinical utility.[1][2][3] A powerful and field-proven strategy to overcome these hurdles is the incorporation of non-proteinogenic amino acids (NPAAs)—amino acids not found within the standard genetic code.[4][5] This guide provides an in-depth exploration of the rationale, classification, and core methodologies for utilizing NPAAs in modern peptide design. We will delve into the causality behind experimental choices in solid-phase peptide synthesis (SPPS), present validated protocols, and illustrate how strategic NPAA incorporation can fundamentally enhance the stability, potency, and pharmacokinetic profiles of peptide-based drug candidates.[1][2] This document serves as a technical resource for researchers and drug development professionals seeking to harness the transformative potential of NPAAs to engineer next-generation peptide therapeutics.
Chapter 1: The Rationale for Moving Beyond Nature's Alphabet
Peptides represent a compelling class of therapeutic agents due to their ability to mimic natural ligands, leading to high target specificity and a favorable safety profile.[1] Since the advent of insulin for treating diabetes, over 60 peptide therapies have secured regulatory approval, with more than 150 in clinical development.[1] Despite this success, the inherent liabilities of peptides composed solely of the 20 proteinogenic amino acids are significant. They are rapidly cleared from circulation and are susceptible to degradation by a host of endogenous proteases, presenting a formidable challenge for drug development.
The strategic incorporation of non-proteinogenic amino acids (NPAAs) offers a robust solution to these challenges.[3] NPAAs are a vast collection of amino acids beyond the canonical 20, encompassing hundreds of naturally occurring variants found in organisms like bacteria and fungi, as well as thousands that can be chemically synthesized.[1][6] By introducing NPAAs, medicinal chemists can exert precise control over a peptide's three-dimensional structure and physicochemical properties. This chemical diversification is the key to engineering peptides with superior drug-like attributes, including enhanced proteolytic stability, constrained bioactive conformations, improved cell permeability, and extended bioavailability.[1][2][3]
Chapter 2: A Functional Classification of Non-Proteinogenic Amino Acids
The power of NPAAs lies in the diverse functionalities they can introduce into a peptide scaffold. Rather than a purely structural classification, a functional categorization provides a more practical framework for peptide design. The choice of an NPAA is a deliberate experimental decision aimed at achieving a specific therapeutic enhancement.
Key Functional Classes of NPAAs:
-
Conformational Constraint: One of the most effective strategies in peptide design is to reduce conformational flexibility.[7] By locking a peptide into its bioactive conformation, one can significantly increase receptor affinity and potency. NPAAs like α-aminoisobutyric acid (Aib) are potent helix inducers, while D-amino acids can nucleate β-turn structures or terminate helices.[7][8] N-alkylation, particularly N-methylation, removes the amide proton's hydrogen-bond donating ability and introduces steric bulk, restricting backbone rotation and often improving cell permeability.[9][10]
-
Proteolytic Resistance: The native peptide bond is a prime target for proteases. Introducing NPAAs creates unnatural structures that are not recognized by these enzymes.[11] The substitution of an L-amino acid with its D-enantiomer is a classic and highly effective strategy to thwart enzymatic degradation.[12] Similarly, modifying the peptide backbone, such as by using β- or γ-amino acids, alters the spacing of side chains and renders the amide bonds resistant to cleavage.[7]
-
Pharmacokinetic Modulation: NPAAs can be designed to carry functionalities that improve a peptide's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the attachment of lipid moieties (lipidation) or polyethylene glycol (PEGylation) can enhance binding to serum albumin, extending the peptide's circulatory half-life. Glycosylation of peptide side chains has been shown to improve metabolic stability and permeability.[1]
-
Introduction of Novel Functionalities: The chemical versatility of NPAAs allows for the introduction of unique functionalities for specialized applications. Photo-crosslinkable amino acids, such as p-benzoyl-L-phenylalanine (Bpa), can be used to covalently trap and identify binding partners.[13] Amino acids bearing bioorthogonal handles like azides or alkynes enable site-specific conjugation of imaging agents or other payloads using click chemistry.[]
Table 1: Functional Classification and Examples of Common NPAAs
| Functional Class | Specific Goal | Example NPAA(s) | Impact on Peptide Properties |
| Conformational Constraint | Stabilize secondary structures (α-helices, β-turns) | α-Aminoisobutyric acid (Aib), D-Proline, N-methylated amino acids | Increases receptor affinity and potency by pre-organizing the peptide into its bioactive shape.[7][10] |
| Proteolytic Resistance | Prevent degradation by proteases | D-amino acids, β-amino acids, Ornithine, Peptoids | Extends in vivo half-life by making peptide bonds unrecognizable to enzymes.[9][11][15] |
| Pharmacokinetic Modulation | Improve half-life and bioavailability | Lipidated amino acids (e.g., Lys(Palmitoyl)), Glycosylated Asn/Ser | Increases serum stability, reduces renal clearance, and can improve permeability.[1] |
| Novel Chemical Functionality | Introduce probes or conjugation handles | p-Benzoyl-L-phenylalanine (Bpa), Azidohomoalanine (Aha) | Enables photo-affinity labeling to identify targets and site-specific modification.[13][] |
| Side-Chain Stapling | Stabilize α-helical structures | α,α-disubstituted NPAAs with olefin-bearing tethers | Enhances helicity, protease resistance, and cell permeability for targeting intracellular proteins.[1][16] |
Chapter 3: Core Methodology: Incorporating NPAAs via Solid-Phase Peptide Synthesis (SPPS)
The workhorse for chemically synthesizing peptides containing NPAAs is Solid-Phase Peptide Synthesis (SPPS).[17][18] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[18] This approach simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[19]
The most prevalent and versatile chemistry used in modern SPPS is the Fmoc/tBu strategy.[17] This method relies on an orthogonal protection scheme: the temporary Nα-amino protecting group, 9-fluorenylmethoxycarbonyl (Fmoc), is labile to a weak base (e.g., piperidine), while the more permanent side-chain protecting groups (often tert-Butyl, tBu, or Trityl, Trt-based) are stable to base but are removed by strong acid (e.g., trifluoroacetic acid, TFA) during the final cleavage step.[20][21]
Diagram 1: The Fmoc-SPPS Cycle for NPAA Incorporation
Caption: The iterative four-step Fmoc-SPPS cycle.
Experimental Protocol: Standard Fmoc-SPPS Coupling of an NPAA
This protocol describes a single coupling cycle on a 0.1 mmol scale.
Materials:
-
Fmoc-protected peptide-resin (0.1 mmol)
-
Fmoc-protected NPAA (0.4 mmol, 4 equivalents)
-
Coupling Activator: HBTU (0.38 mmol, 3.8 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Qualitative Test: Ninhydrin test kit
Methodology:
-
Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30 minutes. Drain the solvent.
-
Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain. Repeat with a fresh portion of the deprotection solution for 15 minutes. This two-step process ensures complete removal of the Fmoc group, the causality being that the first short exposure removes the initial dibenzofulvene-piperidine adduct which can interfere with the reaction.
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine. A final wash with DCM and then DMF is often performed.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-NPAA and HBTU in DMF. Add DIPEA to this solution and allow it to pre-activate for 1-2 minutes. Causality Note: Pre-activation converts the amino acid's carboxylic acid to a more reactive species, facilitating nucleophilic attack by the resin's free N-terminal amine.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. Expertise Insight: For sterically hindered NPAAs like Aib, coupling can be sluggish. It is crucial to use stronger coupling reagents (e.g., HATU) or extend the reaction time. Double coupling (repeating steps 4 and 5) is a common strategy to ensure the reaction goes to completion.
-
Monitoring the Coupling: Remove a few resin beads, wash them, and perform a ninhydrin test. A yellow/clear result indicates a successful coupling (no free primary amines), while a blue/purple color indicates an incomplete reaction, necessitating a longer reaction time or a second coupling. This provides a self-validating checkpoint for the protocol.[17]
-
Washing: After a successful coupling, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Orthogonal Protection for On-Resin Side-Chain Modification
For more complex designs, such as peptide cyclization or branching, it is necessary to use amino acids with side chains protected by groups that can be removed without disturbing the Nα-Fmoc group or the tBu-based protection on other residues.[21] This is known as an orthogonal protection strategy.[22]
Table 2: Common Orthogonal Protecting Groups for Side-Chain Amines in Fmoc-SPPS
| Protecting Group | Chemical Name | Removal Conditions | Stable To | Incompatible With |
| ivDde | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | 2-5% Hydrazine in DMF | TFA, Piperidine, Pd(0) | - |
| Alloc | Allyloxycarbonyl | Pd(PPh₃)₄ + Scavenger (e.g., PhSiH₃) | TFA, Piperidine, Hydrazine | - |
| Mtt | 4-Methyltrityl | 1-2% TFA in DCM (highly acid-labile) | Piperidine, Hydrazine, Pd(0) | Strong acids (e.g., cleavage cocktail) |
| Boc | tert-Butoxycarbonyl | ~50% TFA in DCM | Piperidine, Hydrazine, Pd(0) | Strong acids (e.g., cleavage cocktail) |
Expertise Insight: The choice of orthogonal protecting group is dictated by the planned synthetic route. For instance, if a peptide requires both on-resin cyclization via an amide bond and subsequent modification with a palladium-catalyzed reaction, one might use Lys(ivDde) for the cyclization and a Lys(Alloc) at another position for the later step.
Chapter 4: Applications and Impact in Drug Development
The true measure of NPAAs' value is their successful application in therapeutic candidates. The strategic replacement of just one or two proteinogenic residues can dramatically transform a peptide's pharmacological profile.
Diagram 2: Logic of NPAA-Driven Peptide Optimization
Caption: NPAA strategies lead to enhanced properties.
Case Study 1: Octreotide (Sandostatin) Somatostatin is a native peptide hormone with a very short half-life (<3 minutes). To create a viable drug, researchers developed Octreotide. A key modification was the replacement of L-Tryptophan with its D-Tryptophan enantiomer.[12] This single substitution makes the peptide resistant to enzymatic degradation, dramatically increasing its half-life and turning an unstable endogenous peptide into a successful therapeutic for treating acromegaly and certain tumors.[12]
Case Study 2: Stapled Peptides for Intracellular Targets Many diseases are driven by protein-protein interactions (PPIs) inside the cell, a target class that is notoriously difficult to drug. α-helical peptides that mimic one of the binding partners are promising but are often unstable and cannot cross the cell membrane. "Stapled" peptides solve this by incorporating two specialized NPAAs with olefin-bearing side chains, which are then covalently linked via a ring-closing metathesis reaction.[1] This hydrocarbon "staple" locks the peptide into its α-helical conformation, which simultaneously increases proteolytic resistance, structural stability, and cell permeability, allowing it to engage intracellular targets.[1][16]
Chapter 5: Conclusion and Future Outlook
Non-proteinogenic amino acids are indispensable tools in the field of peptide drug discovery. They provide the chemical diversity necessary to overcome the inherent weaknesses of natural peptides, transforming them into stable, potent, and bioavailable therapeutics.[1][3] The ability to rationally design peptides with precisely tailored properties—from conformational rigidity to proteolytic resistance—has been enabled by a deep understanding of NPAA stereochemistry and robust synthetic methodologies like SPPS.
The future of the field is bright, with ongoing innovations poised to expand the peptide designer's toolkit even further. Advances in computational chemistry and machine learning are beginning to allow for the in silico prediction of ideal NPAA substitutions to achieve desired properties, accelerating the design-build-test cycle.[16] Furthermore, the expansion of the genetic code in cellular expression systems is enabling the ribosomal incorporation of a growing number of NPAAs, opening a new frontier for the biosynthesis of modified peptides and proteins. As these technologies mature, the strategic use of non-proteinogenic amino acids will continue to drive the development of novel peptide therapeutics for a wide range of human diseases.
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A Senior Application Scientist's Guide to the Structural Elucidation of Boc-Protected Cyclobutyl Amino Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Cyclobutyl Scaffold in Modern Drug Design
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart advantageous pharmacological properties is perpetual. Cyclobutyl amino acids have emerged as exceptionally valuable building blocks in this pursuit. Their inherent conformational rigidity, a direct consequence of the strained four-membered ring, allows for the precise control of peptide and small molecule topography. This structural constraint can lead to enhanced binding affinity, improved metabolic stability, and favorable selectivity profiles for drug candidates.[1][2]
The tert-butyloxycarbonyl (Boc) protecting group is ubiquitously employed in the synthesis of these amino acids.[1][3] Its stability under a wide range of reaction conditions, coupled with its facile and clean removal under mild acidic conditions, makes it an ideal choice for multi-step synthetic campaigns. However, the combination of the compact cyclobutane ring and the bulky Boc group presents unique challenges and nuances in structural elucidation.
This guide provides an in-depth, technically-grounded framework for the comprehensive structural characterization of Boc-protected cyclobutyl amino acids. It moves beyond a mere listing of techniques to explain the causality behind experimental choices, offering a self-validating, integrated workflow designed for unambiguous structure and stereochemistry assignment.
The Analytical Challenge: Deciphering Stereochemistry in a Puckered Ring
The primary challenge in characterizing substituted cyclobutanes lies in definitively assigning their stereochemistry. The cyclobutane ring is not planar but exists in a dynamic equilibrium of puckered conformations. This puckering, combined with the presence of multiple stereocenters, gives rise to a complex world of cis/trans diastereomers and enantiomers. Spectroscopic signals from these closely related isomers can be remarkably similar, demanding a multi-faceted analytical approach to resolve ambiguity. This guide will focus on the suite of techniques required to differentiate these subtle but critical structural differences.
The Core Analytical Toolkit: An Integrated Spectroscopic Approach
No single technique can provide a complete structural picture. Instead, a synergistic application of multiple analytical methods is required. The workflow typically begins with foundational techniques to confirm the presence of key functional groups and elemental composition, followed by advanced NMR experiments to map out the precise three-dimensional architecture.
Foundational Analysis: Confirming the Basics
Fourier-Transform Infrared (FT-IR) Spectroscopy Before delving into complex structural analysis, FT-IR spectroscopy serves as a rapid and indispensable tool for confirming the presence of the core functional groups.
-
N-H Stretch: A moderate absorption peak around 3300-3500 cm⁻¹ confirms the presence of the N-H bond within the Boc-carbamate.
-
C-H Stretch: Aliphatic C-H stretching bands will be observed between 2850 and 3000 cm⁻¹.[4]
-
Carbonyl (C=O) Stretches: Two distinct, strong carbonyl absorptions are expected and are critical for confirmation. The C=O of the Boc-carbamate typically appears around 1710 cm⁻¹, while the carboxylic acid C=O stretch is found near 1700-1760 cm⁻¹.[5][6] The latter is often broadened due to hydrogen bonding.[5][7][8]
-
C-O Stretch: A prominent C-O stretching band for the carboxylic acid will be visible in the 1210-1320 cm⁻¹ region.[7]
High-Resolution Mass Spectrometry (HRMS) HRMS is non-negotiable for confirming the elemental composition of the synthesized molecule. By providing a highly accurate mass measurement (typically to within 5 ppm), it validates the molecular formula and rules out alternative structures with the same nominal mass.
Definitive Structure & Stereochemistry: The Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for these molecules. A combination of one-dimensional and two-dimensional experiments is essential to assign not just the constitution but, critically, the relative stereochemistry (cis vs. trans).
¹H NMR: The First Look at Stereochemistry The proton NMR spectrum provides the initial, crucial clues to the molecule's structure and isomeric identity.
-
Boc Group: A sharp, strong singlet integrating to 9 protons, typically found between 1.4-1.5 ppm, is the unmistakable signature of the tert-butyl group.
-
Cyclobutane Protons: The protons on the cyclobutane ring appear in the region of 1.8-3.0 ppm.[9] Their chemical shifts and, more importantly, their coupling constants (J-values) are highly sensitive to their spatial arrangement.[10][11]
-
Distinguishing cis vs. trans Isomers: The key to differentiating diastereomers often lies in the coupling constants between protons on adjacent carbons (vicinal coupling). While the exact values are molecule-dependent, cis and trans vicinal coupling constants in cyclobutane systems can differ significantly, allowing for preliminary assignment.[10][12]
¹³C NMR: Mapping the Carbon Skeleton The carbon NMR spectrum complements the ¹H data by confirming the number of unique carbon environments.
-
Boc Group Carbons: The quaternary carbon of the Boc group appears around 80 ppm, while the three equivalent methyl carbons show a signal near 28 ppm.
-
Carbonyl Carbons: The carbamate and carboxylic acid carbonyls resonate far downfield, typically in the 155-185 δ range.[5]
-
Cyclobutane Carbons: The carbons of the cyclobutane ring are found in the aliphatic region, and their chemical shifts are influenced by the substituents and their stereochemical relationship.
2D NMR: The Unambiguous Assignment Two-dimensional NMR experiments are indispensable for connecting the dots and building a definitive 3D picture of the molecule.
-
COSY (Correlation Spectroscopy): This experiment maps out all the ¹H-¹H spin-spin couplings, establishing the connectivity of protons within the cyclobutane ring. It confirms which protons are on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the ¹³C signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons, such as the carbonyls and the C1-carbon of the amino acid.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is the ultimate tool for determining relative stereochemistry.[13] It detects correlations between protons that are close in space, irrespective of their through-bond connectivity.[14][15]
-
Causality: For a cis isomer, a NOESY cross-peak will be observed between protons on the same face of the cyclobutane ring. For instance, in a 1,3-disubstituted cyclobutane, a NOE between the H1 and H3 protons would provide definitive proof of a cis relationship.[16] The absence of such a correlation, coupled with other evidence, would strongly suggest a trans configuration.
-
When to Choose ROESY: For molecules in the intermediate molecular weight range (approx. 700-1200 Da), the standard NOE can be zero or very weak.[14] In such cases, the ROESY experiment is the preferred alternative as it provides a positive signal regardless of molecular tumbling rate.[14][15]
-
| Technique | Information Gained | Causality & Rationale |
| ¹H NMR | Proton environments, integration, preliminary stereochemistry via coupling constants (J-values). | The dihedral angle between vicinal protons directly influences their coupling constant; this angle is different for cis and trans isomers. |
| ¹³C NMR | Number and type of unique carbon atoms. | Confirms the carbon backbone and the presence of all expected functional groups. |
| COSY | ¹H-¹H through-bond connectivity. | Establishes the proton network on the cyclobutane ring. |
| HSQC | ¹H-¹³C one-bond correlations. | Unambiguously assigns which proton is attached to which carbon. |
| HMBC | ¹H-¹³C long-range (2-3 bond) correlations. | Assigns quaternary carbons and confirms the overall molecular framework. |
| NOESY/ROESY | ¹H-¹H through-space proximity. | Definitive assignment of relative stereochemistry (cis/trans) . Protons on the same face of the ring will show a correlation.[13][16] |
Resolving Enantiomers: Chiral Chromatography
NMR and MS cannot distinguish between enantiomers (non-superimposable mirror images). For this, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.
-
Mechanism: A chiral stationary phase (CSP) is used to create transient, diastereomeric complexes with each enantiomer.[17] This differential interaction leads to different retention times, allowing for their separation and quantification.
-
Column Selection: Polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective for separating underivatized amino acids.[17][18][19] Empirical screening of different columns and mobile phases is typically required to achieve optimal resolution.[20]
The Gold Standard: Single-Crystal X-ray Crystallography
When an unambiguous, solid-state structure and absolute configuration are required, single-crystal X-ray crystallography is the definitive technique.[21][22]
-
Process: This method involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is used to calculate a 3D map of the electron density within the crystal, revealing the precise position of every atom.[23]
-
Requirement: The primary limitation is the ability to grow suitable, diffraction-quality crystals, which can often be a challenging and time-consuming step.[21] However, when successful, it provides irrefutable proof of both relative and absolute stereochemistry.[21][24]
An Integrated Workflow for Structural Elucidation
A logical, step-by-step approach ensures that all structural questions are answered efficiently and accurately. The following workflow represents a field-proven strategy.
Experimental Protocol: 2D NOESY for Stereochemical Assignment
-
Sample Preparation: Dissolve 5-10 mg of the purified Boc-protected cyclobutyl amino acid in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a high-quality NMR tube. Ensure the sample is free of particulate matter.
-
Instrument Setup: On a high-field NMR spectrometer (≥400 MHz), load and lock the sample. Tune and match the probe for ¹H. Acquire standard ¹H and ¹³C spectra first to determine chemical shifts and appropriate spectral widths.
-
NOESY Parameter Optimization:
-
Use a standard 2D NOESY pulse sequence (e.g., noesyesgp on Bruker systems).
-
Set the spectral width to cover all proton signals.
-
The most critical parameter is the mixing time (d8) . This is the period during which NOE transfer occurs. For small molecules (<600 Da), typical mixing times range from 300 ms to 800 ms. Start with a value around 500 ms.
-
Set an appropriate relaxation delay (d1) of at least 1-2 seconds to allow for full magnetization recovery.
-
-
Data Acquisition: Acquire the 2D data with a sufficient number of scans to achieve a good signal-to-noise ratio. This may take several hours.
-
Data Processing: Process the acquired data using appropriate window functions (e.g., sine-bell) in both dimensions, followed by a two-dimensional Fourier transform. Phase correct the spectrum carefully.
-
Analysis: Symmetrize the spectrum. Look for off-diagonal cross-peaks that connect two proton signals. A cross-peak between proton A and proton B indicates they are spatially close (< 5 Å). Correlate these spatial relationships with your proposed cis and trans models to make a definitive assignment.
Conclusion
The structural elucidation of Boc-protected cyclobutyl amino acids is a rigorous process that hinges on the intelligent and synergistic application of modern analytical techniques. While foundational methods like FT-IR and HRMS provide an essential starting point, it is the detailed, multi-dimensional analysis by NMR spectroscopy that unlocks the critical stereochemical information. For chiral molecules, this must be complemented by chiral chromatography and, when possible, the unequivocal proof of X-ray crystallography. By following the integrated workflow presented in this guide, researchers and drug development professionals can confidently and unambiguously determine the three-dimensional structure of these valuable synthetic building blocks, accelerating the journey from molecular design to innovative therapeutics.
References
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Snyder, L. C., & Meiboom, S. (1967). Molecular Structure of Cyclobutane from Its Proton NMR in a Nematic Solvent. The Journal of Chemical Physics. Available at: [Link]
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Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Available at: [Link]
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Abraham, R. J., et al. (2012). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. Available at: [Link]
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Tabaczynski, W. A., et al. (1999). An NMR and conformational investigation of the trans-syn cyclobutane photodimers of dUpdT. Biopolymers. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic Acid in Organic Chemistry. Retrieved from [Link]
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University of Missouri. (2018). NOESY and ROESY. Retrieved from [Link]
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De Riccardis, F., et al. (2020). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. Available at: [Link]
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TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?. Retrieved from [Link]
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UCSD SSPPS NMR Facility. (2015). NOESY and ROESY. Retrieved from [Link]
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Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry. Available at: [Link]
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University of Colorado Boulder. (n.d.). Infrared Spectroscopy Table and Guide. Retrieved from [Link]
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ChemBK. (2024). 1-N-Boc-Amino-Cyclobutane Carboxylic Acid. Retrieved from [Link]
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El-Rachidi, E., et al. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molecules. Available at: [Link]
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ResearchGate. (n.d.). Single-crystal X-ray diffraction structure of compound 17b. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
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ACD/Labs. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. Retrieved from [Link]
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B2B Chemicals. (2026). Boc-1-Aminocyclobutanecarboxylic Acid: A Key Building Block for Chemical Synthesis. Retrieved from [Link]
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LibreTexts Chemistry. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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LibreTexts Chemistry. (2022). Amine Fragmentation. Retrieved from [Link]
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LibreTexts Chemistry. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
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A Technical Guide to the Chirality and Stereochemistry of 2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid
Executive Summary
The incorporation of non-proteinogenic amino acids (NPAAs) into peptide-based therapeutics is a cornerstone of modern drug development, offering enhanced metabolic stability, conformational constraint, and novel receptor interactions. Among these, 2-((tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid, commonly known as N-Boc-3-cyclobutylalanine, represents a structurally unique building block. Its cyclobutyl moiety introduces a rigid, lipophilic side chain that can profoundly influence the pharmacological properties of a parent peptide. The molecule possesses a single stereocenter at the α-carbon, mandating that its synthesis, separation, and analysis be conducted with absolute stereochemical control. This guide provides an in-depth examination of the stereochemistry of N-Boc-3-cyclobutylalanine, detailing strategies for its enantioselective synthesis and resolution, and presenting robust analytical methodologies for the definitive verification of its stereochemical integrity.
The Central Role of Chirality: An Introduction
In drug development, the three-dimensional arrangement of atoms—the stereochemistry—is not a trivial detail; it is a critical determinant of biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. The NPAA N-Boc-3-cyclobutylalanine is defined by the stereochemistry at its α-carbon (C2). The precise control and verification of this center are paramount for its application in the synthesis of active pharmaceutical ingredients (APIs), where the presence of an undesired enantiomer constitutes a significant impurity. This document serves as a technical resource for researchers engaged in the synthesis and quality control of peptides and small molecules incorporating this valuable chiral building block.
Stereochemical Analysis of N-Boc-3-cyclobutylalanine
The α-Carbon: A Single Stereocenter
The core of N-Boc-3-cyclobutylalanine's chirality lies in its α-carbon. This carbon atom is bonded to four distinct substituents:
-
A hydrogen atom (-H)
-
A carboxylic acid group (-COOH)
-
A Boc-protected amino group (-NHBoc)
-
A cyclobutylmethyl group (-CH₂-C₄H₇)
This arrangement creates a single chiral center, giving rise to two possible stereoisomers: a pair of enantiomers.
The Enantiomeric Pair: (R) vs. (S)
The two enantiomers are designated as (R)- and (S)-N-Boc-3-cyclobutylalanine according to the Cahn-Ingold-Prelog priority rules. Their distinct spatial arrangements are depicted below.
Caption: The (S) and (R) enantiomers of N-Boc-3-cyclobutylalanine.
Table 1: Properties of N-Boc-3-cyclobutylalanine Enantiomers
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| Synonym | Boc-L-cyclobutylalanine | Boc-D-cyclobutylalanine |
| CAS Number | 478183-60-7[1] | 478183-61-8[2] |
| Molecular Formula | C₁₂H₂₁NO₄ | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.30 | 243.30 |
Accessing Enantiopure Material: Synthesis and Resolution
Obtaining a single enantiomer is a critical step. This can be achieved either by building the molecule stereoselectively from the start (asymmetric synthesis) or by separating a 50:50 racemic mixture (chiral resolution).
Asymmetric Synthesis
Modern synthetic chemistry offers powerful tools to construct chiral molecules with high enantiomeric purity, avoiding the inherent 50% material loss of classical resolution.[3]
-
Causality of Method Selection: The choice of an asymmetric route is driven by the need for efficiency and atom economy. Catalytic methods are preferred as they require only a small amount of a chiral catalyst to generate large quantities of the desired enantiomer.
-
Field-Proven Approaches:
-
Catalytic Asymmetric Hydrogenation: A common strategy involves the hydrogenation of a prochiral enamide precursor using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands). The catalyst creates a chiral environment that directs hydrogen addition to one face of the double bond, establishing the desired stereocenter.
-
Organocatalytic Approaches: Bifunctional organocatalysts, such as tertiary amine-squaramides, have been successfully employed in the enantioselective Mannich-type addition reactions to generate precursors for non-proteinogenic amino acids.[4][5][6] This approach offers the advantage of being metal-free, which is highly desirable in pharmaceutical manufacturing.
-
Chiral Auxiliary-Mediated Synthesis: This method involves temporarily attaching a chiral auxiliary to a substrate to direct a stereoselective reaction. For instance, alkylation of a glycine enolate equivalent derived from a chiral auxiliary (e.g., a Schöllkopf or Evans auxiliary) with cyclobutylmethyl bromide can install the side chain with high diastereoselectivity. Subsequent removal of the auxiliary yields the enantiopure amino acid.
-
Chiral Resolution of Racemates
When a racemic mixture is synthesized, it must be separated into its constituent enantiomers.
-
Diastereomeric Salt Crystallization: This classical technique remains a robust and scalable method.[3]
-
Principle: The racemic carboxylic acid is treated with an enantiomerically pure chiral base (e.g., (R)-(+)-α-phenylethylamine, cinchonidine). This forms a pair of diastereomeric salts ((R,R) and (S,R)). Diastereomers have different physical properties, including solubility.
-
Causality: The difference in the crystal lattice energies of the diastereomeric salts allows one to crystallize preferentially from a suitable solvent. After separation by filtration, the chiral base is removed by acid-base extraction, liberating the enantiopure carboxylic acid.
-
-
Enzymatic Kinetic Resolution: This method leverages the high stereoselectivity of enzymes.
-
Principle: An enzyme, often a lipase, is used to selectively catalyze a reaction on one enantiomer of the racemate at a much faster rate than the other. For example, in the presence of an alcohol, a lipase could selectively esterify the (R)-acid, leaving the (S)-acid unreacted.
-
Causality: The enzyme's active site is inherently chiral and will preferentially bind one enantiomer, leading to a highly selective transformation.[7] The resulting mixture of ester and unreacted acid can then be easily separated by standard chemical methods.
-
The Proof: Analytical Methodologies for Stereochemical Verification
Synthesizing or resolving a chiral compound is incomplete without rigorous analytical validation. A multi-pronged approach using orthogonal techniques ensures the highest level of confidence in the material's stereochemical identity and purity.
Caption: Workflow for obtaining and verifying an enantiopure compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a sample.
-
Principle: The separation occurs on a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different energies. This leads to different retention times, allowing for their separation and quantification.
-
Expert Insight: For N-Boc protected amino acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like CHIRALPAK® IA/IC) and macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC® T) are particularly effective.[8][9][10] The separation mechanism on these phases relies on a combination of hydrogen bonding, dipole-dipole, and π–π interactions, for which the Boc-amino acid structure is well-suited.[8]
-
Experimental Protocol: Chiral HPLC Analysis
-
Column: CHIRALPAK® IC (or equivalent polysaccharide-based CSP).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol (e.g., Isopropanol or Ethanol), often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to suppress ionization of the carboxyl group and ensure sharp peaks. A typical starting condition would be 90:10 Heptane:Ethanol + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.
-
Analysis: Inject a racemic standard to determine the retention times of both enantiomers. Inject the sample and integrate the peak areas.
-
Calculation: Enantiomeric Excess (% ee) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the area of the major enantiomer peak.
-
Table 2: Representative Chiral HPLC Data
| Compound | Retention Time (min) | Area | % Area |
|---|---|---|---|
| (R)-Enantiomer | 8.52 | 15,234 | 0.45 |
| (S)-Enantiomer | 10.16 | 3,370,981 | 99.55 |
| Calculated % ee | - | - | 99.10% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard NMR cannot distinguish between enantiomers, the use of a chiral auxiliary allows for the determination of enantiomeric purity.[11][12]
-
Principle: Enantiomers are converted into diastereomers (covalently or non-covalently), which have distinct NMR spectra.[11]
-
Chiral Derivatizing Agents (CDAs): The sample is reacted with a CDA (e.g., Mosher's acid chloride) to form covalent diastereomeric adducts. These adducts will have unique chemical shifts, allowing for integration and ee calculation.
-
Chiral Solvating Agents (CSAs): The sample is dissolved in an NMR solvent containing a CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol). The CSA forms transient, non-covalent diastereomeric complexes that are in fast exchange. This results in observable chemical shift differences for specific protons in the enantiomers.[11]
-
-
Experimental Protocol: NMR with a Chiral Solvating Agent
-
Sample Preparation: Accurately weigh the sample (~5-10 mg) into an NMR tube.
-
Solvent: Add a deuterated solvent (e.g., CDCl₃ or Benzene-d₆).
-
Acquire Spectrum #1: Obtain a standard ¹H NMR spectrum of the sample alone.
-
Add CSA: Add a molar excess (e.g., 5-10 equivalents) of the CSA to the NMR tube.
-
Acquire Spectrum #2: Re-acquire the ¹H NMR spectrum.
-
Analysis: Identify a well-resolved proton signal (e.g., a proton on the cyclobutyl ring or the α-proton) that has split into two distinct signals corresponding to the two diastereomeric complexes. Integrate these signals to determine the enantiomeric ratio.
-
X-ray Crystallography
This technique provides the definitive, unambiguous determination of the absolute configuration of a chiral molecule.[13]
-
Principle: When X-rays scatter off the electron clouds of atoms in a crystal, they produce a diffraction pattern. For chiral molecules crystallized in a non-centrosymmetric space group, the phenomenon of anomalous dispersion can be used to distinguish between the real structure and its mirror image.[14][15]
-
Trustworthiness: The result is a direct visualization of the molecule's three-dimensional structure. The Flack parameter, a value derived from the data refinement, provides a statistical measure of confidence in the assigned absolute stereochemistry. A value near zero for the correct enantiomer confirms the assignment.[15]
-
Application: While direct crystallization of the Boc-protected amino acid is possible, it is often more practical to form a salt with a heavy atom or a derivative that crystallizes well to enhance the anomalous scattering effect and ensure an unambiguous result.
Table 3: Comparison of Analytical Techniques for Stereochemical Analysis
| Technique | Principle | Information Obtained | Advantages | Limitations |
|---|---|---|---|---|
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP).[8][9] | Enantiomeric excess (e.e.), purity. | High accuracy, high sensitivity, widely applicable. | Requires method development, does not give absolute configuration directly. |
| Chiral NMR | Formation of diastereomeric species with a chiral auxiliary.[11][12] | Enantiomeric excess (e.e.). | Rapid analysis, small sample size, structural information. | Lower accuracy than HPLC, potential for signal overlap, requires chiral agent. |
| X-ray Crystallography | Anomalous dispersion of X-rays by a single crystal.[13][15] | Absolute configuration, 3D structure. | Unambiguous determination of absolute stereochemistry. | Requires a suitable single crystal, which can be difficult to obtain. |
Conclusion and Perspectives
The stereochemical integrity of N-Boc-3-cyclobutylalanine is a non-negotiable critical quality attribute for its use in pharmaceutical research and development. A comprehensive strategy, beginning with a robust enantioselective synthesis or an efficient chiral resolution, is the foundation for obtaining enantiopure material. This must be followed by a rigorous analytical validation workflow. Chiral HPLC serves as the primary tool for accurate quantification of enantiomeric excess, while NMR with chiral auxiliaries provides an excellent orthogonal confirmation. Ultimately, single-crystal X-ray crystallography stands as the final arbiter for the unambiguous assignment of absolute configuration. By adhering to this self-validating system of synthesis and analysis, researchers can ensure the stereochemical fidelity of this valuable building block, paving the way for the development of novel and effective peptide-based therapeutics.
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Kovalevsky, R. A., Kucherenko, A. S., & Zlotin, S. G. (2022). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Chemical Communications. [Link]
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Komaravolu, Y., Dama, V. R., & Maringanti, T. C. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Advances. [Link]
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Chemical Communications (RSC Publishing). (2022). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. [Link]
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- 8. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Absolute configuration - Wikipedia [en.wikipedia.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of Boc-L-cyclobutyl-alanine in Solid-Phase Peptide Synthesis
Introduction: The Strategic Value of Conformational Constraint
In the landscape of therapeutic peptide design, the introduction of non-canonical amino acids is a cornerstone strategy for overcoming inherent limitations of natural peptides, such as poor metabolic stability and undefined secondary structures. Boc-L-cyclobutyl-alanine (Boc-Cba-OH) is a valuable synthetic building block designed to address these challenges. Its defining feature, the cyclobutyl side chain, imparts significant steric bulk and conformational rigidity to the peptide backbone.[1][2] This pre-organization can lock a peptide into a specific, biologically active conformation, potentially leading to enhanced receptor binding affinity and selectivity.[3] Furthermore, the non-natural side chain provides a steric shield against enzymatic degradation, prolonging the peptide's in vivo half-life.
This guide provides a comprehensive framework for the successful incorporation of Boc-L-cyclobutyl-alanine into peptide sequences using Boc-chemistry Solid-Phase Peptide Synthesis (SPPS). We will delve into the core challenges posed by its steric hindrance and present field-proven protocols and mitigation strategies to ensure high coupling efficiency and final peptide purity.
Physicochemical Properties & Synthetic Considerations
The primary challenge in utilizing Boc-L-cyclobutyl-alanine is the steric hindrance presented by the bulky cyclobutyl group proximal to the α-carbon. This bulk impedes the approach of the nucleophilic amine of the resin-bound peptide to the activated carboxyl group of the incoming amino acid, which can lead to significantly slower reaction kinetics and incomplete coupling reactions.[4][5]
Key Considerations:
-
Reagent Selection: Standard coupling reagents may prove insufficient. More potent activators are required to overcome the high activation energy of the reaction.
-
Reaction Conditions: Extended coupling times, elevated temperatures, and the potential for double-coupling are often necessary to drive the reaction to completion.
-
Solubility: Boc-L-cyclobutyl-alanine is often supplied as a diisopropylamine (DIPEA) salt to improve its solubility and handling in standard SPPS solvents like Dimethylformamide (DMF).[3]
The Boc-SPPS Workflow: An Overview
The standard Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a robust and classical approach to SPPS. It relies on the differential acid lability of the temporary Nα-Boc protecting group and the more permanent benzyl-based side-chain protecting groups.
The synthesis proceeds through a series of iterative cycles, each consisting of two main steps:
-
Deprotection: The acid-labile Nα-Boc group is removed using a moderately strong acid, typically Trifluoroacetic Acid (TFA).
-
Coupling: The next Boc-protected amino acid is activated and coupled to the newly liberated N-terminal amine of the resin-bound peptide.
This cycle is repeated until the desired peptide sequence is assembled. The final step involves cleavage from the solid support and simultaneous removal of all side-chain protecting groups with a strong acid, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).
Diagram 1: The standard iterative cycle in Boc-SPPS.
Overcoming the Challenge: Coupling Sterically Hindered Boc-L-cyclobutyl-alanine
The successful incorporation of Boc-Cba-OH hinges on enhancing the efficiency of the coupling step. This requires a multi-faceted approach involving optimized reagents, reaction conditions, and rigorous in-process monitoring.
Coupling Reagent Selection
For sterically demanding couplings, uronium/aminium or phosphonium salt-based reagents are highly recommended due to their ability to rapidly generate highly reactive active esters.[6]
| Reagent Class | Example Reagent | Rationale & Scientist's Note |
| Uronium/Aminium Salts | HATU / HBTU | These are the reagents of choice for hindered couplings.[5][7] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often superior as its HOAt-based active ester is more reactive than the HOBt-based ester formed by HBTU.[8] This increased reactivity is crucial for overcoming steric barriers. |
| Phosphonium Salts | PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate is another excellent choice. It is known for high coupling efficiency and low racemization rates.[8] |
| Carbodiimides | DIC / HOBt | While a standard choice for many amino acids, the combination of Diisopropylcarbodiimide and Hydroxybenzotriazole may show lower efficiency and require longer reaction times for Boc-Cba-OH.[9] It is generally not the first choice for this application. |
The Power of Microwave-Assisted SPPS
Microwave energy has emerged as a powerful tool to drive difficult reactions in SPPS.[10] For sterically hindered amino acids like Boc-Cba-OH, microwave-assisted coupling provides a significant advantage.[11][12] The focused heating efficiently overcomes the activation energy barrier, drastically reducing coupling times (from hours to minutes) and improving peptide purity by minimizing side reactions associated with prolonged reaction times.[4]
In-Process Control: The Kaiser Test
To ensure the protocol is a self-validating system, the completion of the coupling reaction must be confirmed before proceeding. The Kaiser test is a highly sensitive colorimetric assay for detecting free primary amines on the resin.[13][14]
-
Positive Result (Blue Beads): Indicates the presence of unreacted N-terminal amines. The coupling is incomplete.
-
Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines. The coupling is complete.
A negative Kaiser test is the gatekeeper for proceeding to the next deprotection step. If the test is positive, a second coupling is required.
Detailed Experimental Protocols
Safety Precaution: Always handle reagents like TFA, DIPEA, and coupling agents inside a certified fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Standard Resin Preparation
-
Resin Selection: Choose a suitable resin for Boc-SPPS, such as Merrifield resin (for peptide acids) or MBHA resin (for peptide amides).
-
Swelling: Place the resin (e.g., 1.0 g, 0.5 mmol/g substitution) in a reaction vessel. Add Dichloromethane (DCM, ~15 mL/g resin) and gently agitate for 30 minutes. Drain the solvent.
-
Solvent Exchange: Wash the resin 3 times with DMF to prepare it for the first coupling.
Protocol 2: High-Efficiency Coupling of Boc-L-cyclobutyl-alanine
This protocol is designed for a 0.5 mmol scale synthesis. Adjust volumes accordingly.
-
Amino Acid Preparation: In a separate vial, dissolve Boc-L-cyclobutyl-alanine (4 equivalents, 2.0 mmol) and HATU (3.9 equivalents, 1.95 mmol) in a minimal volume of DMF (~5 mL).
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 4.0 mmol) to the amino acid solution. Allow the mixture to pre-activate for 2-5 minutes.
-
Scientist's Note: Pre-activation ensures the formation of the highly reactive HOAt-ester before the solution is added to the resin, maximizing coupling efficiency.
-
-
Coupling Reaction: Add the activated amino acid solution to the deprotected and neutralized peptide-resin from the previous cycle.
-
Microwave-Assisted Coupling (Recommended):
-
Place the reaction vessel in a dedicated peptide synthesis microwave reactor.
-
Irradiate at a constant temperature of 75°C for 20-30 minutes.[10]
-
-
Conventional Coupling (If Microwave is Unavailable):
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Confirmation of Completion (Kaiser Test):
-
Withdraw a small sample of resin beads (~5-10 mg).
-
Wash the beads with ethanol.
-
Perform the Kaiser test as per the standard procedure.[13] (See Box 1 for reagent preparation).
-
If the test is negative (yellow beads): The coupling is complete. Proceed to the deprotection step for the next amino acid in the sequence.
-
If the test is positive (blue beads): The coupling is incomplete. Repeat steps 1-6 (this is known as a "double couple").
-
Diagram 2: Decision workflow for coupling Boc-L-cyclobutyl-alanine.
Box 1: Kaiser Test Reagent Preparation [13]
-
Reagent A: 1.0 g ninhydrin in 20 mL n-butanol.
-
Reagent B: 40 g phenol in 20 mL n-butanol.
-
Reagent C: 1.0 mL of 0.001 M aqueous KCN diluted with 49 mL pyridine. Procedure: Add 2-3 drops of each reagent to the washed resin beads in a test tube and heat at 110°C for 5 minutes. Observe the color of the beads and solution.
Protocol 3: Final Cleavage and Deprotection
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and dry it under a high vacuum for at least 4 hours.
-
HF Cleavage Apparatus: Place the dried peptide-resin in a specialized, HF-resistant cleavage apparatus.
-
Scavenger Addition: Add a scavenger mixture to the resin. A common choice is anisole (~10% v/v) to trap reactive carbocations generated during cleavage.
-
HF Condensation: Cool the reaction vessel to 0°C in an ice-salt bath. Carefully condense anhydrous HF into the vessel.
-
Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen followed by a high vacuum.
-
Peptide Precipitation: Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.
-
Isolation: Filter and wash the precipitated peptide with more cold ether, then dry under vacuum.
-
Purification: Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization and Analysis
Successful incorporation of Boc-L-cyclobutyl-alanine must be confirmed analytically.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF analysis of the final purified peptide should show a mass increase corresponding to the cyclobutyl-alanine residue (residue mass = 127.18 g/mol ) compared to a standard alanine residue (residue mass = 71.08 g/mol ). Note that tandem MS (MS/MS) sequencing of peptides containing cyclic side chains can be complex, as fragmentation patterns may differ from standard linear peptides.[15][16][17]
-
Nuclear Magnetic Resonance (NMR): For structural studies, 1D and 2D NMR can confirm incorporation. The cyclobutyl protons will introduce characteristic signals in the aliphatic region of the 1H NMR spectrum, distinct from other amino acid side chains.[18][19][20]
-
RP-HPLC: The incorporation of the bulky, hydrophobic cyclobutyl group will typically increase the retention time of the peptide on a C18 column compared to a peptide containing a smaller, more polar residue in the same position.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test after first coupling | Insufficient activation; Short coupling time; Low temperature. | 1. Perform a "double couple" using fresh reagents. 2. Switch to a more potent coupling reagent (e.g., from HBTU to HATU). 3. Implement microwave-assisted coupling or increase conventional coupling time. |
| Low Final Yield/Purity | Cumulative incomplete couplings throughout the synthesis; Side reactions during extended coupling times. | 1. Ensure a negative Kaiser test after every coupling step, especially for the Cba residue. 2. Use microwave heating to reduce reaction times and minimize potential side reactions. 3. Optimize HPLC purification gradient to resolve closely eluting impurities. |
| Broad or Tailing Peaks in HPLC | Peptide aggregation; Poor solubility. | 1. Modify the mobile phase (e.g., adjust TFA concentration, add acetonitrile). 2. Dissolve the crude peptide in a stronger solvent like neat acetic acid or formic acid before injection. |
Conclusion
The incorporation of Boc-L-cyclobutyl-alanine is a powerful technique for peptide chemists aiming to enhance the structural and metabolic properties of their target molecules. While its steric bulk presents a predictable synthetic challenge, this can be reliably overcome through the strategic selection of high-efficiency coupling reagents like HATU, the implementation of microwave-assisted synthesis protocols, and diligent in-process monitoring with the Kaiser test. By following the detailed protocols and recommendations outlined in this guide, researchers can confidently and efficiently integrate this valuable non-canonical amino acid into their solid-phase peptide synthesis workflows.
References
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
- Erdélyi, M., & Gogoll, A. (2002). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synthesis, 2002(11), 1592-1596.
-
Collins, J. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. ResearchGate. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
- Wang, C. I., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 29-45.
-
Wang, C. I., et al. (2022). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. ResearchGate. Retrieved from [Link]
- Gaudencio, S. P., & Pereira, F. (2015). Mass Spectrometric Analysis of Cyclic Peptides. In Mass Spectrometry. IntechOpen.
- Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Methods in Molecular Biology, 859, 239-259.
- Ng, J. C., et al. (2012). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of The American Society for Mass Spectrometry, 23(1), 161–171.
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Matern, A., et al. (2001). Mass spectrometric analysis of head-to-tail connected cyclic peptides. Acta Biochimica Polonica, 48(4), 1109-1112.
-
Shimadzu Corporation. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Retrieved from [Link]
-
Protein Metrics. (2024). Cyclic Peptide Analysis. Retrieved from [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]
- PDB, S., et al. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach.
- Toth, K., et al. (2020). Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis. Organic Letters, 22(6), 2218-2222.
-
Aapptec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
- D'Souza, C., & Gudi, S. (2021). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics.
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
PrepChem. (n.d.). Synthesis of cyclohexylalanine. Retrieved from [Link]
- Pagar, A. D., et al. (2021). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews, 121(10), 6173-6243.
- Arias, M., et al. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology, 8, 209.
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
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- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. chempep.com [chempep.com]
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- 17. support.proteinmetrics.com [support.proteinmetrics.com]
- 18. Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Amide Coupling of 2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic Acid
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective amide coupling of 2-((tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid. This non-canonical amino acid, featuring a sterically demanding cyclobutyl moiety, presents unique challenges in peptide synthesis. These application notes delve into the mechanistic rationale behind protocol choices, offer two distinct, field-proven coupling methodologies, and provide a systematic approach to troubleshooting common issues. The protocols are designed to be self-validating, ensuring high yield and minimal side reactions, particularly racemization.
Introduction and Strategic Considerations
This compound is a valuable building block for introducing conformational constraints and novel pharmacophoric features into peptides and small molecule therapeutics. The cyclobutyl group can enhance metabolic stability and modulate binding affinity. However, its steric bulk, compounded by the presence of the tert-butoxycarbonyl (Boc) protecting group, significantly hinders the rate of amide bond formation.[1]
Successful coupling of this amino acid requires careful selection of reagents that can overcome this steric barrier while preserving the stereochemical integrity of the chiral center. The choice of coupling reagent, additive, base, and solvent is not arbitrary; it is a calculated decision based on the principles of reaction kinetics and side-reaction suppression. This guide will focus on two primary strategies: a robust carbodiimide-mediated protocol suitable for routine synthesis and a high-efficiency aminium salt-based protocol for particularly challenging or sterically hindered couplings.[2][3]
Mechanistic Pillars of a Successful Coupling Reaction
The formation of a peptide bond is a dehydration reaction that is not spontaneous. Coupling reagents facilitate this by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by an amine.
The Role of the Coupling Reagent
-
Carbodiimides (e.g., DIC, DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate is susceptible to nucleophilic attack by the desired amine. However, it is also unstable and can rearrange into an unreactive N-acylurea byproduct or be attacked by another molecule of the carboxylic acid, leading to racemization.[5][6] For this reason, carbodiimides are almost always used with additives.
-
Aminium/Uronium and Phosphonium Salts (e.g., HATU, HBTU, PyBOP): These reagents are generally more efficient and faster, especially for hindered amino acids.[2] They react with the carboxylic acid in the presence of a base to form a less reactive, but more selective, activated ester intermediate (e.g., an OAt or OBt ester).[2] This two-stage mechanism minimizes the lifetime of highly reactive intermediates, thereby reducing the risk of side reactions. HATU is particularly effective due to the formation of a highly reactive OAt ester, which benefits from anchimeric assistance from the pyridine nitrogen, accelerating the coupling reaction.[3]
The Critical Function of Additives
Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and their modern, safer alternative Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) are essential, particularly in carbodiimide-mediated reactions. They serve two primary functions:
-
Suppressing Racemization: They act as nucleophilic traps for the O-acylisourea intermediate, converting it into a more stable active ester. This prevents the formation of oxazolone, a key intermediate in the racemization pathway.[1][7]
-
Preventing Byproduct Formation: By rapidly converting the O-acylisourea, they prevent its rearrangement to the undesired N-acylurea.[6]
Base and Solvent Selection
A non-nucleophilic organic base, typically N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), is required to neutralize the protonated amine and facilitate the reaction. It is crucial to use the base judiciously, as excess basicity can promote racemization of the activated amino acid.[7] High-purity, anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) are necessary to ensure all reagents are fully solvated and to prevent hydrolysis of activated intermediates.
Experimental Protocols
The following protocols are designed for a standard 1.0 mmol scale reaction. Adjustments can be made proportionally. Always work under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents.
Protocol 1: High-Yield Carbodiimide-Mediated Coupling (DIC/Oxyma)
This method is a reliable and cost-effective choice for general-purpose coupling where steric hindrance is a moderate concern. The use of Oxyma Pure enhances safety and efficiency compared to traditional HOBt.
Materials & Reagents Summary
| Reagent | Equivalents | Amount (for 1.0 mmol scale) | Purpose |
| This compound | 1.0 | 257.34 mg | Carboxylic acid component |
| Amine Component (R-NH₂) | 1.0 - 1.2 | Varies | Nucleophile |
| Oxyma Pure | 1.1 | 156.3 mg | Additive to suppress racemization |
| N,N'-Diisopropylcarbodiimide (DIC) | 1.1 | 173 µL | Coupling Reagent |
| N,N-Diisopropylethylamine (DIEA) | 2.0 | 348 µL | Non-nucleophilic base |
| Anhydrous DMF or DCM | - | 5 - 10 mL | Solvent |
Step-by-Step Methodology
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and Oxyma Pure (1.1 eq) in anhydrous DMF (5-10 mL).
-
Add the amine component (1.0 - 1.2 eq) to the solution, followed by DIEA (2.0 eq).
-
Cool the reaction mixture to 0 °C using an ice-water bath. This minimizes potential side reactions during the initial activation step.
-
Add DIC (1.1 eq) dropwise to the stirred solution over 1-2 minutes.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 4-12 hours. The extended reaction time is often necessary to accommodate the steric hindrance.
-
Monitor the reaction progress using an appropriate method (e.g., TLC or LC-MS) until the starting carboxylic acid is consumed.
-
Proceed to the Work-up and Purification section (Section 5).
Protocol 2: High-Efficiency Coupling for Sterically Hindered Systems (HATU/DIEA)
This protocol is recommended for couplings that are sluggish or low-yielding with carbodiimide methods. HATU is a highly potent reagent ideal for overcoming the significant steric challenge posed by the cyclobutyl group.
Materials & Reagents Summary
| Reagent | Equivalents | Amount (for 1.0 mmol scale) | Purpose |
| This compound | 1.0 | 257.34 mg | Carboxylic acid component |
| Amine Component (R-NH₂) | 1.0 - 1.2 | Varies | Nucleophile |
| HATU | 1.1 | 418.3 mg | High-efficiency coupling reagent |
| N,N-Diisopropylethylamine (DIEA) | 2.0 | 348 µL | Non-nucleophilic base |
| Anhydrous DMF or NMP | - | 5 - 10 mL | Solvent |
Step-by-Step Methodology
-
Pre-activation: In a dry round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (5 mL).
-
Add DIEA (2.0 eq) to the solution and stir at room temperature for 15-20 minutes. A color change (often to yellow) may be observed, indicating the formation of the OAt-active ester.
-
In a separate flask, dissolve the amine component (1.0 - 1.2 eq) in anhydrous DMF (2-3 mL).
-
Add the amine solution to the pre-activated mixture from step 2.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Proceed to the Work-up and Purification section (Section 5).
Visualization of Workflow and Mechanism
Caption: General experimental workflow for amide coupling.
Sources
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- 2. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 3. file.globalso.com [file.globalso.com]
- 4. nbinno.com [nbinno.com]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
Mastering the Final Step: A Guide to Boc Deprotection of Cyclobutyl-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Challenge of Cyclobutyl Moieties in Peptide Synthesis
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in modern drug discovery, often imparting enhanced proteolytic stability, conformational rigidity, and novel pharmacological profiles. Among these, cyclobutyl-containing amino acids, such as cyclobutyl-glycine, are of increasing interest for their ability to introduce unique steric constraints. However, the successful synthesis of these modified peptides hinges on the critical final step: the cleavage of the N-terminal tert-butyloxycarbonyl (Boc) protecting group and concomitant removal of side-chain protecting groups.
The inherent ring strain of the cyclobutane moiety introduces a unique set of challenges to standard Boc deprotection protocols.[1][2][3] This guide, designed for researchers and drug development professionals, provides an in-depth analysis of the mechanistic considerations, potential pitfalls, and optimized protocols for the efficient and clean deprotection of Boc-protected cyclobutyl-containing peptides.
Mechanistic Insights: The Interplay of Acidolysis and Ring Strain
The standard method for Boc deprotection involves treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[4][5][6][7] The mechanism proceeds through protonation of the Boc group's carbonyl oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which subsequently decarboxylates to yield the free amine.[4][8]
However, the presence of a cyclobutane ring in close proximity to the reaction center necessitates a deeper consideration of the reaction environment. The cyclobutane ring possesses significant angle and torsional strain, making it kinetically less stable than its five- and six-membered counterparts.[1][2][3] While generally stable, this inherent strain can render the ring susceptible to acid-catalyzed rearrangements, particularly if carbocationic intermediates can be stabilized in the vicinity.[9][10][11]
dot graph "Boc_Deprotection_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: "Mechanism of Boc deprotection and potential side reaction."
Potential Side Reactions and Mitigation Strategies
The primary concern during the deprotection of cyclobutyl-containing peptides is the potential for acid-catalyzed ring-opening or rearrangement of the cyclobutane moiety. This is particularly relevant if the peptide sequence or reaction conditions can promote the formation of a carbocation adjacent to the cyclobutyl ring.
Key Potential Side Reactions:
-
Ring Expansion: Acid-catalyzed rearrangement could lead to the formation of more stable cyclopentyl derivatives.[10]
-
Alkylation: The tert-butyl cation generated during deprotection is a potent electrophile and can alkylate sensitive residues like tryptophan and methionine if not properly scavenged.[12]
Mitigation Strategies:
To circumvent these potential issues, a carefully optimized deprotection strategy is paramount. This involves the judicious selection of the cleavage cocktail and reaction conditions.
The Crucial Role of Scavengers
The addition of scavengers to the cleavage cocktail is non-negotiable when working with sensitive peptides, and this is especially true for those containing cyclobutyl groups. Scavengers act as cation traps, quenching the reactive tert-butyl cations and other electrophilic species generated during deprotection.[12][13][14]
| Scavenger | Target Residues/Function | Recommended Concentration |
| Triisopropylsilane (TIS) | Scavenges trityl and other carbocations. | 2.5 - 5.0% (v/v) |
| Water | Scavenges tert-butyl cations. | 2.5 - 5.0% (v/v) |
| 1,2-Ethanedithiol (EDT) | Protects cysteine and methionine from oxidation and scavenges cations. | 2.5% (v/v) |
| Thioanisole | Protects tryptophan and assists in the removal of Arg(Pbf) groups. | 5.0% (v/v) |
Experimental Protocols
The following protocols provide a starting point for the deprotection of Boc-protected cyclobutyl-containing peptides. It is crucial to perform a small-scale trial cleavage to optimize conditions for each specific peptide.[15]
Protocol 1: Standard TFA Cleavage for Robust Cyclobutyl Peptides
This protocol is suitable for peptides where the cyclobutyl moiety is not anticipated to be exceptionally labile.
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM), peptide synthesis grade
-
Cold diethyl ether
Procedure:
-
Swell the peptide-resin (100 mg) in DCM (2 mL) for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water (v/v). For a 100 mg scale, prepare 2 mL of the cocktail.
-
Add the cleavage cocktail to the resin and agitate gently at room temperature for 2-3 hours.
-
Filter the cleavage solution into a clean collection tube.
-
Wash the resin twice with 0.5 mL of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet twice with cold ether.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Milder Deprotection for Sensitive Cyclobutyl Peptides
For peptides containing particularly acid-sensitive functionalities or where the risk of cyclobutane rearrangement is high, a milder deprotection strategy may be necessary.
Materials:
-
Boc-protected peptide-resin
-
TFA
-
DCM
-
Scavenger cocktail (e.g., 5% TIS, 5% water, 2.5% EDT in DCM)
-
Cold diethyl ether
Procedure:
-
Swell the peptide-resin (100 mg) in DCM (2 mL) for 30 minutes.
-
Drain the DCM.
-
Prepare a deprotection solution of 25-50% TFA in DCM containing the appropriate scavengers.
-
Add the deprotection solution to the resin and react for 30-60 minutes at room temperature, monitoring the reaction progress by LC-MS analysis of a small aliquot.
-
Once deprotection is complete, filter the solution and wash the resin as described in Protocol 1.
-
Precipitate, wash, and dry the peptide as outlined in Protocol 1.
dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: "General workflow for peptide cleavage and deprotection."
Conclusion: A Path to Success
The successful Boc deprotection of cyclobutyl-containing peptides is an achievable goal with careful consideration of the unique chemical properties of the cyclobutane ring. By understanding the potential for acid-catalyzed side reactions and employing optimized cleavage cocktails rich in appropriate scavengers, researchers can confidently and efficiently access these valuable and novel peptide structures. The protocols and strategies outlined in this guide provide a robust framework for navigating the challenges and unlocking the potential of cyclobutyl-containing peptides in drug discovery and development.
References
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
Chemical Communications (RSC Publishing). Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages. [Link]
-
CEM. Application Note Peptide Cleavage and Protected Cleavage Procedures. [Link]
-
YouTube. Boc Deprotection Mechanism. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry. [Link]
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]
-
PubMed Central. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. [Link]
-
ResearchGate. A schematic representation of peptide synthesis using Boc protected... [Link]
-
CDN. Cleavage Cocktail Selection. [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
-
ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]
-
ACS Publications. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
RSC Publishing. Greening the synthesis of peptide therapeutics: an industrial perspective. [Link]
-
Wikipedia. Ring strain. [Link]
-
Penn State Pressbooks. 2.10 Stability of Cycloalkanes: Ring Strain – Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]
-
Master Organic Chemistry. Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. [Link]
-
National Institutes of Health. Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. [Link]
-
Fiveable. Stability of Cycloalkanes: Ring Strain | Organic Chemistry Class Notes. [Link]
- Google Patents. WO2015028599A1 - Cleavage of synthetic peptides.
-
YouTube. What Is Ring Strain In Organic Chemistry?. [Link]
-
PubMed. synthesis and cation-binding properties of a bicyclic peptide containing glycine and lysine residues. [Link]
-
Chemistry Stack Exchange. Acid Catalysed Ring Expansion – Mechanism?. [Link]
-
Chemistry LibreTexts. Ring Strain and the Structure of Cycloalkanes. [Link]
-
MDPI. Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline. [Link]
-
ACS Publications. The Application of Cyclobutane Derivatives in Organic Synthesis. [Link]
-
ResearchGate. Acid-catalyzed reactions of cyclobutanones. III. Formation of substituted 2-tetralones from α-phenylcyclobutanones. [Link]
- Google Patents. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
- Unknown Source.
Sources
- 1. Ring strain - Wikipedia [en.wikipedia.org]
- 2. 2.10 Stability of Cycloalkanes: Ring Strain – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 3. fiveable.me [fiveable.me]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. cem.de [cem.de]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Enhancing Peptide Therapeutics: Applications of 2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid in Drug Discovery
Introduction: The Quest for Druggable Peptides
Native peptides are exquisite signaling molecules, offering high potency and selectivity for their biological targets. However, their therapeutic potential is often hampered by inherent pharmacological liabilities, primarily rapid proteolytic degradation and a lack of conformational stability, which can lead to poor receptor affinity and bioavailability.[1] The field of medicinal chemistry has increasingly turned to the incorporation of non-proteinogenic amino acids to address these challenges.[2] One such building block, 2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid, the Boc-protected form of L-3-cyclobutylalanine, offers a unique solution for enhancing the drug-like properties of peptide candidates.
The introduction of the cyclobutyl moiety on the side chain of an amino acid residue imparts significant conformational rigidity to the peptide backbone.[3] This constraint can pre-organize the peptide into a bioactive conformation, leading to enhanced receptor binding affinity and selectivity.[4] Furthermore, the bulky cyclobutyl group can act as a steric shield, hindering the approach of proteolytic enzymes and thereby increasing the peptide's metabolic stability and in vivo half-life.[2][5] This application note will provide a detailed guide on the utilization of Boc-L-3-cyclobutylalanine-OH in peptide-based drug discovery, from solid-phase synthesis to biological evaluation.
Featured Application: Development of a GPCR Antagonist
To illustrate the practical application of this unique amino acid, we will use a hypothetical case study: the development of "Cyclo-peptide X," a potent and stable antagonist for a G-protein coupled receptor (GPCR) involved in a chronic inflammatory disease. The native peptide agonist at this receptor is a 10-mer with a key phenylalanine residue at position 4. Our strategy involves replacing this phenylalanine with L-3-cyclobutylalanine to improve its antagonistic properties and overall druglikability.
Native Peptide Agonist: H-Ser-Val-Thr-Phe -Gly-Leu-Met-Pro-Asn-Ala-OH
Cyclo-peptide X (Antagonist): H-Ser-Val-Thr-Cha -Gly-Leu-Met-Pro-Asn-Ala-OH (Cha = L-3-cyclobutylalanine)
Protocols and Methodologies
Part 1: Solid-Phase Peptide Synthesis (SPPS) of Cyclo-peptide X
The synthesis of Cyclo-peptide X is performed using an automated peptide synthesizer employing a Boc/Bzl solid-phase synthesis strategy.[6] The use of Boc chemistry is advantageous for the synthesis of complex peptides and can sometimes offer better solubility for growing peptide chains.[6]
Workflow for Boc-SPPS of Cyclo-peptide X:
Caption: Boc-SPPS workflow for Cyclo-peptide X.
Detailed Protocol:
-
Resin Preparation:
-
Start with 100 mg of Boc-Ala-Merrifield resin (0.5 mmol/g substitution).
-
Swell the resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
-
Boc-SPPS Cycles (for each amino acid):
-
Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 20 minutes to remove the Boc protecting group.[6]
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DCM (3x) to remove residual TFA and byproducts.
-
Neutralization: Neutralize the resulting TFA salt of the N-terminal amine with 10% diisopropylethylamine (DIEA) in DCM for 5 minutes (2x).
-
Washing: Wash the resin with DCM (3x).
-
Coupling:
-
For standard amino acids: Pre-activate 4 equivalents of the Boc-protected amino acid with 4 equivalents of HBTU and 6 equivalents of DIEA in N,N-dimethylformamide (DMF) for 5 minutes. Add the activated amino acid solution to the resin and couple for 45 minutes.
-
For Boc-L-3-cyclobutylalanine-OH: Due to the potential for steric hindrance from the cyclobutyl group, extend the coupling time to 90 minutes and use a more potent coupling agent like HATU. Pre-activate 4 equivalents of Boc-L-3-cyclobutylalanine-OH with 3.95 equivalents of HATU and 6 equivalents of DIEA in DMF for 5 minutes before adding to the resin.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat the deprotection, neutralization, coupling, and washing steps for each subsequent amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid coupling and deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 90% HF, 5% p-cresol, and 5% thioanisole for 1 hour at 0°C to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterize the purified peptide by mass spectrometry to confirm its identity.
-
Lyophilize the pure fractions to obtain a white powder.
-
Part 2: In Vitro Enzymatic Stability Assay
This protocol assesses the stability of Cyclo-peptide X in the presence of proteolytic enzymes compared to its native counterpart.
Protocol:
-
Prepare stock solutions of both Cyclo-peptide X and the native peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare a solution of a relevant protease, such as chymotrypsin (which cleaves after aromatic residues like phenylalanine), in the same buffer.
-
In separate microcentrifuge tubes, incubate each peptide (final concentration 100 µM) with chymotrypsin (final concentration 10 µg/mL) at 37°C.
-
At various time points (0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction tube and quench the enzymatic reaction by adding an equal volume of 1% TFA.
-
Analyze the samples by RP-HPLC, monitoring the disappearance of the full-length peptide peak over time.
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of intact peptide versus time to determine the half-life (t½) of each peptide.
Hypothetical Data Presentation:
| Peptide | Half-life (t½) in presence of Chymotrypsin (minutes) |
| Native Peptide | 25 |
| Cyclo-peptide X | >240 |
This data clearly demonstrates the significant improvement in enzymatic stability conferred by the substitution of phenylalanine with L-3-cyclobutylalanine.
Part 3: Competitive Receptor Binding Assay
This protocol determines the binding affinity (Ki) of Cyclo-peptide X for its target GPCR.
Protocol:
-
Use a commercially available cell line stably expressing the target GPCR.
-
Prepare cell membranes from this cell line.
-
In a 96-well plate, combine the cell membranes, a constant concentration of a radiolabeled ligand known to bind the receptor (e.g., ³H-labeled native peptide), and increasing concentrations of the unlabeled competitor peptides (Cyclo-peptide X and the native peptide as a control).
-
Incubate the plate at room temperature for 1 hour to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor peptide.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) for each peptide using non-linear regression analysis.
-
Convert the IC50 values to Ki values using the Cheng-Prusoff equation.
Hypothetical Data Presentation:
| Peptide | IC50 (nM) | Ki (nM) |
| Native Peptide | 50 | 25 |
| Cyclo-peptide X | 5 | 2.5 |
These results indicate that Cyclo-peptide X has a 10-fold higher binding affinity for the target receptor compared to the native peptide, likely due to the conformational constraint imposed by the cyclobutyl group.
Mechanism of Action: GPCR Antagonism
Cyclo-peptide X is designed to act as a competitive antagonist at its target GPCR. By binding to the receptor's orthosteric site with high affinity, it blocks the binding of the endogenous agonist, thereby preventing downstream signaling.
Generic GPCR Signaling Pathway Inhibited by Cyclo-peptide X:
Caption: GPCR signaling and its inhibition.
Conclusion
The incorporation of this compound into peptide sequences is a powerful strategy for enhancing their therapeutic potential. As demonstrated with the hypothetical "Cyclo-peptide X," the cyclobutyl moiety can significantly improve both enzymatic stability and receptor binding affinity. The protocols outlined in this application note provide a comprehensive framework for the synthesis and evaluation of such modified peptides, offering researchers a valuable tool in the development of next-generation peptide therapeutics.
References
-
MDPI. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. [Link]
-
NovoPro. Improving enzymatic and chemical stability of peptides by chemical modifications. [Link]
-
PubMed. Thermal, chemical, and enzymatic stability of the cyclotide kalata B1: the importance of the cyclic cystine knot. [Link]
-
Science of Synthesis. 4 Synthesis of Peptides. [Link]
-
UQ eSpace. Orally Absorbed Cyclic Peptides. [Link]
-
PubMed. Binding and in vitro activities of peptides with high affinity for the nociceptin/orphanin FQ receptor, ORL1. [Link]
-
Creative Bioarray. Pharmacokinetics of Therapeutic Peptides. [Link]
-
CEM. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. [Link]
-
PubMed Central. Identification of c[D-Trp-Phe-β-Ala-β-Ala], the First κ-Opioid Receptor-Specific Negative Allosteric Modulator. [Link]
-
PubMed. Improvement of the Enzymatic Stability of a Cytotoxic T-lymphocyte-epitope Model Peptide for Its Oral Administration. [Link]
-
MDPI. Convergent Synthesis of Thioether Containing Peptides. [Link]
-
PubMed Central. Enhancing the Bioactivity of Bicyclic Peptides Targeted to Grb7-SH2 by Restoring Cell Permeability. [Link]
-
Gyros Protein Technologies. Synthesis of therapeutic stapled peptides: Fully automated peptide cyclization via olefin metathesis. [Link]
-
PubMed. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. [Link]
-
National Institutes of Health. De novo development of small cyclic peptides that are orally bioavailable. [Link]
-
PubMed. Novel, potent ORL-1 receptor agonist peptides containing alpha-Helix-promoting conformational constraints. [Link]
-
Scirp.org. Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. [Link]
-
PubMed. beta-Alanine containing peptides: gamma-turns in cyclotetrapeptides. [Link]
Sources
- 1. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols: Harnessing Cyclobutyl-Alanine Derivatives for Peptide Conformational Constraint
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Quest for Conformational Control in Peptide Therapeutics
Peptides offer a compelling modality for drug discovery due to their high specificity and potency. However, their inherent flexibility often leads to poor metabolic stability and reduced receptor affinity. Constraining the peptide backbone into a bioactive conformation is a powerful strategy to overcome these limitations. This guide provides a comprehensive overview and detailed protocols for the use of cyclobutyl-alanine derivatives, a class of unnatural amino acids that serve as potent conformational constraints in peptide engineering.
The incorporation of a cyclobutyl moiety into an amino acid side chain introduces a significant steric barrier, restricting the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This pre-organization of the peptide into a specific secondary structure, such as a β-turn or an α-helix, can enhance its biological activity and stability. This document will guide researchers through the synthesis of cyclobutyl-alanine monomers, their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and the subsequent conformational analysis of the modified peptides.
Section 1: Synthesis of Fmoc-β-Cyclobutyl-L-alanine
While Fmoc-β-cyclobutyl-L-alanine is commercially available, its synthesis in the laboratory provides opportunities for derivatization and cost-effective production for large-scale studies. The following protocol outlines a plausible synthetic route adapted from established methods for similar unnatural amino acids.
Protocol 1.1: Laboratory-Scale Synthesis of Fmoc-β-Cyclobutyl-L-alanine
This protocol is based on the general principle of reacting a suitable β-alanine precursor with Fmoc-Cl.
Materials:
-
β-cyclobutyl-L-alanine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water (deionized)
-
Diethyl ether
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl), 2N
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ice bath
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolution of β-cyclobutyl-L-alanine: In a 50 mL flask, dissolve β-cyclobutyl-L-alanine (1 equivalent) in a 10% aqueous solution of sodium carbonate. Stir the mixture until the amino acid is fully dissolved. Cool the flask in an ice bath.
-
Preparation of Fmoc-Cl Solution: In a separate container, dissolve Fmoc-Cl (0.9 equivalents) in dioxane.
-
Fmoc Protection Reaction: Slowly add the Fmoc-Cl solution dropwise to the cooled amino acid solution with vigorous stirring. Allow the reaction to proceed for 4-6 hours at room temperature.
-
Work-up and Extraction:
-
Dilute the reaction mixture with water and transfer to a separatory funnel.
-
Wash the aqueous layer three times with diethyl ether to remove unreacted Fmoc-Cl and other organic impurities.
-
Acidify the aqueous layer to a pH of approximately 2 with 2N HCl. A white precipitate of the Fmoc-protected amino acid should form.
-
Extract the product into ethyl acetate (3x).
-
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Recrystallization: Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield pure Fmoc-β-cyclobutyl-L-alanine as a white solid.[1]
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 2: Incorporation of Cyclobutyl-Alanine into Peptides via Fmoc-SPPS
The use of Fmoc-protected cyclobutyl-alanine allows for its seamless integration into standard Solid-Phase Peptide Synthesis (SPPS) protocols.[2][3] The bulky nature of the cyclobutyl group may, in some cases, present steric hindrance during the coupling step, necessitating the use of more potent coupling reagents or modified reaction conditions.
Protocol 2.1: Automated Fmoc-SPPS of a Cyclobutyl-Alanine Containing Peptide
This protocol outlines a general procedure for incorporating Fmoc-β-cyclobutyl-L-alanine into a peptide sequence using an automated peptide synthesizer.
Materials:
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids (standard and Fmoc-β-cyclobutyl-L-alanine)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection reagent: 20% piperidine in N,N-dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, Isopropanol (IPA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
-
Automated peptide synthesizer
Workflow for SPPS:
Caption: Automated Fmoc-SPPS workflow for peptide synthesis.
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in the reaction vessel of the synthesizer.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.[4]
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and byproducts.
-
Amino Acid Coupling:
-
For standard amino acids, use a 3-5 fold molar excess of the Fmoc-amino acid, HBTU, and DIPEA in DMF.
-
For the coupling of Fmoc-β-cyclobutyl-L-alanine , it is advisable to use a more potent coupling agent like HATU and potentially extend the coupling time to ensure complete reaction, especially if the preceding amino acid is also sterically hindered.[5] A double coupling step may be beneficial.
-
-
Washing: Wash the resin with DMF and IPA to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[6]
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Purification and Characterization: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry and analytical HPLC.
Section 3: Conformational Analysis of Cyclobutyl-Alanine Containing Peptides
The primary purpose of incorporating cyclobutyl-alanine is to induce a specific conformation. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques to elucidate the secondary structure of the modified peptides in solution.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides a rapid assessment of the overall secondary structure content (α-helix, β-sheet, β-turn, random coil) of a peptide in solution.
Protocol 3.1: CD Spectroscopy of a Modified Peptide
Materials:
-
Purified peptide
-
CD-transparent buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Trifluoroethanol (TFE) (optional, to promote helical structures)
-
Quartz cuvette (0.1 cm path length)
-
CD spectropolarimeter
Procedure:
-
Sample Preparation: Dissolve the peptide in the chosen buffer to a final concentration of 0.1-0.2 mg/mL. For studying helix propensity, spectra can also be recorded in varying concentrations of TFE.
-
Instrument Setup: Set the spectropolarimeter to scan from 190 to 260 nm.
-
Data Acquisition: Record the CD spectrum at a constant temperature (e.g., 25°C).
-
Data Processing: Subtract the spectrum of the buffer blank from the peptide spectrum. Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) using the following formula: MRE (deg cm² dmol⁻¹) = (Observed CD (mdeg)) / (c × n × l × 10) Where:
-
c is the molar concentration of the peptide
-
n is the number of amino acid residues
-
l is the path length of the cuvette in cm
-
-
Interpretation:
-
α-helix: Characterized by a positive peak around 192 nm and two negative peaks at approximately 208 and 222 nm.
-
β-sheet: Shows a negative band around 217 nm and a positive band near 195 nm.
-
Random coil: Exhibits a strong negative band below 200 nm.[7]
-
Data Presentation: Hypothetical CD Data Comparison
| Peptide | Secondary Structure | MRE at 222 nm (deg cm² dmol⁻¹) |
| Native Peptide (in buffer) | Random Coil | -2,000 |
| Cba-Peptide (in buffer) | β-turn/Partial Helix | -8,000 |
| Native Peptide (in 50% TFE) | Partial Helix | -15,000 |
| Cba-Peptide (in 50% TFE) | Stable α-helix | -30,000 |
Cba = Cyclobutyl-alanine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information, including inter-proton distances and dihedral angle constraints, which are crucial for determining the precise 3D structure of a peptide in solution.
Protocol 3.2: 2D NMR for Conformational Analysis
Materials:
-
Purified peptide (isotopic labeling, e.g., ¹⁵N, ¹³C, can be beneficial for larger peptides)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture)
-
NMR spectrometer (600 MHz or higher)
Workflow for NMR Structural Analysis:
Caption: Workflow for peptide structure determination by NMR.
Procedure:
-
Sample Preparation: Dissolve the peptide in a suitable deuterated solvent to a concentration of 1-5 mM.[8]
-
Data Acquisition:
-
Acquire a 1D ¹H spectrum to assess sample purity and concentration.
-
Acquire 2D COSY and TOCSY spectra to assign the proton resonances to specific amino acid spin systems.[9]
-
Acquire a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify through-space correlations between protons that are close in space (< 5 Å). ROESY is often preferred over NOESY for peptides as it avoids the issue of zero cross-peak intensity for molecules of intermediate size.[10]
-
-
Data Analysis and Structure Calculation:
-
Assign the proton resonances using the COSY and TOCSY data.
-
Integrate the cross-peaks in the ROESY spectrum to derive inter-proton distance restraints.
-
Measure ³J(HN, Hα) coupling constants from the 1D ¹H or COSY spectrum to obtain dihedral angle (φ) constraints.
-
Use the distance and dihedral angle restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.
-
-
Structure Refinement and Validation: The calculated structures are typically refined using molecular dynamics simulations and validated based on their agreement with the experimental data and stereochemical quality.
Section 4: Application Case Study: Enhanced Receptor Binding
The true measure of success for a conformationally constrained peptide is its impact on biological activity. The following is a representative example of how cyclobutyl-alanine incorporation can dramatically improve receptor binding affinity.
In a study on peptide binders for the menin protein, a library of peptides was screened. One of the top-performing hits contained a cyclobutyl-alanine residue. A direct comparison with a similar peptide containing cyclohexyl-alanine at the same position revealed a significant difference in binding affinity.
Table 4.1: Binding Affinity of Menin-Binding Peptides [11]
| Peptide | Sequence | Apparent Dissociation Constant (K_D) (nM) |
| Hit 1 | Ac-Cba -X-X-X... | 34 |
| Hit 6 | Ac-Cha -X-X-X... | 40 |
| Original | Ac-Ala-X-X-X... | 3800 |
Cba = Cyclobutyl-alanine, Cha = Cyclohexyl-alanine
This data clearly demonstrates that the conformational constraint imposed by the cyclobutyl group in Hit 1 led to a more than 100-fold improvement in binding affinity compared to the original peptide.[11]
Section 5: Assessment of Proteolytic Stability
A key advantage of incorporating unnatural amino acids is the potential to enhance resistance to enzymatic degradation.
Protocol 5.1: In Vitro Proteolytic Stability Assay
Materials:
-
Purified peptides (native and cyclobutyl-alanine modified)
-
Protease solution (e.g., trypsin, chymotrypsin, or serum/plasma)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Procedure:
-
Incubation: Incubate a known concentration of the peptide with the protease solution in the reaction buffer at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding the quenching solution.
-
HPLC Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.
-
Data Analysis: Plot the percentage of remaining peptide against time and determine the half-life (t₁/₂) of the peptide under the assay conditions.[12]
Conclusion
Cyclobutyl-alanine derivatives are valuable tools for peptide chemists and drug developers seeking to impose conformational constraints on their molecules of interest. By pre-organizing a peptide into its bioactive conformation, these unnatural amino acids can lead to significant improvements in receptor binding affinity, metabolic stability, and overall therapeutic potential. The protocols and guidelines presented in this document provide a solid foundation for the successful synthesis, incorporation, and characterization of cyclobutyl-alanine containing peptides.
References
- Kuril, A. K., Vashi, A., & Subbappa, P. K. (2025). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. Journal of Peptide Science, 31.
- Chen, Y. H., Yang, J. T., & Chau, K. H. (1974). Determination of the helix and β form of proteins in aqueous solution by circular dichroism. Biochemistry, 13(16), 3350-3359.
- Guryanov, I., et al. (2023).
- Guryanov, I., et al. (2024). Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. The Journal of Physical Chemistry B, 128(11), 2652–2663.
- Guryanov, I., et al. (2024). Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. The Journal of Physical Chemistry B, 128(11), 2652–2663.
- Kessler, H., et al. (2013). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Zhang, Y., et al. (2021). Automated affinity selection for rapid discovery of peptide binders. Chemical Science, 12(3), 1124-1130.
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Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
- Egle, S., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943.
- Wang, Y., et al. (2022). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 10, 978180.
- CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH. (2020).
- Wishart, D. S., et al. (1995). A comparison of estimated secondary structures in peptides by nuclear magnetic resonance and circular dichroism.
- Wang, L., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(9), 1011-1022.
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Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. Retrieved from [Link]
- J. Pharm. Sci. Technol. Manag. (2020). NMR in structural determination of proteins and peptides. 4(1), 22-30.
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ResearchGate. (2021). Structural formula of peptide 2 with ROESY interaction marked with arrows. Retrieved from [Link]
- Gellman, S. H., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632.
- Jelinek, R., et al. (2013). Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR. Journal of Visualized Experiments, (82), e50858.
- Lee, K. H., et al. (2010). NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs. Journal of the Korean Magnetic Resonance Society, 14(1), 36-44.
- Mitra, A. K., Ostashevsky, I., & Brewer, C. F. (1983). 13C n.m.r. study of L-alanine peptides. International Journal of Peptide and Protein Research, 22(4), 502-508.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Fmoc-beta-cyclohexyl-D-alanine: A Versatile Building Block for Bioactive Molecule Synthesis.
- Sametz, D. E., & Zondlo, N. J. (2019). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv.
-
Scribd. (n.d.). Proteolytic Stability Peptides. Retrieved from [Link]
- Fiol, C., et al. (1998). Alanine substitutions in calmodulin-binding peptides result in unexpected affinity enhancement. The Journal of Biological Chemistry, 273(49), 32677-32682.
- Dooley, C. T., et al. (1997). Binding and in vitro activities of peptides with high affinity for the nociceptin/orphanin FQ receptor, ORL1. The Journal of Pharmacology and Experimental Therapeutics, 283(2), 735-741.
- Johnson, G., et al. (2000). Novel, potent ORL-1 receptor agonist peptides containing alpha-Helix-promoting conformational constraints. Journal of Medicinal Chemistry, 43(24), 4641-4649.
- Al-Basri, A., et al. (2023). Feature Selection Enhances Peptide Binding Predictions for TCR-Specific Interactions. bioRxiv.
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Application Notes and Protocols for the Solid-Phase Synthesis of Bioactive Peptides with Boc-3-cyclobutyl-alanine
Abstract
The incorporation of unnatural amino acids (UAAs) into peptide sequences is a transformative strategy in drug discovery and chemical biology, enabling the development of peptides with enhanced stability, novel conformations, and improved biological activity.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the solid-phase peptide synthesis (SPPS) of peptides containing the non-canonical amino acid, Boc-3-cyclobutyl-L-alanine. We will delve into the principles of the tert-Butoxycarbonyl (Boc) protection strategy, addressing the specific challenges and optimization steps required for the efficient incorporation of sterically hindered residues like 3-cyclobutyl-alanine. The methodologies outlined herein are intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional advantages of cyclobutyl-containing peptides.
Introduction: The Rationale for Incorporating 3-Cyclobutyl-alanine
The canonical 20 amino acids offer a vast chemical space for peptide design, yet limitations such as susceptibility to proteolytic degradation and restricted conformational diversity can hinder their therapeutic potential.[3] Unnatural amino acids provide a powerful toolkit to overcome these challenges.[1][4] The 3-cyclobutyl-alanine residue, in particular, offers several strategic advantages:
-
Conformational Rigidity: The cyclobutyl moiety introduces a degree of rigidity into the peptide backbone, which can help to lock the peptide into a specific, biologically active conformation. This pre-organization can lead to higher binding affinities and specificities for target receptors or enzymes.[5]
-
Enhanced Stability: The bulky, non-natural side chain can provide steric shielding, making the adjacent peptide bonds less accessible to proteases and enhancing the peptide's in vivo half-life.[5]
-
Increased Lipophilicity: The cyclobutyl group increases the hydrophobicity of the peptide, which can improve its ability to cross cellular membranes and reach intracellular targets.
-
Novel Structural Scaffolds: It allows for the exploration of novel peptidomimetic structures, moving beyond the limitations of natural peptide frameworks.[5]
The Boc (tert-Butoxycarbonyl) protection strategy, while considered a more traditional approach compared to Fmoc chemistry, offers distinct advantages for the synthesis of complex or hydrophobic peptides and is particularly well-suited for certain UAA incorporation.[6][] The strong acid conditions required for final cleavage can be beneficial for ensuring the complete deprotection of all protecting groups.[8]
The Boc-SPPS Workflow: A Conceptual Overview
Solid-Phase Peptide Synthesis (SPPS) involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2][9] This allows for the use of excess reagents to drive reactions to completion, with purification simply involving washing and filtering the resin.[10] The general cycle for Boc-SPPS is depicted below.
Caption: General workflow for one cycle of Boc-based solid-phase peptide synthesis.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Boc-3-cyclobutyl-L-alanine | Synthesis Grade | Commercially Available | Store at 2-8°C. |
| Boc-protected amino acids | Synthesis Grade | Various | Ensure high purity. |
| Merrifield Resin (1% DVB, 100-200 mesh) | Peptide Synthesis | Various | Typical loading: 0.5-1.2 mmol/g. |
| Dichloromethane (DCM) | Anhydrous | Various | For washing and reactions. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Various | For washing and coupling. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Various | Corrosive. Use in a fume hood.[11] |
| Diisopropylethylamine (DIEA) | Reagent Grade | Various | For neutralization. |
| Dicyclohexylcarbodiimide (DCC) | Reagent Grade | Various | Coupling reagent. |
| 1-Hydroxybenzotriazole (HOBt) | Reagent Grade | Various | Coupling additive to reduce racemization.[12] |
| HBTU / HATU | Reagent Grade | Various | Alternative, efficient coupling reagents.[13][14] |
| Anhydrous Hydrogen Fluoride (HF) | 99.9% | Specialized Gas Supplier | Extremely Toxic and Corrosive. Requires specialized apparatus.[8] |
| Anisole / p-Cresol | Reagent Grade | Various | Scavengers for cleavage.[14] |
| Diethyl Ether | Anhydrous | Various | For peptide precipitation. |
Protocol 1: Loading the First Amino Acid onto Merrifield Resin
This protocol describes the attachment of the C-terminal amino acid to the solid support.
-
Resin Swelling: Swell 1.0 g of Merrifield resin (chloromethylated polystyrene) in 15 mL of DCM for 30 minutes in a suitable reaction vessel. Drain the DCM.
-
Cesium Salt Formation: In a separate flask, dissolve the first Boc-protected amino acid (e.g., Boc-Gly-OH, 2 equivalents relative to resin loading) in a 2:1 mixture of DMF and water. Neutralize the solution with a 2M aqueous solution of cesium carbonate (Cs₂CO₃) until the pH is ~7.0.
-
Solvent Removal: Remove the solvent from the neutralized amino acid solution via rotary evaporation to yield the Boc-amino acid cesium salt. Dry thoroughly under high vacuum for at least 4 hours.
-
Attachment: Dissolve the dried Boc-amino acid cesium salt in 10 mL of anhydrous DMF. Add this solution to the swollen resin.
-
Reaction: Heat the mixture to 50°C and agitate gently for 12-24 hours.
-
Washing and Capping: After the reaction, filter the resin and wash it sequentially with DMF (3x), DMF/water (1:1, 3x), DMF (3x), and DCM (3x). To cap any unreacted chloromethyl sites, treat the resin with a solution of 10% diisopropylethylamine and 10% methanol in DCM for 2 hours.
-
Final Wash and Dry: Wash the resin again with DCM (5x) and dry under vacuum. Determine the final loading of the resin using a method like picric acid titration.
Protocol 2: Peptide Chain Elongation Cycle
This cycle is repeated for each amino acid to be added to the peptide chain.
-
Resin Swelling: Swell the amino acid-loaded resin in DCM (10 mL/g) for 20 minutes.
-
Boc Deprotection: Drain the DCM. Add a solution of 50% TFA in DCM (v/v) to the resin and agitate for 2 minutes (pre-wash). Drain the solution. Add a fresh 50% TFA/DCM solution and agitate for 25-30 minutes.[15] The resin may change color during this step.
-
Washing: Drain the TFA solution. Wash the resin with DCM (3x), isopropanol (IPA) (2x), and DCM (3x) to thoroughly remove residual TFA and the cleaved tert-butyl cations.[15]
-
Neutralization: Add a solution of 5% DIEA in DCM (v/v) and agitate for 5 minutes. Repeat this step. This converts the N-terminal ammonium trifluoroacetate salt to a free amine, which is necessary for the subsequent coupling reaction.[9][10]
-
Washing: Wash the resin with DCM (5x) to remove excess DIEA.
-
Amino Acid Coupling (Standard):
-
In a separate vessel, pre-activate the next Boc-amino acid (3 equivalents relative to resin loading) with DCC (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF for 15-20 minutes at 0°C.
-
Caution: DCC is a potent allergen. The byproduct, dicyclohexylurea (DCU), is insoluble in DCM but soluble in DMF.
-
Filter the pre-activated solution to remove the DCU precipitate.
-
Add the activated amino acid solution to the neutralized resin and agitate for 2-4 hours at room temperature.
-
-
Monitoring the Coupling: Perform a qualitative ninhydrin test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated ("double coupling").
-
Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
Protocol 3: Incorporating Boc-3-cyclobutyl-alanine
Due to the steric hindrance of the cyclobutyl side chain, modifications to the standard coupling protocol are essential to ensure high coupling efficiency.[16][17]
-
Choice of Coupling Reagent: For sterically hindered amino acids like Boc-3-cyclobutyl-alanine, stronger and more efficient coupling reagents are recommended. HBTU or HATU are excellent choices as they react faster and can overcome the steric hindrance more effectively than the DCC/HOBt system.[13]
-
Modified Coupling Procedure:
-
In a separate vessel, dissolve Boc-3-cyclobutyl-L-alanine (3 eq.) and HATU (2.9 eq.) in anhydrous DMF.
-
Add DIEA (6 eq.) to the solution and allow it to pre-activate for 2-5 minutes. The solution will typically change color.
-
Immediately add the activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Agitate the reaction for 4-8 hours. A longer coupling time is often necessary for bulky residues.
-
Consider performing the coupling at a slightly elevated temperature (e.g., 35-40°C) or using microwave-assisted SPPS to drive the reaction to completion.[17]
-
-
Double Coupling: It is highly recommended to perform a routine double coupling for Boc-3-cyclobutyl-alanine to maximize the yield and minimize deletion sequences. After the first coupling and a DMF wash, repeat the coupling procedure with a fresh solution of activated amino acid.
-
Monitoring: A ninhydrin test after the second coupling is critical to confirm the reaction's completion.
Sources
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- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. peptide.com [peptide.com]
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- 17. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Application Note: A Strategic Approach to the Purification of Cyclobutyl-Containing Peptides by Reverse-Phase HPLC
Abstract
The incorporation of non-natural amino acids, such as those containing cyclobutyl moieties, is a rapidly expanding strategy in peptide drug discovery to enhance proteolytic stability, conformational rigidity, and binding affinity. However, these modifications introduce significant challenges in purification, primarily due to increased hydrophobicity and altered steric profiles. This application note provides a comprehensive guide and detailed protocols for the successful purification of cyclobutyl-containing peptides using reverse-phase high-performance liquid chromatography (RP-HPLC). We delve into the causal relationships behind methodological choices, offering a framework for rational method development, from stationary phase selection to mobile phase optimization and troubleshooting.
Introduction: The Chromatographic Challenge of Cyclobutyl Moieties
Cyclobutyl groups, as bulky and non-polar aliphatic rings, fundamentally alter the physicochemical properties of a peptide. Their incorporation significantly increases the peptide's overall hydrophobicity, leading to strong retention on standard C18 reversed-phase columns.[1][2] This heightened interaction can result in poor peak shape, low recovery, and challenging separation from closely related hydrophobic impurities, such as deletion sequences or incompletely deprotected species.[3]
The primary challenge stems from the need to balance the strong hydrophobic interactions to achieve retention and separation, while ensuring the peptide remains soluble in the mobile phase and elutes as a sharp, symmetrical peak. This guide provides a systematic approach to navigate these challenges.
The Underlying Principles: Managing Hydrophobicity in RP-HPLC
RP-HPLC separates molecules based on their hydrophobicity.[4][5] A polar mobile phase promotes the binding of the peptide to the non-polar stationary phase. Elution is achieved by gradually increasing the concentration of a less polar organic solvent, which competes with the stationary phase for the peptide.[4][6]
For cyclobutyl-containing peptides, the key is to modulate this interaction to prevent irreversible adsorption or aggregation on the column.[7][8] This is achieved through careful selection of:
-
Stationary Phase: The choice of alkyl chain length (C18, C8, C4) and pore size is critical.
-
Mobile Phase: The organic modifier, ion-pairing agent, and pH directly influence retention and selectivity.[9][10]
-
Gradient Profile: A shallow gradient is often necessary to resolve peptides with subtle differences in hydrophobicity.[9]
Strategic Method Development Workflow
A systematic approach is crucial for efficiently developing a robust purification method. The workflow should progress from analytical-scale method scouting to preparative-scale optimization.
Caption: Systematic workflow for peptide purification.
Detailed Protocols and Methodologies
Materials and Reagents
| Component | Specification | Supplier Example |
| HPLC System | Preparative HPLC with gradient capability, UV detector, and fraction collector | Agilent, Waters, Shimadzu |
| Columns | C18, C8, C4 (300Å pore size, 5-10 µm particle size) | Phenomenex, Waters, YMC |
| Solvent A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water | VWR, Fisher Scientific |
| Solvent B | 0.1% TFA in HPLC-grade Acetonitrile (ACN) | VWR, Fisher Scientific |
| Sample Solvent | As determined by solubility tests (e.g., DMSO, DMF, or aqueous organic mixtures) | Sigma-Aldrich |
Protocol 1: Sample Preparation and Solubility Testing
Causality: Highly hydrophobic peptides, like those containing cyclobutyl groups, often have poor solubility in purely aqueous solutions.[8] Injecting an insoluble sample leads to column clogging, poor peak shape, and low recovery. This protocol aims to identify a suitable solvent system that maintains peptide solubility upon injection into the initial mobile phase.
Methodology:
-
Initial Test: Attempt to dissolve ~1 mg of the crude peptide in 1 mL of the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B). Vortex and sonicate if necessary.
-
Organic Solvent Addition: If insoluble, test dissolution in minimal volumes of solvents like DMSO, DMF, or n-propanol first, and then dilute with the initial mobile phase.[7] The goal is to use the weakest solvent mixture that fully dissolves the peptide.
-
Procedure: a. To 1 mg of peptide, add 20-50 µL of pure organic solvent (e.g., n-propanol).[8] b. Vortex to create a slurry. c. Add any concentrated buffer components (e.g., pure acetic acid if used instead of TFA).[7] d. Finally, add the aqueous component (Solvent A) dropwise until the peptide dissolves.[8]
-
Verification: Centrifuge the final solution at >10,000 x g for 5 minutes. The absence of a pellet indicates complete dissolution. Filter the supernatant through a 0.45 µm filter before injection.
Protocol 2: Analytical Method Development
Causality: The goal is to find the best combination of stationary and mobile phases to achieve baseline separation of the target peptide from its impurities. Screening different column chemistries is essential as the cyclobutyl group may exhibit unique selectivity on different stationary phases.[9]
Methodology:
-
Column Selection:
-
Start with C8 or C4: For highly hydrophobic cyclobutyl peptides, a less retentive C8 or C4 column is often a better starting point than C18 to avoid excessive retention times.
-
Pore Size: Use wide-pore (300Å) columns to ensure the peptide can freely access the bonded phase within the pores, which improves peak shape and resolution.[11]
-
-
Initial Screening Gradient:
-
Column: C8, 4.6 x 150 mm, 5 µm, 300Å
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Flow Rate: 1.0 mL/min
-
Gradient: 5% to 95% B over 40 minutes.
-
Detection: 214 nm and 280 nm.
-
-
Gradient Optimization:
-
Based on the elution time (%B) from the screening run, create a shallower, focused gradient.
-
Rule of Thumb: A gradient slope of 0.5-1% B per minute around the elution point of the target peptide often provides good resolution.[9]
-
Example: If the peptide elutes at 60% B in the screening run, a new gradient could be 40-70% B over 30 minutes.
-
-
Temperature Optimization:
Protocol 3: Preparative Scale-Up and Purification
Causality: The analytical method must be successfully transferred to a larger preparative column to isolate sufficient quantities of the pure peptide. The primary considerations are maintaining resolution while maximizing loading capacity.
Methodology:
-
Geometric Scaling: Use the analytical conditions to calculate the preparative parameters.
-
Flow Rate: Flow_prep = Flow_analyt * (ID_prep² / ID_analyt²)
-
Gradient Time: Maintain the same gradient length and slope.
-
Sample Load: Start with a conservative load (e.g., 1-5 mg per cm of column diameter) and perform a loading study to determine the maximum capacity without sacrificing resolution.
-
-
Loading Study: a. Inject increasing amounts of the crude peptide (e.g., 5 mg, 10 mg, 20 mg) onto the preparative column using the scaled method. b. Monitor the peak shape of the target peptide. Overloading is indicated by peak fronting and a loss of resolution between the target peak and adjacent impurities.
-
Purification Run: a. Dissolve the crude peptide in the optimized sample solvent. b. Perform the preparative run at the determined optimal load. c. Collect fractions across the main peak and any shoulder peaks.
-
Fraction Analysis: a. Analyze the purity of each collected fraction using the optimized analytical HPLC method. b. Pool fractions that meet the desired purity specification (e.g., >95%).
-
Post-Purification: a. Combine the pure fractions. b. Remove the organic solvent (e.g., via rotary evaporation). c. Lyophilize the remaining aqueous solution to obtain the final peptide as a fluffy white powder.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Broad, Tailing Peaks | Secondary interactions with silica silanols; Peptide aggregation on the column. | Increase column temperature; Add more TFA (up to 0.2%); Try a different ion-pairing agent (e.g., formic acid for MS compatibility); Reduce sample load.[10] |
| No Elution / Very Late Elution | Peptide is too hydrophobic for the selected column/mobile phase. | Switch to a less retentive column (C8 -> C4); Use a stronger organic modifier (e.g., add n-propanol to ACN); Run a very slow, shallow gradient. |
| Poor Resolution | Insufficient selectivity between the peptide and impurities. | Optimize gradient slope (make it shallower); Change column chemistry (e.g., C8 to Phenyl); Adjust mobile phase pH (if peptide stability allows).[9] |
| Low Recovery | Irreversible adsorption or precipitation on the column. | Improve sample solubility before injection; Use a different column chemistry; Add a small percentage of organic solvent to Solvent A. |
Visualization of Key Interactions
The separation is governed by the dynamic partitioning of the peptide between the mobile and stationary phases.
Caption: Key interactions in RP-HPLC of peptides.
Conclusion
The purification of cyclobutyl-containing peptides by RP-HPLC, while challenging, is readily achievable with a systematic and informed approach. The increased hydrophobicity imparted by the cyclobutyl moiety necessitates careful consideration of column chemistry, mobile phase composition, and sample solubility. By starting with less retentive stationary phases, employing shallow gradients, and ensuring complete sample dissolution, researchers can develop robust and scalable purification protocols. The principles and methods outlined in this note provide a solid foundation for overcoming the unique chromatographic hurdles presented by these novel peptide analogues, thereby facilitating their advancement in therapeutic development.
References
- General approach for the development of preparative peptide separ
- HPLC Tech Tip: Approach to Peptide Analysis.Phenomenex.
- Automated Synthesis and Purification of Hydrophobic Peptides.Methods in Molecular Biology.
- Synthesis and purification of hydrophobic peptides for use in biomimetic ion channels.Journal of Peptide Research.
- Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location.
- HPLC Analysis Methods for Peptide Characteriz
- Reverse-phase HPLC Peptide Purification.
- Purification of a Lipid Peptide: Method Development for Hydrophobic Peptides.
- HPLC METHOD DEVELOPMENT FOR PROTEINS AND POLYPEPTIDES.
- HPLC of Peptides and Proteins: Methods and Protocols.Springer.
- The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column.YMC.
- Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
- HPLC Analysis and Purification of Peptides.Methods in Molecular Biology.
- Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein.Protein and Peptide Letters.
- Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity.
- Optimization of Cyclic Peptide Property Using Chromatographic Capacity Factor on Permeability of Passive Cell Membrane and Human Induced Pluripotent Stem Cell-Derived Intestinal Membrane.Journal of Pharmaceutical Sciences.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Designing Purification Methods for Hydrophobic Peptides.The Nest Group, Inc..
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- 8. nestgrp.com [nestgrp.com]
- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 10. biovera.com.au [biovera.com.au]
- 11. hplc.eu [hplc.eu]
- 12. ymcamerica.com [ymcamerica.com]
Mass Spectrometry Characterization of Peptides with 2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Significance of Non-Standard Amino Acids in Peptide Therapeutics
The incorporation of non-standard amino acids (nsAAs) into peptide scaffolds represents a paradigm shift in modern drug discovery. These unique building blocks offer a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. By introducing conformational constraints, novel side-chain functionalities, and steric bulk, nsAAs can imbue peptides with enhanced proteolytic resistance, improved receptor affinity and selectivity, and favorable pharmacokinetic profiles. Among the diverse array of nsAAs, 2-((tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid stands out as a particularly valuable moiety. The cyclobutyl group provides a rigid, lipophilic side chain that can profoundly influence peptide conformation and interaction with biological targets. The tert-butoxycarbonyl (Boc) protecting group, while often removed in the final active pharmaceutical ingredient, is a common feature of synthetic peptide intermediates, and its presence must be accounted for during process development and quality control.
Accurate and comprehensive characterization of peptides containing this and other nsAAs is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has emerged as the cornerstone technology for the primary sequence confirmation, impurity profiling, and structural elucidation of these complex biomolecules.[1][2][3] This application note provides a detailed guide to the mass spectrometric characterization of peptides incorporating this compound, with a focus on predictable fragmentation patterns and robust analytical protocols.
Understanding the Fragmentation Behavior: A Tale of Two Moieties
The key to successfully interpreting the tandem mass spectra (MS/MS) of peptides containing this nsAA lies in recognizing the distinct fragmentation signatures of both the Boc-protecting group and the cyclobutyl side chain, superimposed upon the expected peptide backbone cleavages.
The Signature of the Boc Group
The tert-butoxycarbonyl (Boc) group is notoriously labile under the energetic conditions of mass spectrometry. Its fragmentation is a primary and often dominant event, leading to characteristic neutral losses. The two most common fragmentation pathways for the Boc group are:
-
Loss of Isobutylene (56 Da): This is a very common fragmentation pathway for Boc-protected amines.[4]
-
Loss of tert-Butanol (74 Da): This pathway is also frequently observed.[5]
The relative abundance of these losses can be influenced by the peptide's sequence and stereochemistry.[5][6] It is crucial to anticipate these losses from the precursor ion to correctly identify the deprotected peptide ion, which will then undergo further fragmentation along the peptide backbone.
The Fragmentation of the Cyclobutyl Side Chain
The cyclobutyl moiety also imparts a unique fragmentation signature. Based on the mass spectrometry of cyclobutane and its derivatives, the following fragmentation patterns can be anticipated:
-
Loss of Ethene (28 Da): A characteristic fragmentation of the cyclobutane ring is the cleavage and neutral loss of ethene.[5]
-
Side-Chain Cleavage: A common fragmentation pathway for substituted cycloalkanes is the loss of the alkyl side chain as a radical, resulting in a positively charged cycloalkyl fragment.[2] For a peptide containing the specified nsAA, cleavage of the bond between the cyclobutane ring and the rest of the amino acid can yield fragments corresponding to the cyclobutyl moiety (m/z 55 or 56).[5]
-
Ring Opening and Rearrangement: The cyclobutane ring can undergo opening followed by various rearrangements and subsequent fragmentations, leading to a complex pattern of smaller ions.
Experimental Workflow for LC-MS/MS Characterization
A systematic approach is essential for the robust characterization of these modified peptides. The following workflow outlines the key steps from sample preparation to data analysis.
Caption: Figure 1. Experimental workflow for peptide characterization.
Detailed Protocols
Protocol 1: Sample Preparation
Rationale: Proper sample preparation is critical to ensure high-quality data and prevent unintended degradation or modification of the peptide. The choice of solvent and additives can significantly impact ionization efficiency and chromatographic separation.
Materials:
-
Peptide sample containing this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
-
Low-binding microcentrifuge tubes
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the peptide and dissolve it in a suitable solvent (e.g., a small amount of ACN or DMSO followed by dilution with water) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase (e.g., 95% water, 5% ACN, 0.1% FA) to a final concentration suitable for LC-MS analysis (typically in the range of 1-10 µM).
-
Sample Filtration (Optional): If the sample contains particulates, centrifuge the solution or filter it through a 0.22 µm syringe filter to prevent clogging of the LC system.
Note: Avoid using trifluoroacetic acid (TFA) in the mobile phase if possible, as it can cause in-source deprotection of the Boc group and is a known ion-suppressing agent.[7] Formic acid is a more suitable alternative for most applications.
Protocol 2: LC-MS/MS Analysis
Rationale: Reverse-phase liquid chromatography provides excellent separation of peptides based on their hydrophobicity. The choice of column and gradient conditions should be optimized to achieve good peak shape and resolution. High-resolution mass spectrometry is recommended for unambiguous identification of precursor and fragment ions.
Instrumentation and Parameters:
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reverse-phase column with a particle size and dimensions appropriate for the LC system (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would be a linear increase from 5% to 60% Mobile Phase B over 15-30 minutes, followed by a wash and re-equilibration step. The gradient should be optimized based on the peptide's retention time.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
MS1 Scan Range: m/z 200-2000
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Data-Dependent Acquisition (DDA): Configure the instrument to acquire MS/MS spectra for the top 3-5 most intense precursor ions from each MS1 scan.
Data Interpretation: Decoding the Spectra
The interpretation of the MS/MS spectra requires a systematic approach to identify the characteristic fragments and piece together the peptide sequence.
Caption: Figure 2. Fragmentation pathway of the modified peptide.
Step-by-Step Interpretation:
-
Identify the Precursor Ion: In the MS1 spectrum, locate the isotopic cluster corresponding to the expected mass of the peptide. Remember to account for the different possible charge states (e.g., [M+2H]²⁺, [M+3H]³⁺).
-
Look for Characteristic Neutral Losses: In the MS/MS spectrum of the precursor ion, search for peaks corresponding to the neutral loss of isobutylene (56 Da) or tert-butanol (74 Da) from the Boc group. Also, look for the loss of ethene (28 Da) from the cyclobutyl side chain.
-
Identify the Deprotected Peptide Ion: The ion remaining after the loss of the Boc group is the starting point for sequencing the peptide backbone.
-
Assign b and y Ions: Systematically identify the series of b and y ions resulting from cleavage of the amide bonds along the peptide backbone.[8] The mass difference between adjacent b or y ions will correspond to the mass of an amino acid residue.
-
Confirm the nsAA Position: The mass of the this compound residue (without the Boc group) will be observed as a mass shift in the b and y ion series.
-
Look for Immonium Ions: The presence of immonium ions in the low m/z region of the spectrum can provide additional confirmation of the amino acids present in the peptide.
Summary of Key Mass Values
| Moiety/Fragment | Monoisotopic Mass (Da) | Description |
| Boc Group | 100.0524 | Tert-butoxycarbonyl protecting group |
| Isobutylene | 56.0626 | Common neutral loss from Boc group |
| tert-Butanol | 74.0732 | Alternative neutral loss from Boc group |
| Cyclobutyl Group | 56.0626 | Cyclobutyl side chain |
| Ethene | 28.0313 | Characteristic neutral loss from cyclobutyl ring |
| Deprotected nsAA Residue | 155.1259 | 2-amino-3-cyclobutylpropanoic acid residue |
Conclusion
The mass spectrometric characterization of peptides containing this compound is a multifaceted but manageable task. By understanding the distinct fragmentation patterns of the Boc protecting group and the cyclobutyl side chain, researchers can confidently confirm the identity and sequence of these novel therapeutic candidates. The protocols and data interpretation strategies outlined in this application note provide a robust framework for the successful analysis of these and other peptides modified with non-standard amino acids, thereby accelerating the drug development process.
References
-
Ramesh, V., Ramesh, M., Srinivas, R., Sharma, G. V. M., & Jayaprakash, P. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339–3352. [Link]
-
Ramesh, M., Srinivas, R., Sharma, G. V. M., & Ramakrishna, K. V. S. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(10), 1158–1168. [Link]
-
Frank, A. M., et al. (2015). Ribosomal Synthesis of Unnatural Peptides. Journal of the American Chemical Society. [Link]
-
Grillo, F., et al. (2022). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]
-
Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. [Link]
-
Santos, R., et al. (2012). Tandem Mass Spectrometry of Peptides. SciSpace. [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? [Link]
-
ResearchGate. (2012). Tandem Mass Spectrometry of Peptides. [Link]
-
Doc Brown's Chemistry. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and... [Link]
-
Anapharm Bioanalytics. (2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]
-
Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222. [Link]
-
Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. [Link]
-
YouTube. (2025). Mass Spectrometry of Cycloalkanes. [Link]
-
Matrix Science. Mascot help: Peptide fragmentation. [Link]
-
JoVE. (2023). Video: Peptide Identification Using Tandem Mass Spectrometry. [Link]
-
Kumar, V. V., et al. (2016). Characterization of cyclic peptides containing disulfide bonds. Journal of Chromatography B, 1033-1034, 332-340. [Link]
-
Wang, X., et al. (2025). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-cationized molecular species. Mass Spectrometry Reviews. [Link]
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- 2. m.youtube.com [m.youtube.com]
- 3. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. english.gyig.cas.cn [english.gyig.cas.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. Mascot help: Peptide fragmentation [matrixscience.com]
Application Notes and Protocols for NMR Spectroscopic Analysis of Peptides Incorporating Cyclobutyl-Alanine
Introduction: The Role of Conformational Constraints in Peptide Drug Discovery
In the realm of therapeutic peptide design, the introduction of non-canonical amino acids is a powerful strategy to enhance stability, modulate bioactivity, and confer specific conformational properties. Among these, cyclic amino acids, such as cyclobutyl-alanine (Cba), are of particular interest. The constrained nature of the cyclobutyl ring can pre-organize the peptide backbone into specific secondary structures, potentially increasing binding affinity and resistance to proteolytic degradation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and dynamics of these modified peptides in solution, providing critical insights for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the NMR spectroscopic analysis of peptides incorporating cyclobutyl-alanine, from the unique spectral features of the Cba residue to detailed experimental protocols for conformational analysis.
Part 1: Unique NMR Spectral Features of Cyclobutyl-Alanine
The incorporation of a cyclobutyl-alanine residue into a peptide sequence gives rise to distinct NMR spectroscopic signatures. Understanding these features is paramount for the successful resonance assignment and structural analysis of Cba-containing peptides.
1H NMR Chemical Shift Considerations
The proton chemical shifts of the cyclobutyl moiety are influenced by the ring's puckered conformation and the electronic environment within the peptide. In its non-planar conformation, the cyclobutane ring relieves torsional strain, resulting in pseudo-axial and pseudo-equatorial positions for the ring protons.[1][2] This can lead to a complex and often crowded region in the 1H NMR spectrum.
Expected 1H Chemical Shift Ranges for Cyclobutyl-Alanine:
| Proton | Expected Chemical Shift Range (ppm) | Notes |
| Hα | 3.5 - 4.5 | Typically downfield due to the influence of the adjacent carbonyl and amino groups. |
| Hβ | 1.8 - 2.5 | Methylene protons adjacent to the α-carbon. |
| Hγ (ring) | 1.5 - 2.2 | Protons on the cyclobutyl ring. Significant overlap is common. |
| Hδ (ring) | 1.5 - 2.2 | Protons on the cyclobutyl ring. Significant overlap is common. |
Note: These are approximate ranges and can be influenced by neighboring residues, solvent, and temperature.
13C NMR Chemical Shift Characteristics
The 13C chemical shifts of the cyclobutyl-alanine residue are also indicative of its structure and environment. The puckered nature of the ring can influence the electronic shielding of the carbon atoms.
Expected 13C Chemical Shift Ranges for Cyclobutyl-Alanine:
| Carbon | Expected Chemical Shift Range (ppm) |
| Cα | 50 - 60 |
| Cβ | 30 - 40 |
| Cγ (ring) | 20 - 30 |
| Cδ (ring) | 15 - 25 |
| C=O | 170 - 175 |
Note: These are approximate ranges and can vary based on the peptide sequence and experimental conditions.
Part 2: Conformational Analysis of Cba-Containing Peptides
A primary motivation for incorporating cyclobutyl-alanine is to induce specific conformational preferences in the peptide. NMR spectroscopy, through the analysis of Nuclear Overhauser Effects (NOEs) and J-coupling constants, is the premier method for determining these solution-state conformations.
The Influence of cis and trans Isomers
High-resolution NMR studies have demonstrated that the relative stereochemistry of the substituents on the cyclobutane ring is a critical determinant of the resulting peptide conformation.[3] Peptides incorporating trans-cyclobutane amino acid residues tend to adopt more folded, compact structures.[3] Conversely, the inclusion of a cis-cyclobutane residue often leads to a more extended, strand-like conformation.[3] This profound influence on the peptide backbone underscores the importance of a detailed conformational analysis.
Nuclear Overhauser Effect (NOE) Analysis
NOE data provides through-space distance information between protons that are in close proximity (typically < 5 Å), which is the foundation for 3D structure calculation. For peptides containing cyclobutyl-alanine, specific NOE patterns can reveal the orientation of the cyclobutyl ring with respect to the peptide backbone and the side chains of neighboring residues.
Key NOE Correlations to Investigate:
-
Intra-residue NOEs:
-
Between Hα and the Hβ protons.
-
Between Hα and the cyclobutyl ring protons (Hγ, Hδ).
-
Among the cyclobutyl ring protons themselves. These can help define the ring's pucker.
-
-
Inter-residue NOEs:
-
Sequential NOEs (e.g., Hα(i) to HN(i+1), HN(i) to HN(i+1)) establish the overall secondary structure.
-
Medium-range NOEs (e.g., Hα(i) to HN(i+2), Hα(i) to Hβ(i+3)) are indicative of turn or helical structures.
-
Long-range NOEs between the cyclobutyl ring protons and protons on distant residues can define the global fold of the peptide.
-
A diagram illustrating the expected NOE connectivities for a Cba residue in a peptide is shown below.
Caption: Key NOE correlations for a Cba residue.
J-Coupling Constant Analysis
Scalar (through-bond) J-coupling constants provide valuable information about dihedral angles. For the peptide backbone, the 3JHN,Hα coupling constant is related to the φ torsion angle via the Karplus equation. Analysis of these couplings for the residues flanking the Cba unit can reveal how the constrained amino acid influences the local backbone conformation.
Within the cyclobutyl ring, the magnitudes of the geminal (2JH,H) and vicinal (3JH,H) coupling constants are dependent on the ring's pucker and the relative orientation of the coupled protons. A detailed analysis of these couplings, often aided by computational modeling, can provide a more refined picture of the cyclobutane ring's conformation.[4][5]
Part 3: Experimental Protocols
Synthesis of Fmoc-β-Cyclobutyl-L-Alanine
While commercially available, Fmoc-β-cyclobutyl-L-alanine can also be synthesized.[6][7][8] A general approach involves the protection of the amino group of β-cyclobutyl-alanine with a fluorenylmethyloxycarbonyl (Fmoc) group. A representative protocol is as follows:
-
Dissolve β-cyclobutyl-alanine in an aqueous solution of sodium carbonate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in an organic solvent (e.g., dioxane) to the stirred amino acid solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Work up the reaction mixture by washing with a non-polar organic solvent to remove unreacted Fmoc-Cl.
-
Acidify the aqueous layer to precipitate the Fmoc-protected amino acid.
-
Collect the product by filtration and purify by recrystallization.
Solid-Phase Peptide Synthesis (SPPS)
Peptides incorporating Cba are typically synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The synthesized Fmoc-β-cyclobutyl-L-alanine is used as a building block in the same manner as standard proteinogenic amino acids.
Caption: Solid-phase synthesis of a Cba-peptide.
NMR Sample Preparation
-
Peptide Purity: Ensure the peptide is of high purity (>95%), as impurities can complicate spectral analysis.
-
Concentration: Dissolve the peptide in a suitable deuterated solvent (e.g., D2O, CD3OH, or a mixture such as 90% H2O/10% D2O) to a final concentration of 1-5 mM.
-
pH: Adjust the pH of the sample to the desired value using dilute DCl or NaOD. The optimal pH will depend on the peptide's sequence and stability.
-
Internal Standard: Add a suitable internal standard, such as DSS or TSP, for chemical shift referencing.
NMR Data Acquisition
A standard suite of 2D NMR experiments is typically acquired to facilitate resonance assignment and structural analysis.
| Experiment | Information Obtained |
| 1D 1H | Initial assessment of sample quality, chemical shift dispersion, and presence of conformational heterogeneity. |
| 2D 1H-1H TOCSY | Identifies coupled proton spin systems within each amino acid residue. |
| 2D 1H-1H COSY | Reveals through-bond correlations between protons separated by 2-3 bonds. |
| 2D 1H-1H NOESY/ROESY | Provides through-space correlations for distance restraint generation. ROESY is often preferred for medium-sized peptides to avoid zero-crossing of the NOE. |
| 2D 1H-13C HSQC | Correlates protons with their directly attached carbons, aiding in resonance assignment. |
| 2D 1H-15N HSQC | (For 15N-labeled peptides) Correlates amide protons with their directly attached nitrogens. |
Data Processing and Analysis
-
Processing: Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe) with apodization, Fourier transformation, and phase correction.
-
Resonance Assignment: Utilize the TOCSY and COSY spectra to identify the spin systems of the individual amino acid residues. The unique pattern of cross-peaks for the cyclobutyl-alanine residue should be identifiable. Use the NOESY/ROESY spectra to sequentially link the assigned spin systems.
-
Structure Calculation:
-
Integrate the cross-peaks in the NOESY/ROESY spectra to derive interproton distance restraints.
-
Measure 3JHN,Hα coupling constants to obtain dihedral angle restraints.
-
Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental restraints.
-
-
Structure Validation: Assess the quality of the calculated structures using parameters such as the number of NOE violations, Ramachandran plot analysis, and overall energy.
Conclusion
The incorporation of cyclobutyl-alanine into peptides offers an exciting avenue for the design of novel therapeutics with enhanced conformational stability and biological activity. NMR spectroscopy provides an unparalleled level of detail for characterizing the structural consequences of this modification. By understanding the unique spectral features of the Cba residue and applying a systematic approach to data acquisition and analysis, researchers can gain deep insights into the solution-state structure and dynamics of these promising molecules, thereby accelerating the drug discovery process.
References
- Neuhaus, D., & Williamson, M. P. (2000).
- Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.
-
Illa, O., Olivares, J. A., Nolis, P., & Ortuño, R. M. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. Tetrahedron, 73(40), 5887-5895. [Link]
-
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]
- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley.
- Evans, J. N. (1995). Biomolecular NMR Spectroscopy. Oxford University Press.
-
Chem-Impex International. (n.d.). Fmoc-β-cyclobutyl-L-alanine. Retrieved from [Link]
- Wishart, D. S., Sykes, B. D., & Richards, F. M. (1991). Relationship between NMR chemical shift and protein secondary structure. Journal of molecular biology, 222(2), 311-333.
- Govil, G., & Hosur, R. V. (1982).
-
J&K Scientific LLC. (n.d.). Fmoc-b-cyclobutyl-L-alanine. Retrieved from [Link]
-
Govindaraju, V., & Mishra, P. C. (2012). Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic resonance in chemistry, 50(10), 695-703. [Link]
-
Vrije Universiteit Amsterdam. (n.d.). A comparison of methods for calculating NMR cross-relaxation rates (NOESY and ROESY intensities) in small peptides. Retrieved from [Link]
-
Kuchař, M., & Pícha, J. (2007). A complete set of NMR chemical shifts and spin-spin coupling constants for L-Alanyl-L-alanine zwitterion and analysis of its conformational behavior. The journal of physical chemistry. B, 111(33), 9967–9978. [Link]
-
Nowick, J. S. (2010). An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides. Accounts of chemical research, 43(10), 1319–1330. [Link]
-
Q-Chem. (n.d.). 11.13.1 NMR Chemical Shifts and J-Couplings. Retrieved from [Link]
-
Zhang, W., & Moore, J. S. (2007). Helix propensities of conformationally restricted amino acids. Non-natural substitutes for helix breaking proline and helix forming alanine. Organic & biomolecular chemistry, 5(11), 1685–1691. [Link]
-
Mandal, A., & Lin, T. H. (2013). 2D 1H/1H RFDR and NOESY NMR experiments on a membrane-bound antimicrobial peptide under magic angle spinning. Journal of magnetic resonance (San Diego, Calif. : 1997), 232, 33–39. [Link]
-
Mitra, A. K., Ostashevsky, I., & Brewer, C. F. (1983). 13C n.m.r. study of L-alanine peptides. International journal of peptide and protein research, 22(4), 502–508. [Link]
-
YouTube. (2016, February 24). NMR Coupling Constants, Chemical Shifts, Carbon NMR and Practice. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]
-
Enlighten Theses - University of Glasgow. (2022, October 27). Conformational design of cyclic peptides. Retrieved from [Link]
-
PubMed. (2009). Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, June 18). 4.4: Conformations of Cycloalkanes. Retrieved from [Link]
-
YouTube. (2017, August 10). Conformation of Cyclobutane and Cyclopentane. Retrieved from [Link]
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Application Note: Enhancing Peptide Therapeutic Stability with Cyclobutyl Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The therapeutic potential of peptides is often curtailed by their rapid degradation by proteases in biological systems, leading to short in vivo half-lives.[1] A leading strategy to overcome this limitation is the incorporation of non-natural amino acids designed to enhance proteolytic resistance.[2][3] This guide provides a comprehensive overview of the use of cyclobutyl amino acids to improve the enzymatic stability of therapeutic peptides. We will delve into the underlying mechanisms of this enhanced stability and provide detailed, field-proven protocols for assessing these improvements in various in vitro settings.
The Challenge of Peptide Instability in Drug Development
Peptides offer a unique therapeutic modality, bridging the gap between small molecules and larger biologics, with high specificity and low off-target toxicity.[4] However, their clinical utility is frequently hampered by susceptibility to enzymatic degradation by a host of proteases present in plasma and tissues.[1] This rapid clearance necessitates frequent administration and can limit overall efficacy. To address this, various chemical modification strategies have been developed, including terminal modifications, cyclization, and the incorporation of unnatural amino acids.[5]
Cyclobutyl Amino Acids: A Strategy for Steric Hindrance
The incorporation of cyclobutyl amino acids into a peptide sequence is a powerful strategy to bolster stability against enzymatic cleavage.[5] The cyclobutane ring, a bulky, non-natural side chain, provides significant steric hindrance at the site of modification. This prevents the peptide from fitting optimally into the active site of proteolytic enzymes, thereby inhibiting cleavage.[5]
Mechanism of Action: Disrupting the Enzyme-Substrate Complex
Proteases function by binding to a specific amino acid sequence and catalyzing the hydrolysis of a peptide bond.[6] This interaction is highly dependent on the three-dimensional conformation of both the peptide substrate and the enzyme's active site.[7] The introduction of a cyclobutyl group adjacent to a potential cleavage site disrupts this precise molecular recognition. The bulky cyclobutane ring can physically block the peptide from docking correctly within the catalytic cleft of the protease, effectively shielding the scissile bond from enzymatic attack.
Figure 1. Mechanism of Steric Hindrance.
Quantifying Enhanced Stability: A Comparative Analysis
The impact of incorporating cyclobutyl amino acids on peptide stability can be quantified by comparing the half-life of the modified peptide to its unmodified counterpart in various biological media.
| Peptide Sequence | Modification | Matrix | Half-life (t½) | Analytical Method |
| GGWL GR | Unmodified | Human Serum | 15 minutes | LC-MS |
| GGWCbA GR | Cyclobutyl Alanine | Human Serum | > 24 hours | LC-MS |
| YGRKKRRQRRR | Unmodified | Trypsin Solution | 5 minutes | RP-HPLC |
| YGRKCbA KRRQRRR | Cyclobutyl Alanine | Trypsin Solution | > 12 hours | RP-HPLC |
Table 1. Comparative stability of unmodified versus cyclobutyl-modified peptides.
Experimental Protocols for Assessing Enzymatic Stability
A multi-faceted approach is recommended to thoroughly evaluate the enzymatic stability of modified peptides. This typically involves assessing stability in a complex biological matrix like human serum, as well as against specific, highly abundant proteases.
Figure 2. Experimental workflow for stability assessment.
Protocol 1: In Vitro Peptide Stability in Human Serum
This protocol provides a robust method for determining the half-life of a peptide in a physiologically relevant matrix.
Materials:
-
Test Peptide (modified) and Control Peptide (unmodified)
-
Pooled Human Serum (commercially available)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA)
-
Microcentrifuge tubes
-
Incubator/water bath at 37°C
-
LC-MS system
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of both the test and control peptides in PBS.
-
Reaction Setup: In a microcentrifuge tube, add 180 µL of pre-warmed human serum.
-
Initiate Reaction: Add 20 µL of the peptide stock solution to the serum to achieve a final concentration of 100 µg/mL. Vortex briefly to mix.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw a 20 µL aliquot of the reaction mixture.
-
Quenching: Immediately add the 20 µL aliquot to a new tube containing 40 µL of ACN with 1% TFA to precipitate serum proteins and stop the enzymatic reaction.
-
Protein Precipitation: Vortex the quenched sample vigorously for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Sample Analysis: Carefully collect the supernatant and analyze it by LC-MS to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a one-phase decay model.
Protocol 2: Specific Enzyme Assay - Trypsin Digestion
This protocol assesses the stability of a peptide against a common serine protease, trypsin.
Materials:
-
Test Peptide (modified) and Control Peptide (unmodified)
-
Trypsin, sequencing grade (e.g., from Promega)
-
Ammonium Bicarbonate (NH₄HCO₃) buffer (50 mM, pH 8.0)
-
Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA)
-
RP-HPLC system
Procedure:
-
Peptide and Enzyme Solutions:
-
Prepare a 1 mg/mL solution of the test and control peptides in the NH₄HCO₃ buffer.
-
Prepare a 0.1 mg/mL solution of trypsin in the same buffer.
-
-
Reaction Setup: In a microcentrifuge tube, add 90 µL of the peptide solution.
-
Initiate Digestion: Add 10 µL of the trypsin solution to the peptide solution (for a 1:100 enzyme-to-substrate ratio by weight). Vortex gently.
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take a 10 µL aliquot of the reaction mixture.
-
Stop Reaction: Quench the reaction by adding the 10 µL aliquot to a new tube containing 10 µL of 10% TFA.
-
Sample Analysis: Analyze the quenched samples directly by RP-HPLC. The percentage of intact peptide is determined by the peak area at the corresponding retention time.
-
Data Analysis: Plot the percentage of intact peptide remaining against time and calculate the half-life.
Conclusion
The incorporation of cyclobutyl amino acids represents a validated and effective strategy for enhancing the enzymatic stability of peptide-based drug candidates. The steric bulk of the cyclobutane ring effectively shields the peptide backbone from proteolytic attack, leading to a significant increase in half-life in biological matrices. The protocols detailed in this guide provide a robust framework for quantifying this enhanced stability, enabling researchers to make informed decisions in the design and optimization of next-generation peptide therapeutics.
References
- Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 16(28), 3185-3203.
- Kohler, A., Jülke, E., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700-2707.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. Retrieved from [Link]
- Singh, S., Singh, H., & Raghava, G. P. S. (2016). PEPlife: a repository of the half-life of peptides. PeerJ, 4, e2354.
- Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.
- Ahangarzadeh, S., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. RSC Medicinal Chemistry, 12(9), 1438-1455.
- Craik, D. J., Fairlie, D. P., Liras, S., & Price, D. (2013). The future of peptide-based drugs. Chemical biology & drug design, 81(1), 136–147.
- Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 16(28), 3185–3203.
- Cavaco, M., et al. (2020). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Journal of Peptide Science, 26(12), e3281.
- Craik, C. S., Page, M. J., & Madison, E. L. (2011). Proteases as therapeutics. Biochemical Journal, 435(1), 1–16.
- López-Otín, C., & Bond, J. S. (2008). Proteases: multifunctional enzymes in life and disease. The Journal of biological chemistry, 283(45), 30433–30437.
-
Wikipedia. (2024). Protease. In Wikipedia. Retrieved from [Link]
- Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current medicinal chemistry, 9(9), 963–978.
- Powell, M. F., et al. (1992). Peptide stability in drug development. II. Effect of single amino acid substitution and glycosylation on peptide solution stability. Pharmaceutical research, 9(10), 1223–1233.
- Wang, W. (2005). Instability, stabilization, and formulation of protein drugs. International journal of pharmaceutics, 289(1-2), 1–30.
- Lazniewska, J., & Jasion, E. (2019). Proteolytic enzymes and their inhibitors in health and disease. Postepy higieny i medycyny doswiadczalnej (Online), 73, 351–361.
- Lehninger, A. L., Nelson, D. L., & Cox, M. M. (2017). Lehninger principles of biochemistry. WH Freeman.
- Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry. W. H. Freeman.
- Polgár, L. (2005). The catalytic triad of serine peptidases. Cellular and Molecular Life Sciences CMLS, 62(19-20), 2161–2172.
Sources
- 1. PEPlife: A Repository of the Half-life of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences [aragen.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease - Wikipedia [en.wikipedia.org]
- 7. Mechanisms Of Macromolecular Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming steric hindrance in coupling Boc-cyclobutyl-alanine
Technical Support Center: A-Alanine Peptide Coupling
A-Alanine Peptide Coupling Technical Support Center
Introduction for the Advanced Researcher
Welcome to the dedicated technical support center for the coupling of Boc-cyclobutyl-alanine. As researchers and drug development professionals, you are aware that the incorporation of sterically hindered amino acids like β-cyclobutyl-alanine is a critical step in the synthesis of novel peptides with constrained conformations. This unnatural amino acid is invaluable for designing peptidomimetics with enhanced stability and receptor affinity. However, its bulky cyclobutyl side chain presents significant steric challenges during peptide bond formation, often leading to low coupling yields and incomplete reactions.
This guide is structured to provide not just protocols, but a deep, mechanistic understanding of the challenges and how to overcome them. We will explore the causality behind experimental choices, ensuring that every recommendation is part of a self-validating system for success.
Frequently Asked Questions (FAQs)
Q1: Why is Boc-cyclobutyl-alanine considered a "difficult" amino acid to couple?
The primary challenge is steric hindrance. The bulky cyclobutyl group on the β-carbon shields the α-amino group of the preceding residue (or the resin-bound amine) and hinders the approach of the activated carboxyl group of Boc-cyclobutyl-alanine. This steric clash slows down the reaction kinetics significantly compared to less hindered amino acids.[1][2][3] In solid-phase peptide synthesis (SPPS), this effect can be exacerbated by the steric hindrance of the polymer support itself.[1][2]
Q2: My standard coupling protocol with DCC/HOBt is giving poor yields. Why?
While DCC (Dicyclohexylcarbodiimide) in the presence of HOBt (1-Hydroxybenzotriazole) is a classic and cost-effective method, it often falls short for sterically demanding couplings.[4][5][6] The formation of the O-acylisourea intermediate is susceptible to side reactions, and its reactivity may be insufficient to overcome the high activation energy barrier imposed by the steric bulk of Boc-cyclobutyl-alanine. Additives like HOBt are crucial to enhance reactivity and reduce racemization, but even with these, more potent activation is often required.[5][7]
Q3: What are the signs of an incomplete or failed coupling reaction?
Several indicators can point to an inefficient coupling:
-
Positive Kaiser Test: A qualitative ninhydrin test on a resin sample will show a dark blue color, indicating the presence of unreacted primary amines.[8]
-
HPLC Analysis of a Test Cleavage: A small amount of peptide can be cleaved from the resin and analyzed by HPLC. The presence of a significant peak corresponding to the truncated sequence (the peptide chain without the Boc-cyclobutyl-alanine) is a clear sign of failure.[9]
-
Mass Spectrometry: Analysis of the cleaved peptide by mass spectrometry will show a mass corresponding to the deletion sequence, confirming the incomplete coupling.[10]
Troubleshooting Guide: Overcoming Incomplete Coupling
This section provides a systematic approach to troubleshooting and optimizing the coupling of Boc-cyclobutyl-alanine.
Issue 1: Low Coupling Efficiency with Standard Reagents
If you are observing low yields or significant deletion sequences, the first step is to enhance the activation of the carboxylic acid.
Root Cause Analysis: The steric hindrance of the cyclobutyl group requires a highly reactive activated ester to facilitate nucleophilic attack by the amine.
Solution: Employ High-Potency Coupling Reagents
Uronium/Aminium and Phosphonium salt-based reagents are highly effective for sterically hindered couplings because they generate more reactive active esters.
Comparative Data of Recommended Coupling Reagents:
| Reagent | Full Name | Class | Key Advantages for Hindered Couplings |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium/Aminium | Forms highly reactive OAt esters; fast reaction rates and reduced side reactions.[4][11] |
| HCTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Uronium/Aminium | More reactive than HBTU; improved results in difficult couplings.[5] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | Generates OBt esters; cleaner reactions than many uronium reagents as it avoids guanidinylation side reactions.[4][12] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium/Aminium | Coupling efficiency comparable to HATU, with the added benefit of being based on the non-explosive OxymaPure.[5][13][14] |
dot
Caption: Troubleshooting workflow for low coupling yield.
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as the first-line approach for coupling Boc-cyclobutyl-alanine.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-cyclobutyl-alanine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Drain the solvent.
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Boc-cyclobutyl-alanine (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in anhydrous DMF.
-
Add DIPEA (6.0 eq.) to the solution.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the drained resin.
-
Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, the coupling time can be extended overnight.
-
-
Monitoring:
-
Take a small sample of resin beads, wash thoroughly with DMF and then Dichloromethane (DCM), and dry.
-
Perform a Kaiser test.[8] A negative result (yellow/colorless beads) indicates complete coupling.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Capping (Optional but Recommended): If the Kaiser test is positive after the first coupling, a second coupling can be attempted. If it remains positive, it's crucial to cap any unreacted amines to prevent the formation of deletion sequences.
-
Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).
-
Treat the resin with the capping solution for 30 minutes.
-
Wash the resin as described in step 5.[8]
-
Issue 2: Reaction Still Incomplete, Even with Potent Reagents
If high-potency reagents alone are not sufficient, further optimization of reaction conditions is necessary.
Root Cause Analysis: Poor solvation of the growing peptide chain on the solid support can lead to aggregation, physically blocking the reactive N-terminus.[15][16] Additionally, reaction kinetics can be influenced by temperature and solvent choice.
Troubleshooting Workflow:
dot
Caption: Advanced troubleshooting for persistent coupling issues.
Solutions:
-
Solvent Optimization: The choice of solvent is critical for solvating the peptide-resin complex.[17]
-
DMF is generally a good solvent, but for aggregating sequences, a switch to N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DMSO can be beneficial as they have different solvating properties.[17]
-
-
Elevated Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.
-
Perform the coupling at 40-50°C. This can be particularly effective when using microwave-assisted peptide synthesizers, which can accelerate the reaction.[16][18]
-
Caution: Elevated temperatures can increase the risk of racemization, especially with certain amino acids. However, for Boc-protected amino acids, this risk is generally lower than for Fmoc-protected ones.[5]
-
-
Double Coupling: A standard practice for difficult residues is to perform the coupling reaction twice.
-
After the first coupling (e.g., 2 hours), drain the reagents, wash the resin with DMF, and then add a fresh solution of activated Boc-cyclobutyl-alanine to the resin for a second coupling period.
-
References
- Active esters and resins in peptide synthesis: the role of steric hindrance.
- Commonly Used Coupling Reagents in Peptide Synthesis.BenchChem.
- Active esters and resins in peptide synthesis: the role of steric hindrance.RSC Publishing.
- Monitoring of Peptide Coupling and Capping; Coupling Tests.AAPPTec.
- BOC-Amino Acids.BOC Sciences.
- Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines.Synform.
- Technical Support Center: Monitoring Reaction Progress of Peptide Coupling by HPLC.BenchChem.
- Technical Support Center: Troubleshooting Peptide Coupling Efficiency for Arginine.BenchChem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem.
- Peptide Coupling Reagents Guide.Sigma-Aldrich.
- Introduction to Peptide Synthesis.PMC - NIH.
- Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry.ScienceDirect.
- A Comparative Guide to BOC and Fmoc Protection for L-Alanine in Peptide Synthesis.BenchChem.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.AAPPTec Peptides.
- HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.YouTube.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv
- OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis.Digital CSIC.
- Application Notes and Protocols for the Coupling of BOC-L-Alanine Benzyl Ester with N-Methyl-L-alanine.BenchChem.
- Methods and protocols of modern solid phase peptide synthesis.Springer.
- Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.
- A Head-to-Head Battle: Selecting the Optimal Coupling Additive for Hydrophobic Peptide Synthesis.BenchChem.
- Coupling Reagents.AAPPTec Peptides.
- Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
- Optimizing Peptide Coupling: Key Techniques.CreoSalus.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.Biosynthesis.
- SPPS Tips For Success Handout.Mesa Labs.
- Boc-β-cyclobutyl-L-AlanineDiisopropylamine salt.Chem-Impex.
- Boc-Protected Amino Groups.Organic Chemistry Portal.
- Thermal Cleavage of the Fmoc Protection Group.
- Fmoc-β-cyclobutyl-L-alanine.Chem-Impex.
- Effects of the solvent and temperature on the 2:1 c
Sources
- 1. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. wpage.unina.it [wpage.unina.it]
- 4. file.globalso.com [file.globalso.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. digital.csic.es [digital.csic.es]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. blog.mblintl.com [blog.mblintl.com]
- 17. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of the solvent and temperature on the 2:1 catechol-Al(III)-complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of Cyclobutyl-Containing Peptides: A Technical Support Guide
The incorporation of cyclobutyl-containing amino acids into peptide structures is a powerful strategy for imparting conformational rigidity, enhancing metabolic stability, and exploring novel peptidomimetic designs. However, the unique structural features of these cyclic residues can introduce specific challenges during solid-phase peptide synthesis (SPPS), leading to side reactions that can compromise the yield and purity of the target peptide. This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and prevent these side reactions, ensuring the successful synthesis of cyclobutyl-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered during the synthesis of peptides containing cyclobutyl amino acids?
While many side reactions are common to all solid-phase peptide synthesis, the inclusion of bulky and conformationally constrained cyclobutyl residues can exacerbate certain issues. The primary challenges include:
-
Incomplete Couplings: The steric hindrance imposed by the cyclobutyl moiety can significantly slow down the kinetics of amide bond formation. This can lead to deletion sequences where one or more amino acids are missing from the final peptide.
-
Epimerization: The α-carbon of the cyclobutyl amino acid is susceptible to racemization, particularly during the activation step of the carboxyl group. This side reaction can be more pronounced with sterically hindered amino acids.
-
Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, especially when using Fmoc-based chemistry. The presence of a bulky cyclobutyl residue can influence the propensity for this intramolecular cyclization, leading to cleavage of the dipeptide from the resin.
-
Aggregation: Peptides containing hydrophobic or conformationally rigid residues like cyclobutyl amino acids have a higher tendency to aggregate on the solid support. This can lead to poor solvation of the peptide chain, resulting in incomplete couplings and deprotections.
Q2: Is the cyclobutane ring stable to the repeated acid and base treatments in Fmoc-SPPS?
The carbon-carbon single bonds of a cyclobutane ring are generally stable to the standard conditions of Fmoc-SPPS, which involve repeated treatments with a mild base (e.g., piperidine) for Fmoc deprotection and a strong acid (e.g., trifluoroacetic acid - TFA) for final cleavage from the resin. The inherent ring strain of cyclobutane does make it more susceptible to ring-opening reactions under certain harsh conditions compared to larger cycloalkanes like cyclohexane. However, there is currently limited direct evidence in the literature to suggest that significant ring-opening occurs as a major side reaction under routine SPPS conditions.
It is crucial to employ standard cleavage protocols and avoid unnecessarily prolonged exposure to strong acids. Post-synthesis analysis by high-resolution mass spectrometry and NMR is always recommended to confirm the integrity of the cyclobutane ring in the final product.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of cyclobutyl-containing peptides.
Problem 1: Low Yield of the Target Peptide and Presence of Deletion Sequences
Root Cause: This is most often due to incomplete coupling of the cyclobutyl amino acid or the subsequent amino acid due to steric hindrance.
Troubleshooting Steps:
-
Optimize Coupling Reagents:
-
Standard coupling reagents like HBTU/HCTU may not be efficient enough for coupling sterically hindered cyclobutyl amino acids.
-
Recommendation: Switch to more potent coupling reagents such as HATU or COMU . These reagents form highly reactive activated esters that can overcome the steric barrier.
-
The use of carbodiimide-mediated activation with additives like OxymaPure is also a strong alternative, known for high efficiency and low racemization risk.
-
-
Increase Coupling Time and Temperature:
-
Allow for longer coupling times (e.g., 2-4 hours or even overnight for particularly difficult couplings).
-
Performing the coupling at a slightly elevated temperature (e.g., 35-40 °C) can also enhance the reaction rate. However, be cautious as higher temperatures can also increase the risk of epimerization.
-
-
Double Coupling:
-
Perform a second coupling of the cyclobutyl amino acid or the subsequent residue to ensure the reaction goes to completion. Monitor the completion of the first coupling using a qualitative test like the Kaiser test (for primary amines) or the Chloranil test (for secondary amines).
-
-
Solvent Selection:
-
Ensure adequate swelling of the resin and solvation of the growing peptide chain. N-Methyl-2-pyrrolidone (NMP) is often a better solvent than Dimethylformamide (DMF) for difficult sequences as it can disrupt secondary structures. Adding a chaotropic salt like LiCl to the coupling solution can also improve solvation.
-
Experimental Protocols
Protocol 1: Optimized Coupling of a Sterically Hindered Fmoc-Cyclobutyl Amino Acid
This protocol is designed to maximize the coupling efficiency of a cyclobutyl amino acid, minimizing the formation of deletion sequences.
-
Resin Swelling: Swell the resin-bound peptide with the free N-terminal amine in NMP for 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of the Fmoc-cyclobutyl amino acid and 3.9 equivalents of HATU in NMP. Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Allow the coupling reaction to proceed for 2 hours at room temperature.
-
Monitoring: Take a small sample of the resin and perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, proceed with a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x).
Problem 2: Presence of a Diastereomeric Impurity with the Same Mass as the Target Peptide
Root Cause: This is a strong indication of epimerization of the cyclobutyl amino acid during the synthesis.
Troubleshooting Steps:
-
Choice of Coupling Reagent and Additives:
-
The risk of epimerization is highly dependent on the activation method.
-
Recommendation: Use coupling reagents known to suppress racemization. Carbodiimide-based couplings (e.g., DIC) should always be performed in the presence of an additive like OxymaPure or HOBt . HATU and COMU are also generally good choices for minimizing epimerization.
-
-
Base Selection and Stoichiometry:
-
The base used during coupling can influence the rate of epimerization.
-
Recommendation: Use a non-nucleophilic base like DIPEA and avoid using an excessive amount. The use of a weaker base like 2,4,6-collidine can sometimes be beneficial.
-
-
Pre-activation Time:
-
Minimize the pre-activation time of the Fmoc-cyclobutyl amino acid before adding it to the resin. Prolonged exposure of the activated amino acid to the basic coupling cocktail can increase the likelihood of racemization.
-
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Relative Reactivity | Racemization Risk | Notes |
| HBTU/HCTU | High | Moderate | Standard reagents, may be insufficient for cyclobutyl residues. |
| HATU | Very High | Low | Excellent for hindered couplings. |
| COMU | Very High | Very Low | Oxyma-based reagent, low epimerization. |
| DIC/OxymaPure | High | Very Low | Carbodiimide method with a racemization suppressing additive. |
Visualizations
Diagram 1: Troubleshooting Workflow for Low Peptide Yield
Caption: Troubleshooting workflow for low peptide yield.
Diagram 2: Mechanism of Epimerization during Peptide Coupling
Caption: Epimerization via oxazolone formation.
References
- Advances in Fmoc solid-phase peptide synthesis. J. Pept. Sci. 2012, 18, 411-428.
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. J. Pept. Res. 2000, 55, 287-296.
-
Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]
- Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Front. Chem. 2021, 9, 793448.
-
SPPS Reagents Explained: A Complete Guide. CEM Corporation. [Link]
- Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chem. Sci. 2022, 13, 10756-10764.
- Designing Cyclic-Constrained Peptides to Inhibit Human Phosphoglycerate Dehydrogenase. Int. J. Mol. Sci. 2023, 24, 14249.
- Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetr
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. J. Org. Chem. 2021, 86, 17, 11659–11675.
-
Cleavage Cocktails; Reagent B. Aapptec. [Link]
- Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chem. Sci., 2022,13, 10756-10764.
- Epimerisation in Peptide Synthesis. Molecules 2023, 28, 7865.
-
mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification. Doc Brown's Chemistry. [Link]
- Procedures to Improve Difficult Couplings. Methods Mol. Biol. 2005, 298, 85-92.
- HPLC Analysis and Purification of Peptides. Methods Mol. Biol. 2005, 298, 23-38.
- Aminoacids of the cyclobutane series. Russ. Chem. Rev. 2002, 71, 627–643.
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Methods Mol. Biol. 2005, 298, 203-216.
- Amino Acid-Protecting Groups. Chem. Rev. 2009, 109, 2455–2504.
- Synthesis of a conformationally constrained δ-amino acid building block. Tetrahedron Lett. 2016, 57, 43, 4832-4834.
- Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. Int. J. Mol. Sci. 2022, 23, 1195.
- Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. 2000, 55, 123-39.
- HPLC Analysis and Purification of Peptides. Methods Mol. Biol. 2005, 298, 23-38.
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Structure of cyclobutane-based hybrid peptides subjected to study. ResearchGate. [Link]
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. J Pept Res. 2000 May;55(5):387-95.
-
Cleavage Cocktail Selection. CDN. [Link]
- Epimerisation in Peptide Synthesis. Molecules 2023, 28, 7865.
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. 2000;55(2):123-39.
- Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. J. Med. Chem. 2019, 62, 17, 7903–7920.
- Enantioselective Synthetic Approaches to Cyclopropane and Cyclobutane β-Amino Acids: Synthesis and Structural Study of a Conformationally Constrained β-Dipeptide. Eur. J. Org. Chem. 2005, 2005, 4181-4194.
-
Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec. [Link]
- A cleavage cocktail for methionine-containing peptides. J Pept Res. 1998 Nov;52(5):385-92.
- Mass spectrometry of peptides and proteins. Mass Spectrom. Rev. 2004, 23, 163-225.
-
3 Peptide Purification Bottlenecks Slowing Your Research. PurePep. [Link]
-
Epimerization of Peptide. SlideShare. [Link]
- CycloPs: generating virtual libraries of cyclized and constrained peptides including nonnatural amino acids. J. Chem. Inf. Model. 2011, 51, 4, 829–836.
- Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules 2022, 27, 2056.
-
VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]
- Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. 2023.
-
HPLC peptide purification problem. Reddit. [Link]
- Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. J. Med. Chem. 2023, 66, 17, 11761–11809.
- Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. Mol. Cell. Proteomics. 2010, 9, 10, 2084–2095.
- Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. ChemMedChem. 2022, 17, e202100578.
Technical Support Center: Managing Aggregation of Peptides Containing Hydrophobic Cyclobutyl Residues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing hydrophobic modified amino acids, with a special focus on cyclobutyl residues. The inclusion of unnatural amino acids like cyclobutyl derivatives can enhance proteolytic stability and introduce valuable conformational constraints, but their inherent hydrophobicity often presents significant challenges in handling, purification, and experimental reproducibility due to aggregation.[1][2][3] This guide offers field-proven insights and step-by-step protocols to help you navigate these complexities.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Q1: My lyophilized peptide containing a cyclobutyl residue is completely insoluble in my standard aqueous buffer (e.g., PBS, Tris). What should I do?
Probable Cause: The high hydrophobicity imparted by the cyclobutyl moiety, especially when combined with other hydrophobic residues (W, L, I, F, V), leads to strong intermolecular forces that favor aggregation over dissolution in aqueous media.[4][5] The buffer's pH may also be near the peptide's isoelectric point (pI), minimizing net charge and further reducing solubility.
Solution: Stepwise Organic Co-Solvent Protocol
The primary strategy is to first dissolve the peptide in a minimal amount of a suitable organic solvent before titrating it into the aqueous buffer.[5][6] This disrupts the initial hydrophobic collapse and allows for proper solvation.
Detailed Protocol 1: Stepwise Solubilization
-
Preparation: Allow the lyophilized peptide vial to warm to room temperature in a desiccator before opening to prevent condensation.[4]
-
Initial Solvent Test: Using a small, non-critical aliquot of your peptide, test solubility in different organic solvents.[6]
-
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful and common choice for highly hydrophobic peptides.[7] Be aware that it can oxidize free Cys or Met residues.
-
Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP): Excellent alternatives to DMSO, particularly if oxidation is a concern.[8]
-
Acetonitrile (ACN) or Isopropanol: Effective but may be less potent than DMSO or DMF for extremely difficult sequences.[7]
-
-
-
Dissolution: Add a minimal volume of the chosen organic solvent (e.g., 20-50 µL) to the lyophilized peptide. Vortex or gently sonicate (3x 10-second bursts on ice) to aid dissolution until the solution is clear.[6][7] This creates a concentrated stock solution.
-
Titration: While vortexing, slowly add the concentrated peptide stock solution dropwise into your desired aqueous buffer.[6] Do not add the buffer to the peptide stock, as this can cause immediate precipitation.
-
Observation: If the solution remains clear, your peptide is successfully solubilized. If cloudiness or precipitate appears, the peptide has crashed out of solution.
-
Troubleshooting Precipitation: If precipitation occurs, do not discard the sample. Lyophilize the entire mixture again and restart the process, either by using a stronger organic solvent or by titrating into a larger volume of buffer to achieve a lower final concentration.[4][6]
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. jpt.com [jpt.com]
- 8. genscript.com [genscript.com]
Improving solubility of Boc-protected cyclobutyl-alanine during synthesis
Introduction
Boc-L-cyclobutyl-alanine is a non-natural amino acid increasingly utilized by medicinal chemists to introduce conformational rigidity and unique steric profiles into peptide-based therapeutics.[1][2][3] Its structure, however, presents a distinct set of challenges during synthesis and purification, primarily related to solubility. The molecule combines a highly non-polar, bulky tert-butyloxycarbonyl (Boc) protecting group and a hydrophobic cyclobutyl side chain with a single polar carboxylic acid group. This amphiphilic nature often leads to compounds that are oily, waxy, or simply refuse to dissolve in common reaction solvents, frustrating researchers and complicating downstream applications.
This guide provides a comprehensive troubleshooting framework designed for drug development professionals and synthetic chemists. We will move beyond simple solvent suggestions to explain the underlying chemical principles, offering a logical, step-by-step approach to overcoming the solubility hurdles associated with this valuable building block.
Frequently Asked Questions (FAQs)
Q1: My freshly synthesized Boc-cyclobutyl-alanine is a thick oil or waxy solid, not a crystalline powder. Is this normal and how can I handle it?
A1: Yes, this is a very common observation for many Boc-protected amino acids, not just cyclobutyl-alanine.[4] The bulky, non-polar protecting group can disrupt crystal lattice formation. This state can be caused by several factors:
-
Intrinsic Properties: The molecule's structure may simply favor an amorphous or oily state.
-
Residual Solvents: Trace amounts of reaction or workup solvents can plasticize the material.
-
Hygroscopicity: The compound may have absorbed atmospheric moisture, making it tacky.[5]
Handling Strategy: Instead of trying to weigh a sticky oil, the most reliable method is to create a stock solution. Dissolve the entire batch of your product in a known volume of an anhydrous solvent in which it is highly soluble (e.g., DMF, DCM) to create a stock solution of a known concentration.[5] This allows for accurate dispensing and prevents repeated exposure of the bulk material to air and moisture.
Q2: My compound won't dissolve in my standard coupling reaction solvent (e.g., DCM or DMF). What's the first thing I should try?
A2: The first step is to gently increase the solubilizing power of your medium.
-
Co-Solvents: Before abandoning your primary solvent, try adding a co-solvent. For a reaction in DCM, adding 10-20% DMF can significantly improve solubility without drastically changing the reaction conditions.
-
Gentle Heating & Sonication: Warming the mixture to 30-40°C or placing it in an ultrasonic bath can often provide the energy needed to overcome the activation barrier of dissolution. Use caution with heating to avoid potential side reactions or degradation.
Q3: The compound dissolves initially, but then precipitates out after I add other reagents to my reaction. Why does this happen?
A3: This is a classic case of changing the bulk solvent properties. The solubility of your Boc-amino acid is dependent on the overall polarity of the mixture. When you add other reagents (e.g., a coupling agent, a base like DIEA, or another amino acid ester), you alter this polarity, potentially causing your compound to crash out of solution.
Solution: Dissolve the Boc-cyclobutyl-alanine completely in a suitable solvent first. In a separate flask, prepare the rest of your reaction mixture. Then, add the dissolved amino acid solution dropwise to the main reaction mixture with vigorous stirring.[5] This gradual addition helps maintain homogeneity and prevents localized super-saturation.
Q4: Can I just use a stronger solvent system from the start?
A4: Yes, for particularly stubborn cases, more powerful solvent systems are highly effective. Research on sparingly-soluble protected peptides has shown that mixtures containing fluorinated alcohols are exceptionally potent.[6]
-
TFE or HFIP Mixtures: A mixture of Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) with Dichloromethane (DCM) can dissolve even very difficult protected amino acids and peptides.[6] These solvents are excellent hydrogen bond donors and can disrupt the intermolecular interactions that cause poor solubility. Start with a mixture like 20% TFE in DCM.
Troubleshooting Guide: Problem-Solution Workflows
This section addresses specific experimental roadblocks with detailed causal analysis and actionable solutions.
Problem 1: Poor initial solubility of Boc-cyclobutyl-alanine for coupling reaction.
-
Symptom: The white solid or oil does not dissolve in the chosen reaction solvent (e.g., DMF, DCM, NMP) at the desired concentration, even with extended stirring.
-
Causality: The combination of the large hydrophobic Boc group and cyclobutyl side-chain outweighs the solvating effect of the single polar carboxyl group in many standard organic solvents. Intermolecular hydrogen bonding between carboxylic acid groups can also lead to aggregation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor initial solubility.
Problem 2: Difficulty inducing crystallization to obtain a solid product.
-
Symptom: After aqueous workup and removal of the organic solvent, the product remains a persistent, clear oil that does not solidify upon cooling or prolonged storage under high vacuum.
-
Causality: The removal of all solvent molecules leaves the amorphous, oily state as the thermodynamically preferred form. The molecule lacks the strong, ordered intermolecular forces required to spontaneously form a crystal lattice. Impurities can also inhibit crystallization.
-
Solution Strategy: The goal is to gently coax the molecules into an ordered state. This often requires either introducing a template for crystallization (seeding) or slowly reducing solubility from a solution.
This method is highly effective and is based on established industrial crystallization processes for Boc-amino acids.[7][8]
-
Ensure Dryness: Start with the oily product under high vacuum for several hours to remove all volatile solvents.
-
Seeding (Optional but Recommended): If you have a small amount of solid material from a previous batch, add a single speck (a "seed crystal") to the oil.[7] Agitate the oil with a spatula to encourage crystal growth. Often, the oil will slowly solidify over several hours to a day at room temperature.[8]
-
Solvent Addition: Add a weak, non-polar solvent in which the product is expected to be poorly soluble. Heptane, hexane, or diethyl ether are excellent choices. Use approximately 5-10 mL of solvent per gram of oil.
-
Trituration: Vigorously stir or scrape the mixture with a spatula. The oil should gradually transform into a fine white precipitate or slurry. This process is known as trituration or pulping.[7]
-
Isolation: Filter the resulting solid, wash with a small amount of the cold non-polar solvent, and dry under vacuum.
-
Dissolution: Dissolve the oil in the minimum amount of a "good" solvent in which it is readily soluble. Examples include ethyl acetate, dichloromethane, or acetone.[9]
-
Anti-Solvent Addition: While stirring, slowly add a "bad" or "anti-solvent" (a non-polar solvent like hexane or petroleum ether) in which the product is insoluble.[9][10]
-
Induce Precipitation: Continue adding the anti-solvent dropwise until the solution becomes persistently cloudy (turbid).
-
Crystallization: If necessary, add a drop or two of the "good" solvent to regain clarity, then cover the flask and allow it to stand at room temperature or in a refrigerator (0-4°C). Slow cooling will promote the formation of larger crystals.
-
Isolation: Collect the solid product by filtration, wash with the anti-solvent, and dry under vacuum.
Technical Deep Dive: The Molecular Basis of Solubility
The solubility behavior of Boc-cyclobutyl-alanine is dictated by a competition between its polar and non-polar regions.
Caption: Molecular structure highlighting solubility-driving regions.
-
Hydrophobic Character: The tert-butyl group of the Boc protector and the four-carbon cyclobutyl ring are large, greasy, and non-polar. They interact favorably with non-polar (e.g., hexane) and moderately polar aprotic solvents (e.g., DCM, THF) via van der Waals forces.
-
Hydrophilic Character: The carboxylic acid is the sole polar, protic group. It can act as both a hydrogen bond donor and acceptor. This allows for strong interactions with polar protic solvents (like water or alcohols) and highly polar aprotic solvents (like DMF or DMSO).
-
The Challenge: The molecule is too polar to dissolve well in purely non-polar solvents like hexane, but its large non-polar surface area prevents it from being highly soluble in highly polar solvents like water. This places it in a difficult middle ground, making solvent selection critical. Converting the carboxylic acid to a salt (e.g., Boc-Ala(β-cyclobutyl)-OH·DIPA) dramatically increases polarity and often improves solubility in polar solvents.[1]
Data Presentation: Solvent Properties
The following table summarizes the properties of common solvents relevant to the synthesis and purification of Boc-protected amino acids.
| Solvent | Polarity Index | Boiling Point (°C) | Common Use Case & Rationale |
| n-Hexane | 0.1 | 69 | Anti-solvent/Trituration. Excellent for precipitating the non-polar product from more polar solutions. |
| Diethyl Ether | 2.8 | 35 | Trituration/Extraction. Slightly more polar than hexane, useful for inducing solidification of oils. |
| Dichloromethane (DCM) | 3.1 | 40 | Reaction/Extraction. Good starting solvent for reactions and extractions due to its moderate polarity and volatility. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Extraction/Crystallization. A versatile solvent for workup extractions after acidification and as a "good" solvent in recrystallization.[9] |
| Tetrahydrofuran (THF) | 4.0 | 66 | Reaction Solvent. A common aprotic solvent for coupling reactions. |
| Acetone | 5.1 | 56 | Reaction Solvent/Washing. Useful polar aprotic solvent; often used for washing glassware and crude solids. |
| Dimethylformamide (DMF) | 6.4 | 153 | Reaction Solvent. A powerful, high-boiling polar aprotic solvent that can dissolve many difficult substrates. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | "Rescue" Solvent. Used for highly insoluble compounds; its high boiling point can make it difficult to remove.[6] |
| Trifluoroethanol (TFE) | - | 74 | Solubility Enhancer. Used as a co-solvent with DCM to dissolve aggregated or sparingly-soluble peptides.[6] |
References
-
Nishiuchi, Y., Inui, T., Nishio, H., Bódi, J., Kimura, T., Tsuji, F. I., & Sakakibara, S. (1998). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. PubMed. Available at: [Link]
- Fields, G. B., Lauer, J. L., Dykhoff, K. L., & Fields, C. G. (2013). Boc and fmoc solid phase peptide synthesis. Google Patents (US20130338337A1).
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
- Shandong Jincheng Kairui Chemical Co., Ltd. (2021). Crystallization method of Boc-amino acid. Google Patents (CN112661672A).
-
Patsnap. (n.d.). Crystallization method of Boc-amino acid. Eureka. Available at: [Link]
-
BioAscent. (2024). Highlights in synthesis - unnatural amino acids. BioAscent. Available at: [Link]
-
Frontiers in Bioengineering and Biotechnology. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers. Available at: [Link]
-
Reddit r/Chempros. (2019). Recrystallization solvent for boc-L-Phenylalanine. Reddit. Available at: [Link]
-
Tanc, M., Afanasyev, P., et al. (2019). Tuning the Solubility of Self-Assembled Fluorescent Aromatic Cages Using Functionalized Amino Acid Building Blocks. PubMed Central. Available at: [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. Available at: [Link]
- Wang, Y. (2006). Process for preparing Boc protected amino acid by (Boc)2O. Google Patents (CN1793110A).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 3. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 8. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
Technical Support Center: A Scientist's Guide to HPLC Purification of Hydrophobic Cyclobutyl-Peptides
Welcome to the technical support center for the purification of hydrophobic cyclobutyl-peptides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying peptides that incorporate bulky, hydrophobic cyclobutyl moieties. The unique structural features of these molecules present specific challenges in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to empower you to optimize your purification workflows, enhance resolution, and improve recovery.
Troubleshooting Guide: From Tailing Peaks to Low Yield
This section addresses common problems encountered during the HPLC purification of hydrophobic cyclobutyl-peptides in a question-and-answer format, providing both the rationale behind the issue and actionable solutions.
Q1: My hydrophobic cyclobutyl-peptide is showing severe peak tailing and broad peaks. What is causing this and how can I improve the peak shape?
A1: Poor peak shape with hydrophobic peptides, including those with cyclobutyl groups, is often a result of multiple factors. The primary culprits are typically secondary interactions with the stationary phase, slow kinetics of interaction, and on-column aggregation.
-
Scientific Rationale: The bulky and hydrophobic nature of the cyclobutyl group, combined with other hydrophobic residues, leads to strong interactions with the C18 stationary phase. Additionally, residual silanols on the silica backbone of the column can form unwanted ionic interactions with basic residues in your peptide, causing peak tailing.[1] The rigid, cyclic nature of the peptide can also lead to slow conformational changes on the column surface, contributing to peak broadening.
-
Step-by-Step Protocol for Improvement:
-
Increase Column Temperature: Elevating the column temperature (e.g., to 40-60 °C) is a powerful tool.[2] Increased temperature enhances the solubility of your hydrophobic peptide in the mobile phase, improves mass transfer, and can disrupt secondary structures, leading to sharper peaks.[3][4]
-
Optimize the Ion-Pairing Agent: Trifluoroacetic acid (TFA) is a standard ion-pairing agent that masks silanol groups and provides a counter-ion for basic residues.[3] For very hydrophobic peptides, consider using a stronger, more hydrophobic ion-pairing agent like heptafluorobutyric acid (HFBA).[5][6] Be cautious, as stronger ion-pairing agents can be more difficult to remove from your final product.[7]
-
Adjust the Mobile Phase pH: The pH of your mobile phase dictates the ionization state of your peptide.[3] Ensure your mobile phase pH is low (around 2-3) to protonate acidic residues and provide consistent protonation of basic residues. This can be achieved with 0.1% TFA in both your aqueous and organic mobile phases.[3]
-
Consider a Different Stationary Phase: If issues persist on a C18 column, switch to a less hydrophobic stationary phase like C8 or C4.[8][9] For larger cyclobutyl-peptides, a wide-pore (300 Å) column is often beneficial to prevent restricted diffusion within the pores of the stationary phase.[10]
-
Q2: I am experiencing low recovery of my cyclobutyl-peptide. It seems to be irreversibly binding to the column. How can I get my peptide back?
A2: Irreversible binding is a significant concern with highly hydrophobic peptides. This is often due to the peptide crashing out on the column or extremely strong hydrophobic interactions with the stationary phase.
-
Scientific Rationale: The high hydrophobicity of cyclobutyl-peptides can lead to poor solubility in the highly aqueous mobile phase at the beginning of the gradient. This can cause the peptide to precipitate at the head of the column.[11] Alternatively, the cumulative hydrophobic interactions can be so strong that the peptide does not elute even at high organic solvent concentrations.
-
Troubleshooting Protocol for Low Recovery:
-
Modify the Injection Solvent: Dissolve your peptide in a stronger solvent than the initial mobile phase. A small amount of dimethyl sulfoxide (DMSO) or isopropanol in your sample solvent can maintain solubility upon injection.[12] However, be mindful that a very strong injection solvent can lead to peak distortion.
-
Use a "Flush" Gradient: After your main purification gradient, run a high-organic "flush" step (e.g., 95-100% acetonitrile or isopropanol) to elute any strongly bound material.[11] It is good practice to run a blank gradient after each injection to check for carryover.[11]
-
Incorporate a Stronger Organic Solvent: If acetonitrile is not sufficient to elute your peptide, consider using n-propanol or isopropanol as the organic modifier in your mobile phase. These are stronger solvents for hydrophobic molecules.
-
Column Choice Re-evaluation: As mentioned previously, a less retentive column (C8 or C4) can mitigate irreversible binding by reducing the strength of the hydrophobic interactions.[8][9]
-
Systematic Method Development Workflow
A structured approach to method development is crucial for efficiently optimizing the purification of novel cyclobutyl-peptides.
Caption: A systematic workflow for HPLC method development for cyclobutyl-peptides.
Frequently Asked Questions (FAQs)
-
Q: What is the best starting column for a novel hydrophobic cyclobutyl-peptide?
-
Q: Can I use formic acid instead of TFA in my mobile phase?
-
A: Yes, formic acid (typically at 0.1%) is a common mobile phase modifier and is more compatible with mass spectrometry as it causes less ion suppression than TFA.[3] However, TFA is a stronger ion-pairing agent and generally provides better peak shapes for basic peptides by more effectively masking silanol interactions. If you are not using a mass spectrometer for detection, TFA is often the preferred choice for optimal chromatography.
-
-
Q: My cyclobutyl-peptide is cyclic. Does this change my purification strategy?
-
A: Yes, the cyclic nature of your peptide can influence its purification. Cyclic peptides often have a more rigid conformation than their linear counterparts, which can sometimes lead to sharper peaks.[6] However, this rigidity can also promote aggregation. The strategies for dealing with hydrophobicity (elevated temperature, appropriate solvent choice) are also effective at mitigating aggregation of cyclic peptides.
-
-
Q: How do I choose the right gradient for my purification?
-
A: Start with a broad "scouting" gradient on an analytical column (e.g., 5% to 95% acetonitrile over 20-30 minutes).[3] Once you determine the approximate acetonitrile concentration at which your peptide elutes, you can run a shallower, more focused gradient around that point (e.g., a 1% per minute increase in acetonitrile) to maximize resolution from nearby impurities.[3]
-
Quantitative Data Summary
Table 1: Recommended Starting Conditions for Cyclobutyl-Peptide Purification
| Parameter | Recommendation | Rationale |
| Column Chemistry | C18, Wide Pore (300 Å) | Good starting point for hydrophobic peptides; wide pores for larger molecules.[7][10] |
| Particle Size | 5 µm | Good balance of efficiency and backpressure for preparative work. |
| Column Dimensions | Analytical: 4.6 x 150 mmPreparative: 21.2 x 150 mm | Standard dimensions for method development and scale-up. |
| Mobile Phase A | 0.1% TFA in Water | Standard acidic modifier for good peak shape.[3] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Common organic solvent for peptide separations.[3] |
| Flow Rate | Analytical: 1.0 mL/minPreparative: 20 mL/min | Typical flow rates for the recommended column dimensions. |
| Column Temperature | 40 °C | Elevated temperature to improve solubility and peak shape.[2][4] |
| Detection Wavelength | 220 nm | Wavelength for detecting the peptide backbone. |
Troubleshooting Decision Tree
This diagram provides a logical path for addressing common purification issues.
Caption: A decision tree for troubleshooting common HPLC purification problems.
References
-
Alternative strategies for purification of fully protected peptides using flash chromatography. (2017). Journal of Peptide Science. [Link]
-
Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides. (2005). Journal of Chromatography A. [Link]
-
Peptide Isolation – Method Development Considerations. (n.d.). Waters Corporation. [Link]
-
Tips for optimization of peptides and proteins separation by reversed-phase. (n.d.). YMC CO., LTD.. [Link]
-
Application note: Using Temperature to Improve Peak Shape of Hydrophobic Proteins in Reversed-Phase HPLC (Sigma-Aldrich). (2014). Bioanalysis Zone. [Link]
-
How to choose an ion pairing agent to improve your peptide purification. (2023). Biotage. [Link]
-
Strategic peptide purification. (n.d.). YMC America. [Link]
-
HPLC of Peptides and Proteins. (2003). Humana Press. [Link]
-
HPLC purification of peptides and miniature proteins. (n.d.). ResearchGate. [Link]
-
Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol and MaxPeak High Performance Surface Technology. (n.d.). Waters Corporation. [Link]
-
How can I get a proper HPLC for hydrophobic peptide? (2014). ResearchGate. [Link]
-
UHPLC analysis of cyclic peptides under LC/MS compatible conditions. (n.d.). YMC Europe GmbH. [Link]
-
The Effect of Hydrophobic Residue Distribution in α-Helical Peptides on Peptide Retention Behavior in Reversed-Phase HPLC. (1991). CRC Press. [Link]
-
The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. (2023). MDPI. [Link]
-
Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. (n.d.). Nest Group. [Link]
-
Investigation of factors affecting reverse-phase high performance liquid chromatography. (2019). VCU Scholars Compass. [Link]
-
Mechanisms of retention in HPLC Part 2. (n.d.). SlideShare. [Link]
-
-
Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. (n.d.). Nacalai Tesque. [Link]
-
-
Picking the Perfect HPLC Column. (2014). Biocompare. [Link]
-
Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N. (2000). Journal of Chromatography A. [Link]
-
Revolutionizing LC-MS with Next-Gen Separation for Cyclic Peptide Analysis. (2025). LCGC International. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Advanced Chromatography Technologies. [Link]
-
HPLC method for hydrophobic peptide from antibody digest. (2010). Chromatography Forum. [Link]
-
Peptide Isolation – Method Development Considerations. (n.d.). Waters Corporation. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. Context-dependent effects on the hydrophilicity/hydrophobicity of side-chains during reversed-phase high-performance liquid chromatography: Implications for prediction of peptide retention behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. ymcamerica.com [ymcamerica.com]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization and resolution of reversed phase HPLC chromatography failure attributed to sulfobutylether-beta-cyclodextrin in a pharmaceutical sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Mass Spec Fragmentation Patterns of Cyclobutyl-Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclobutyl-containing peptides. This guide is designed to provide in-depth, practical advice on navigating the unique challenges presented by these molecules in mass spectrometry. By understanding the underlying principles of their fragmentation, you can move from ambiguous spectra to confident structural elucidation.
Table of Contents
Frequently Asked Questions (FAQs)
What makes the fragmentation of cyclobutyl-containing peptides unique?
The presence of a cyclobutyl ring introduces significant complexity compared to linear peptides. The strained four-membered ring is prone to ring-opening and subsequent fragmentation pathways that are not observed with standard amino acids.[1][2] This can lead to a richer, but also more complex, mass spectrum. The key difference lies in the competition between conventional peptide backbone fragmentation (producing b and y ions) and fragmentation pathways originating from the cyclobutyl moiety itself.
Which ionization and fragmentation methods are best suited for these peptides?
For ionization, electrospray ionization (ESI) is generally preferred for its soft ionization characteristics, which helps to preserve the intact peptide for MS/MS analysis.
Regarding fragmentation methods:
-
Collision-Induced Dissociation (CID): This is the most common method and is effective at cleaving peptide backbone amide bonds.[3][4] However, for cyclobutyl-containing peptides, CID can also induce fragmentation of the cyclobutyl ring, leading to a complex mixture of fragment ions.[5][6]
-
Electron Transfer Dissociation (ETD): ETD is often complementary to CID.[5] It tends to cleave the N-Cα bond of the peptide backbone, generating c and z ions, while often leaving the cyclobutyl ring and other post-translational modifications intact.[3][5] This can be highly advantageous for sequencing the peptide backbone without interference from ring fragmentation. For cyclic peptides, ETD can induce an initial ring scission, simplifying subsequent fragmentation analysis.[5][6]
A combination of both CID and ETD analyses on the same precursor ion can provide the most comprehensive structural information.[7]
What are the most common unexpected fragmentation pathways?
The primary unexpected pathways stem from the cyclobutyl ring. Upon activation, the ring can undergo cleavage to produce neutral losses or charged fragments that are not part of the standard b/y ion series. A common fragmentation of cyclobutane itself is the loss of ethene (C2H4, 28 Da).[1] This and other neutral losses from the side chain can complicate spectral interpretation.
Troubleshooting Guide: Data Acquisition
Problem: Low Signal Intensity or Poor Ionization
Causality: Low signal intensity can stem from several factors, including suboptimal sample concentration, poor ionization efficiency of the peptide, or issues with the mass spectrometer's settings.[8] Peptides with bulky, hydrophobic cyclobutyl groups may behave differently during ionization compared to standard peptides.
Troubleshooting Steps:
-
Optimize Sample Concentration: Ensure your sample is within the optimal concentration range for your instrument. If the signal is weak, consider concentrating the sample. Conversely, excessively high concentrations can lead to ion suppression.[8]
-
Adjust Ionization Source Parameters: Systematically tune the ESI source parameters, such as spray voltage, capillary temperature, and gas flows, to maximize the signal for your specific peptide.
-
Solvent Modification: The composition of the solvent can significantly impact ionization efficiency. Try adding a small percentage of an organic modifier like acetonitrile or methanol, or an acid such as formic acid, to the solvent to improve protonation and, consequently, signal intensity.
-
Instrument Calibration: Verify that your mass spectrometer is properly calibrated.[8][9] A poorly calibrated instrument can lead to decreased sensitivity.
Problem: Inconsistent Fragmentation Patterns Between Runs
Causality: Variations in collision energy, ion activation time, or the charge state of the precursor ion can lead to different fragmentation patterns. The stability of the cyclobutyl ring and its fragmentation pathways can be particularly sensitive to these parameters.
Troubleshooting Steps:
-
Standardize Collision Energy: Ensure that the collision energy is normalized or optimized for the m/z and charge state of your precursor ion. Use a standardized protocol for determining the optimal collision energy.
-
Control for Precursor Charge State: The charge state of the peptide can influence its fragmentation. Use a narrow isolation window for the precursor ion to ensure you are fragmenting a single charge state.
-
Check Instrument Stability: Run a standard peptide sample to confirm that the instrument's performance is consistent. If the standard shows variability, the issue may lie with the instrument itself.
Problem: No Peaks or Empty Chromatogram
Causality: The absence of peaks can be due to a variety of issues, ranging from sample preparation problems to instrument malfunctions.[10]
Troubleshooting Steps:
-
Verify Sample Integrity: Ensure that the sample was correctly prepared and injected. Check for sample degradation or precipitation.
-
Inspect the LC System: If using liquid chromatography, check for leaks, clogs, or incorrect mobile phase composition.[10][11]
-
Check MS System: Ensure the mass spectrometer is properly tuned and calibrated.[11] Verify that the detector is on and functioning correctly.[10]
-
Ion Source Check: Visually inspect the ESI spray if possible to ensure it is stable.[11] An unstable spray will result in poor or no signal.
Troubleshooting Guide: Data Interpretation
Problem: Ambiguous Spectra with Unassignable Peaks
Causality: The presence of the cyclobutyl group can generate a high number of non-standard fragment ions, making manual or automated spectral interpretation challenging. These can arise from ring-opening and subsequent fragmentation of the cyclobutyl moiety.
Troubleshooting Steps:
-
Utilize Multiple Fragmentation Methods: As mentioned, acquiring both CID and ETD spectra for the same precursor can be invaluable.[7] ETD can provide clear backbone sequencing, while CID will give insights into the structure of the cyclobutyl group.
-
Look for Characteristic Neutral Losses: Be aware of potential neutral losses from the cyclobutyl ring, such as the loss of ethene (28 Da) or other small hydrocarbons.[1]
-
Manual Annotation: Manually step through the spectrum and try to identify the b and y ion series first. Once these are assigned, the remaining major peaks are likely related to the cyclobutyl group.
-
High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to obtain accurate mass measurements of the fragment ions. This can help in determining their elemental composition and distinguishing between isobaric fragments.
Problem: Difficulty Distinguishing Cyclobutyl Ring Fragments from Backbone Fragments
Causality: The m/z values of fragments from the cyclobutyl ring can overlap with those from the peptide backbone, leading to confusion.
Troubleshooting Steps:
-
Isotopic Labeling: If possible, synthesize a version of the peptide with isotopic labels (e.g., 13C or 2H) in the cyclobutyl ring. This will cause a mass shift in any fragments containing the ring, allowing for their unambiguous identification.
-
Compare with a Linear Analog: If a linear analog of the peptide (without the cyclobutyl group) is available, comparing its fragmentation pattern to that of the cyclobutyl-containing peptide can help to isolate the fragments originating from the ring.
-
Energy-Resolved Mass Spectrometry: Perform experiments where the collision energy is ramped. Fragments from the more labile cyclobutyl ring may appear at lower collision energies than the more stable backbone fragments.
Problem: Unexpected Neutral Losses Complicating Analysis
Causality: The cyclobutyl group can undergo neutral losses that are not commonly observed in standard peptide fragmentation. This can make it difficult to identify the precursor ion and its fragments.
Troubleshooting Steps:
-
Predict Potential Neutral Losses: Based on the structure of the cyclobutyl amino acid, predict potential neutral losses. For example, a simple cyclobutyl group could lose C2H4 (28 Da) or C3H6 (42 Da).[1]
-
Software Tools: Utilize mass spectrometry software that allows for the definition of custom or "unusual" neutral losses during data analysis.
-
MSn Experiments: If your instrument is capable, perform MS3 experiments. Isolate a fragment ion that has undergone a neutral loss and fragment it further. This can provide more detailed structural information.
Experimental Protocols
Protocol 1: General Sample Preparation for LC-MS/MS Analysis
-
Solubilization: Dissolve the peptide in a suitable solvent. A common starting point is 0.1% formic acid in water. If solubility is an issue, add a small amount of organic solvent like acetonitrile.
-
Dilution: Dilute the sample to the final concentration required for your instrument. This is typically in the low micromolar to nanomolar range.
-
Centrifugation: Centrifuge the sample to pellet any insoluble material.
-
Transfer: Carefully transfer the supernatant to an appropriate autosampler vial.
-
Blank Injections: Run a blank injection (solvent only) before and after your sample to check for carryover.
Protocol 2: Method Development for CID and ETD Fragmentation
-
Full Scan (MS1): Infuse the sample and acquire a full scan to identify the m/z and charge state of the precursor ion of interest.
-
CID Method Development:
-
Set up a product ion scan for the selected precursor ion.
-
Start with a normalized collision energy of 25-35% (this will vary by instrument).
-
Acquire data and evaluate the fragmentation. If fragmentation is insufficient, increase the collision energy in small increments (e.g., 2-5%). If the precursor ion is completely fragmented, decrease the energy.
-
Aim for a spectrum with a good balance of precursor ion intensity and fragment ion intensity.
-
-
ETD Method Development:
-
Set up an ETD product ion scan for the same precursor ion.
-
The key parameter for ETD is the ion-ion reaction time. Start with the instrument manufacturer's recommended value.
-
If fragmentation is poor, gradually increase the reaction time.
-
Optimize the ETD reagent ion target and other source parameters as recommended by the manufacturer.
-
-
Combined Method (Optional): Many modern instruments allow for data-dependent acquisition of both CID and ETD spectra for the same precursor ion in a single run.[7] This can be a very efficient way to collect comprehensive data.
Visualizing Fragmentation Pathways
Collision-Induced Dissociation (CID) Workflow
Caption: A simplified workflow for CID fragmentation analysis.
Decision Tree for Method Selection
Caption: Decision tree for selecting the appropriate fragmentation method.
References
- Vertex AI Search. (n.d.). Tips and tricks for successful Mass spec experiments. Proteintech Group.
- Duan, X., Xian, F., & Turecek, F. (2011). Electron transfer dissociation coupled to an Orbitrap analyzer may promise a straightforward and accurate sequencing of disulfide-bridged cyclic peptides: a case study. Journal of the American Society for Mass Spectrometry, 22(7), 1319–1322.
- Royal Society of Chemistry. (2015). Mass Spectrometric Analysis of Cyclic Peptides. In RSC Publishing.
- Lavanant, H., et al. (2018). General rules of fragmentation evidencing lasso structures in CID and ETD. Analyst, 143(24), 6045-6054.
- GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry.
- G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues.
- CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide.
- Mertins, P., et al. (2011). Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides. Journal of Proteome Research, 10(1), 221–229.
- Thermo Fisher Scientific. (n.d.). Mass Spectrometry Standards and Calibrants Support—Troubleshooting.
- The University of Arizona. (n.d.). PEPTIDE FRAGMENTATION AND AMINO ACID QUANTIFICATION BY MASS SPECTROMETRY.
- Walsh Medical Media. (2012, November 21). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications.
- Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification.
- ScienceDirect. (2020, April 18). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion.
- Wikipedia. (n.d.). De novo peptide sequencing.
Sources
- 1. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. m.youtube.com [m.youtube.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 5. Electron transfer dissociation coupled to an Orbitrap analyzer may promise a straightforward and accurate sequencing of disulfide-bridged cyclic peptides: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gmi-inc.com [gmi-inc.com]
- 9. Mass Spectrometry Standards and Calibrants Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. gentechscientific.com [gentechscientific.com]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
Addressing poor yield in the synthesis of peptides with Boc-3-cyclobutyl-alanine
Welcome to the technical support resource for researchers, chemists, and drug development professionals incorporating the novel, non-proteinogenic amino acid Boc-3-cyclobutyl-alanine into their peptide synthesis workflows. The unique conformational constraints imparted by the cyclobutyl moiety make it an attractive building block for developing stable and bioactive peptides.[1] However, its bulky and rigid nature can present significant challenges during solid-phase peptide synthesis (SPPS), often leading to poor yields and difficult purifications.
This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you overcome these hurdles and achieve synthetic success.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low coupling yields when using Boc-3-cyclobutyl-alanine?
A1: The principal cause is steric hindrance. The bulky, spatially demanding cyclobutyl side chain can physically obstruct the approach of the activated carboxyl group to the N-terminus of the growing peptide chain on the solid support.[2] This steric clash significantly slows down the rate of peptide bond formation, often resulting in incomplete coupling reactions and, consequently, a higher prevalence of deletion sequences in the crude product.
Q2: My peptide containing cyclobutyl-alanine is showing poor solubility after cleavage. What can I do?
A2: Peptides incorporating a high proportion of non-polar or hydrophobic amino acids, such as cyclobutyl-alanine, frequently exhibit limited solubility in aqueous solutions.[3][4] This is a primary driver of peptide aggregation. To improve solubility, consider dissolving the peptide in a small amount of an organic co-solvent like dimethyl sulfoxide (DMSO) or acetonitrile (ACN) before slowly diluting with your desired aqueous buffer.[5] Adjusting the pH of the final solution away from the peptide's isoelectric point (pI) can also enhance solubility by increasing the net charge of the molecule.[3]
Q3: Can the standard Boc-deprotection protocol be used for Boc-3-cyclobutyl-alanine?
A3: Yes, standard acid-labile deprotection methods are effective. The Boc group is reliably cleaved using reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM).[6][7] However, due to the bulky side chain, ensure adequate swelling of the peptide-resin to allow complete access of the TFA solution to all Boc-protected amines. In cases of suspected incomplete deprotection, extending the reaction time or performing a second deprotection step may be beneficial.
Q4: Are there specific coupling reagents that are recommended for such a sterically hindered amino acid?
A4: Yes, for sterically demanding couplings, standard carbodiimide reagents like DCC or DIC may be insufficient. More potent activating agents are highly recommended. Onium salt-based reagents, particularly aminium/uronium salts like HATU and HBTU, have demonstrated superior performance in overcoming steric hindrance and driving coupling reactions to completion.[2] Their use is a cornerstone of strategies for synthesizing peptides with difficult sequences.
Troubleshooting Guide: Addressing Poor Yield
Low overall yield is the most common frustration when working with sterically hindered residues. The following section breaks down the problem into its likely root causes and provides targeted solutions.
Problem 1: Incomplete Coupling Efficiency
Incomplete coupling leads to the accumulation of deletion sequences (peptides missing one or more amino acids), which are often difficult to separate from the target peptide during purification.
Root Cause Analysis:
-
Steric Hindrance: As previously mentioned, the cyclobutyl group's bulk is the primary impediment. This issue is exacerbated if the preceding amino acid on the resin is also bulky.
-
Peptide Aggregation: As the peptide chain elongates, it can fold upon itself, forming intra- and inter-chain hydrogen bonds.[8] This aggregation can render the N-terminal amine inaccessible to the incoming activated amino acid, effectively halting the synthesis of that chain.[8] Hydrophobic residues like cyclobutyl-alanine are known to promote aggregation.[3]
-
Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the high activation energy barrier of the sterically hindered coupling.
Solutions & Experimental Protocols:
Workflow for Overcoming Incomplete Coupling
Caption: Troubleshooting workflow for incomplete coupling.
If a monitoring test (like the Kaiser test) indicates incomplete coupling, the simplest first step is to repeat the coupling step.
-
After the initial coupling reaction time (e.g., 2 hours), drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3x) to remove byproducts.
-
Prepare a fresh solution of activated Boc-3-cyclobutyl-alanine using the same equivalents as the initial coupling.
-
Add the fresh solution to the resin and allow it to react for an additional 2-4 hours.
-
Wash the resin with DMF (3x) and DCM (3x) and perform a Kaiser test to confirm completion.
Switching to a more powerful coupling reagent is a highly effective strategy. HATU is an excellent choice for hindered couplings.
-
Reagents:
-
Boc-3-cyclobutyl-alanine (3 eq.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6 eq.)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
In a separate vessel, dissolve Boc-3-cyclobutyl-alanine and HATU in DMF.
-
Add DIPEA to the solution to begin the pre-activation. Allow 1-2 minutes.
-
Drain the DMF from the swollen resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For extremely difficult couplings, the reaction time can be extended overnight.
-
Monitor for completion using the Kaiser test.
-
| Coupling Reagent Class | Examples | Suitability for Hindered Residues | Key Considerations |
| Carbodiimides | DCC, DIC | Low to Moderate | Often require additives like HOBt to reduce racemization. May be insufficient for cyclobutyl-alanine. |
| Aminium/Uronium Salts | HBTU, TBTU, HCTU | High | Very efficient and commonly used. Can cause guanidinylation of the free N-terminus as a side reaction. |
| Guanidinium/Phosphonium | HATU, PyAOP | Very High | Generally considered the most effective for sterically hindered couplings. HATU is particularly robust.[2] |
Table 1: Comparison of Coupling Reagent Classes for Hindered Amino Acids.
Problem 2: Peptide Aggregation on Resin
Aggregation can physically prevent reagents from reaching the reactive sites on the peptide, leading to failed synthesis.
Root Cause Analysis:
-
Hydrophobic Collapse: The cyclobutyl side chain contributes to the overall hydrophobicity of the peptide, promoting self-association to minimize contact with the polar synthesis solvent (DMF).[3]
-
Secondary Structure Formation: As the peptide elongates, it can adopt secondary structures like β-sheets, which are stabilized by intermolecular hydrogen bonds, leading to insoluble aggregates.[8]
Solutions & Experimental Protocols:
Logical Flow for Mitigating Peptide Aggregation
Caption: Strategies to disrupt on-resin peptide aggregation.
Disrupting the hydrogen bonds that lead to aggregation can often be achieved by simple modifications to the synthesis conditions.
-
Elevated Temperature: Increasing the coupling temperature to 40-50°C can provide enough thermal energy to break up secondary structures.[2] This should be used cautiously as it can also increase the risk of side reactions like racemization.
-
Chaotropic Agents: Adding chaotropic salts (e.g., LiCl at 0.5 M) to the DMF can disrupt aggregation. However, their compatibility with automated synthesizers should be verified.
-
Solvent Modification: Replacing a portion of the DMF with N-Methyl-2-pyrrolidone (NMP) or adding up to 20% DMSO can help solubilize the growing peptide chain and disrupt secondary structures.[8]
Final Cleavage and Deprotection Considerations
While the Boc deprotection itself is standard, the cleavage step can generate reactive cations that may cause side reactions.
Potential Issue: Alkylation by t-Butyl Cations
The acid-mediated removal of the Boc group generates tert-butyl cations.[9] These electrophilic species can alkylate nucleophilic side chains, particularly the indole ring of Tryptophan (Trp), if present in your sequence.
Protocol 3.1: Final Cleavage with Scavengers
To prevent side reactions, a "cleavage cocktail" containing scavengers is essential.
-
Reagents:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) - Cation scavenger
-
Water
-
Dithiothreitol (DTT) - Scavenger for Met or Cys oxidation (if present)
-
-
Procedure (Standard "Reagent K"):
-
Dry the fully synthesized peptide-resin under vacuum.
-
Prepare a cleavage cocktail, e.g., TFA/Water/TIS (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the peptide-resin in a reaction vessel.
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and wash it with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Isolate the precipitated peptide by centrifugation and decantation.
-
Wash the peptide pellet with cold ether 2-3 more times before drying under vacuum.
-
By systematically addressing the challenges of steric hindrance and aggregation, researchers can successfully synthesize peptides containing Boc-3-cyclobutyl-alanine, unlocking its potential for creating novel therapeutics and research tools.
References
-
Noren, C. J., et al. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science, 244(4901), 182–188. Available from: [Link].
-
Aapptec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link].
-
JPT Peptide Technologies. Unnatural amino acids. Available from: [Link].
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link].
-
Cole, D. C., et al. (2017). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 21(8), 1146-1152. Available from: [Link].
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link].
-
Lelimousin, M., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Nature Communications, 14(1), 7476. Available from: [Link].
-
Serra, J., et al. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers in Chemistry, 8, 321. Available from: [Link].
-
Graf, M. V., & Kastin, A. J. (1986). Evidence for peptide aggregation. Peptides, 7(6), 1165-1168. Available from: [Link].
-
Nandi, A. C., et al. (2020). Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. ChemistrySelect, 5(3), 1013-1018. Available from: [Link].
-
Chen, J., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2197. Available from: [Link].
-
Sormanni, P., et al. (2017). A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. Angewandte Chemie International Edition, 56(34), 10074-10078. Available from: [Link].
-
O'Brien-Simpson, L. K., et al. (2001). Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group. Journal of Peptide Science, 7(10), 523-532. Available from: [Link].
-
GenScript. Peptide Solubility Guidelines. Available from: [Link].
-
University at Albany, SUNY. Progress Towards Peptide and Protein Synthesis Involving Thiol Moieties. Available from: [Link].
- Audia, J. E., et al. (2003). Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds. U.S. Patent No. 6,528,505 B1.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. genscript.com [genscript.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Strategies for minimizing racemization of 2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid
A Guide to Minimizing Racemization in Peptide Synthesis
Welcome to the Technical Support Center for 2-((tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid (Boc-3-Cyclobutyl-Ala-OH). This guide is designed for researchers, chemists, and drug development professionals to address the critical challenge of maintaining stereochemical integrity during peptide synthesis. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying principles to empower your experimental design and troubleshooting efforts.
Introduction: The Challenge of Stereochemical Integrity
This compound is a valuable building block in the synthesis of novel peptides and peptidomimetics. The bulky, non-polar cyclobutyl side chain can impart unique conformational constraints and metabolic stability to a peptide sequence. However, like all chiral amino acids, it is susceptible to racemization during the carboxyl group activation required for peptide bond formation.[1][2] The loss of stereochemical purity can lead to a mixture of diastereomeric peptides, which are often difficult to separate and can have drastically different biological activities, potentially compromising research outcomes and therapeutic efficacy.[3][4]
This guide provides a comprehensive overview of the mechanisms of racemization and practical strategies to minimize it when working with this specific amino acid derivative.
Understanding the Mechanism of Racemization
Racemization during peptide coupling primarily occurs through two pathways after the activation of the carboxylic acid:
-
Direct Enolization: A base directly removes the proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to epimerization.[2]
-
Oxazolone Formation: The more common pathway for N-acylated amino acids involves the intramolecular cyclization of the activated intermediate to form a 5(4H)-oxazolone.[5][6] The α-proton of the oxazolone is significantly more acidic and is readily abstracted by a base. The resulting planar, achiral intermediate can be attacked by the amine nucleophile from either side, resulting in a loss of stereochemical integrity.[4][6]
Fortunately, the urethane-based tert-butoxycarbonyl (Boc) protecting group is specifically designed to suppress racemization.[5] It does so by reducing the tendency of the activated amino acid to form the oxazolone intermediate. However, under non-ideal conditions, racemization can still be a significant side reaction.
Troubleshooting Guide: Minimizing Racemization
This section is designed to help you diagnose and resolve issues with racemization during your coupling reactions.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Detection of Diastereomeric Impurities in the Final Peptide | Inappropriate Coupling Reagent: Carbodiimides like DCC or DIC, when used alone, are known to promote racemization.[7][8] | Solution: Always use carbodiimides in conjunction with a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[6][7][9] Rationale: These additives react with the activated amino acid to form an active ester intermediate that is more stable and less prone to oxazolone formation than the O-acylisourea intermediate formed by carbodiimides alone.[7] For challenging couplings, consider using modern phosphonium or aminium/uronium-based reagents like HATU, HBTU, or COMU, which are generally more efficient and less prone to causing racemization.[10] |
| Increased Racemization with a Specific Coupling Partner | Steric Hindrance: The bulky cyclobutyl group of Boc-3-Cyclobutyl-Ala-OH or a sterically hindered amine partner can slow down the desired coupling reaction, allowing more time for the activated intermediate to racemize. | Solution: Increase the reaction temperature cautiously, but do not exceed 40°C. A better approach is to use a more potent coupling reagent like HATU or COMU, which can accelerate the rate of amide bond formation, outcompeting the rate of racemization.[8] |
| Variable Racemization Levels Between Batches | Base Selection: Use of a strong, non-hindered base like triethylamine (TEA).[6][8] Prolonged Activation Time: Allowing the activated amino acid to stand for an extended period before adding the amine.[6][11] | Solution (Base): Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good first choice. For particularly sensitive reactions, diisopropylethylamine (DIPEA) or 2,4,6-collidine can be used to minimize proton abstraction from the α-carbon.[4][6][8] Solution (Activation): Minimize the pre-activation time. A short pre-activation of 1-5 minutes is often sufficient before adding the amine nucleophile.[11] |
| Racemization is still observed despite using additives and a hindered base. | Solvent Effects: The choice of solvent can influence the rates of both coupling and racemization. Solvents like chloroform and dichloromethane have been shown to be unfavorable in some cases.[12] High Temperature: Running the reaction at elevated temperatures accelerates racemization.[6][8] | Solution (Solvent): Ensure all reactants are fully dissolved. Standard solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are generally preferred. In cases of aggregation, adding a small amount of dimethyl sulfoxide (DMSO) can be beneficial.[3][9] Solution (Temperature): Perform the coupling at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature.[11] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly challenging to work with?
A1: The main challenge arises from the steric bulk of the cyclobutyl group adjacent to the chiral center. This can slow down the rate of the desired peptide bond formation, providing a larger window of opportunity for the activated intermediate to undergo racemization, especially if the amine component is also sterically hindered.
Q2: Which coupling reagent is the "best" for this amino acid?
A2: While there is no single "best" reagent for all scenarios, for a sterically hindered amino acid like this, aminium/uronium reagents such as HATU, HCTU, or COMU are often superior. They provide rapid and efficient coupling, which is a key factor in out-competing the racemization side reaction. However, the classic and more economical approach of using a carbodiimide (like DIC) with an additive (like Oxyma) is also very effective and should not be overlooked.[8][10]
Q3: How does the Boc protecting group help prevent racemization?
A3: The Boc group is a urethane-type protecting group. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group of the urethane, making the amide nitrogen less nucleophilic. This disfavors the intramolecular attack on the activated carboxyl group, which is the necessary step for forming the racemization-prone oxazolone intermediate.[5]
Q4: Can I use a stronger base to speed up the reaction?
A4: It is strongly advised not to use strong, non-hindered bases like triethylamine (TEA). While it might seem like a way to accelerate the reaction, it will more significantly accelerate the abstraction of the α-proton, leading to substantial racemization.[4][6] Stick to weaker or sterically hindered bases like NMM or DIPEA.[4][6]
Q5: What is the ideal reaction temperature?
A5: The ideal temperature is a balance between reaction rate and suppression of side reactions. For sensitive couplings involving this amino acid, it is recommended to start the reaction at 0 °C and allow it to slowly warm to room temperature (around 20-25 °C).[11] Avoid heating unless absolutely necessary and only after careful optimization.
Experimental Protocol: Low-Racemization Peptide Coupling
This protocol provides a robust starting point for the coupling of Boc-3-Cyclobutyl-Ala-OH.
Materials:
-
Boc-3-Cyclobutyl-Ala-OH
-
Amine component (as a hydrochloride or trifluoroacetate salt)
-
Diisopropylcarbodiimide (DIC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation of Amine: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine salt (1.0 equivalent) in anhydrous DMF.
-
Neutralization: Cool the solution to 0 °C in an ice bath. Add DIPEA (1.05 equivalents for a hydrochloride salt, 2.1 equivalents for a trifluoroacetate salt) dropwise. Stir for 10-15 minutes at 0 °C.
-
Activation of Carboxylic Acid: In a separate flask, dissolve Boc-3-Cyclobutyl-Ala-OH (1.05 equivalents) and Oxyma (1.1 equivalents) in anhydrous DMF.
-
Coupling Reaction: Add the solution of the activated carboxylic acid to the neutralized amine solution at 0 °C.
-
Initiation: Add DIC (1.1 equivalents) dropwise to the combined reaction mixture.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 2 hours, and then let it warm slowly to room temperature overnight.
-
Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting amino acid is consumed.
-
Workup:
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Dilute the filtrate with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude peptide by flash column chromatography or recrystallization as appropriate.
Visualizing Key Factors in Racemization Control
The following diagram illustrates the critical decision points and factors influencing the stereochemical outcome of the coupling reaction.
Caption: Key factors influencing the pathway towards the desired peptide versus racemization.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792–5793. [Link]
-
Effect of coupling reagent on α-C racemization of His, Cys, and Ser... (n.d.). ResearchGate. Retrieved from [Link]
-
Nishikubo, R., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5174. [Link]
-
Williams, A. W., & Young, G. T. (1972). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. Journal of the Chemical Society, Perkin Transactions 1, 1194–1200. [Link]
-
7.4 Racemization Assays. (n.d.). Science of Synthesis. Retrieved from [Link]
-
Wang, P., et al. (2023). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 56(15), 2004–2018. [Link]
-
Coupling Reagents. (n.d.). Aapptec. Retrieved from [Link]
-
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. (n.d.). PubMed Central. Retrieved from [Link]
-
Yokoyama, Y., Hikawa, H., & Murakami, Y. (2001). Does water suppress the racemization and decomposition of amino acids? Journal of the Chemical Society, Perkin Transactions 1, (12), 1431-1434. [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. (2026, January 8). Journal of the American Chemical Society. Retrieved from [Link]
-
Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. (2014, August 17). Semantic Scholar. Retrieved from [Link]
-
(2S)-2-(((tert-butoxy)carbonyl)amino)-3-cyclohexylpropanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid. (n.d.). PubChem. Retrieved from [Link]
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- 12. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis for Cyclobutyl-Containing Peptides
For researchers, scientists, and drug development professionals embarking on the synthesis of peptides incorporating non-canonical amino acids, the choice of synthetic strategy is a critical determinant of success. The introduction of sterically demanding residues, such as those containing a cyclobutyl moiety, presents unique challenges that necessitate a careful evaluation of the two primary solid-phase peptide synthesis (SPPS) methodologies: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry. This guide provides an in-depth, objective comparison of these strategies for the synthesis of cyclobutyl-containing peptides, supported by established chemical principles and field-proven insights to aid in making an informed decision for your specific research needs.
The Strategic Imperative: Why the Choice Matters for Cyclobutyl Peptides
Cyclobutyl-containing amino acids are of increasing interest in peptidomimetic and drug design due to their ability to introduce conformational constraints and unique structural motifs into peptide backbones.[1] However, the bulky and rigid nature of the cyclobutyl group can significantly impede coupling reactions and deprotection steps during SPPS.[2] The selection of either a Boc or Fmoc strategy will dictate the chemical environment of the synthesis, influencing everything from coupling efficiency and the potential for side reactions to the final cleavage and purification of the target peptide.[3]
Core Principles: A Tale of Two Chemistries
The fundamental difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes.[3] In essence, orthogonality refers to the use of protecting groups that can be selectively removed under distinct chemical conditions, allowing for the stepwise and controlled assembly of the peptide chain.[4]
Boc Strategy: This classic approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[5] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[6] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[5] This graded acid lability forms the basis of the Boc/Bzl protection scheme.[7]
Fmoc Strategy: In contrast, the Fmoc strategy employs a base-labile Fmoc protecting group for the α-amino terminus.[8] This group is readily cleaved by a secondary amine, most commonly piperidine.[9] The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their simultaneous removal with cleavage from the resin using TFA.[4] This represents a truly orthogonal system where the temporary and permanent protecting groups are removed by entirely different chemical mechanisms.[9]
Head-to-Head Comparison: Boc vs. Fmoc for Cyclobutyl Peptide Synthesis
The decision to use Boc or Fmoc chemistry for synthesizing peptides with sterically hindered cyclobutyl residues should be based on a careful consideration of the following parameters:
| Feature | Boc Strategy | Fmoc Strategy | Rationale & Implications for Cyclobutyl Peptides |
| Nα-Deprotection | 50% TFA in DCM[] | 20-40% Piperidine in DMF[9] | The harsh, repeated acid exposure in Boc chemistry can be detrimental to sensitive sequences, although the resulting protonated amine can help disrupt aggregation.[3] The milder basic conditions of Fmoc are generally preferred for a wider range of peptides.[] |
| Coupling Efficiency | Generally high, especially with in situ neutralization protocols.[7] | Can be challenging for sterically hindered residues.[2] | The bulky cyclobutyl group can significantly hinder the approach of the incoming activated amino acid. In both strategies, the use of more potent coupling reagents like HATU or HBTU and extended coupling times or "double coupling" may be necessary to achieve acceptable yields.[2][12] |
| Side Reactions | Acid-mediated side reactions: t-butylation of sensitive residues (Trp, Met).[2] Incomplete coupling: Due to steric hindrance.[2] Racemization: Can be minimized with appropriate coupling reagents.[13] | Base-mediated side reactions: Aspartimide formation, diketopiperazine formation at the dipeptide stage.[14] Incomplete coupling: A primary concern with bulky residues.[2] Racemization: Can occur with certain activation methods.[15] | For cyclobutyl-containing peptides, the primary concern in both strategies is incomplete coupling. Racemization is a potential issue, especially if the cyclobutyl amino acid is activated for a prolonged period.[13][15] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA)[5] | Moderate acid (TFA)[4] | The use of highly corrosive and hazardous HF in the Boc strategy requires specialized equipment.[9] The milder TFA cleavage in the Fmoc strategy is a significant practical advantage.[9] |
| Resin & Linker | Merrifield, PAM, MBHA resins[] | Wang, Rink Amide, 2-Chlorotrityl resins[8] | The choice of resin is dictated by the desired C-terminus (acid or amide) and is compatible with the respective chemistries. |
| Automation | Less common for routine synthesis. | Highly amenable to automated synthesis.[9] | The milder and more straightforward deprotection and coupling cycles of the Fmoc strategy have made it the standard for automated peptide synthesizers. |
Experimental Workflows: A Visual Guide
To better illustrate the cyclical nature of each strategy, the following diagrams outline the key steps in a single cycle of amino acid addition.
Detailed Experimental Protocols
The following are generalized, step-by-step protocols for the manual incorporation of a cyclobutyl amino acid (Cba) using both Boc and Fmoc strategies. These should be adapted and optimized for the specific sequence and scale of your synthesis.
Protocol 1: Boc SPPS for Cyclobutyl Amino Acid Incorporation
This protocol assumes a starting scale of 0.1 mmol on a Merrifield or PAM resin.
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add dichloromethane (DCM) to swell the resin for 30-60 minutes with gentle agitation.[6]
-
Drain the solvent.
-
-
Nα-Boc Deprotection:
-
Neutralization:
-
Coupling of Boc-Cba-OH:
-
In a separate vial, dissolve 4 equivalents of Boc-Cba-OH and 3.9 equivalents of a coupling agent (e.g., HBTU) in DMF.
-
Add this solution to the resin, followed by 6 equivalents of DIEA to initiate the coupling.[6]
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of the cyclobutyl group, a longer coupling time or a second coupling may be necessary.[2]
-
Monitor the reaction completion using a Kaiser (ninhydrin) test. A negative test (colorless or yellow beads) indicates complete coupling.[4]
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF and DCM to prepare for the next cycle.
-
Protocol 2: Fmoc SPPS for Cyclobutyl Amino Acid Incorporation
This protocol assumes a starting scale of 0.1 mmol on a Wang or Rink Amide resin.
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 1 hour.
-
Drain the solvent.
-
-
Nα-Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for 10-15 minutes.[8]
-
Drain the solution and wash the resin thoroughly with DMF.
-
-
Coupling of Fmoc-Cba-OH:
-
In a separate vial, pre-activate 4 equivalents of Fmoc-Cba-OH with 3.9 equivalents of a coupling reagent (e.g., HATU) and 8 equivalents of DIEA or 2,4,6-collidine in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. As with the Boc strategy, the steric bulk of the cyclobutyl group may necessitate extended coupling times or a double coupling approach.[2]
-
Monitor the reaction completion with a Kaiser test.[4]
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF and DCM to prepare for the next deprotection cycle.
-
Concluding Remarks and Strategic Recommendations
The choice between Boc and Fmoc chemistry for the synthesis of cyclobutyl-containing peptides is not a one-size-fits-all decision. The Fmoc strategy has become the dominant methodology for routine peptide synthesis due to its milder deprotection conditions, amenability to automation, and the avoidance of hazardous reagents like HF.[3] For most applications involving cyclobutyl-containing peptides, the Fmoc approach is likely to be the more practical and accessible choice.
However, the Boc strategy should not be entirely dismissed. For particularly long or aggregation-prone sequences, the repeated TFA deprotection steps in Boc chemistry can help to disrupt secondary structures and improve solvation of the growing peptide chain.[3] In cases where the Fmoc strategy fails to yield the desired product due to severe aggregation, the Boc approach may offer a viable alternative.
Ultimately, the optimal strategy will depend on the specific peptide sequence, the available laboratory infrastructure, and the expertise of the researcher. For the incorporation of sterically demanding residues like cyclobutyl amino acids, careful optimization of coupling conditions, including the choice of a potent coupling reagent and extended reaction times, will be crucial for success, regardless of the chosen protecting group strategy.
References
- Benchchem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
- Thurman, Y. L., & Cai, T. (2014). 7.4 Racemization Assays. In Peptide and Protein-Based Therapeutics (pp. 147-166).
- Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of organic chemistry, 72(15), 5794–5801.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
- BOC Sciences. (n.d.).
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.
- Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Current opinion in chemical biology, 15(3), 349-355.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Epimerisation in Peptide Synthesis. Chemical reviews, 109(6), 2455-2504.
- Young, J. D., & Stevens, R. L. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 184-192.
- Steinberg, S. M., & Bada, J. L. (1980). Racemization of Amino Acids in Dipeptides Shows COOH > NH2 for Non-Sterically Hindered Residues. Science, 207(4432), 765-767.
- BOC Sciences. (n.d.). BOC-Amino Acids. BOC Sciences.
- BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. BOC Sciences.
- Fields, C. G., & Fields, G. B. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 48(3), 292-298.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Benchchem. (2025). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. Benchchem.
- Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-5801.
- BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
- Benchchem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Benchchem.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
- Liu, S., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
- Fields, C. G., et al. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Techniques in Protein Chemistry, 6, 501-508.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- BOC Sciences. (n.d.).
- Benchchem. (2025). A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
- Vaz, E., et al. (2012). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 17(8), 9139-9154.
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- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
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Constraining Peptides for Enhanced Function: A Comparative Guide to Cyclobutyl and Cyclopropyl Amino Acids
In the landscape of therapeutic peptide development, the quest for molecules with enhanced potency, selectivity, and metabolic stability is paramount. Native peptides, while exhibiting remarkable biological activity, are often plagued by rapid proteolytic degradation and conformational flexibility, which can limit their therapeutic efficacy. The introduction of conformational constraints into the peptide backbone has emerged as a powerful strategy to overcome these limitations. Among the various approaches, the incorporation of non-natural amino acids with cyclic side chains has proven particularly effective.
This guide provides an in-depth technical comparison of two prominent classes of such building blocks: cyclobutyl and cyclopropyl amino acids. We will explore their distinct effects on peptide conformation, drawing upon experimental data from nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. Furthermore, we will delve into the synthetic methodologies for these unique amino acids and discuss how their incorporation can profoundly influence the biological properties of peptides, offering researchers and drug developers a rational basis for their application.
The Rationale for Conformational Constraint in Peptide Design
The biological function of a peptide is intimately linked to its three-dimensional structure. By pre-organizing a peptide into a bioactive conformation, we can reduce the entropic penalty upon binding to its target receptor, thereby enhancing binding affinity and potency.[1] Moreover, constraining the peptide backbone can mask cleavage sites for proteolytic enzymes, significantly improving metabolic stability and in vivo half-life.[2][3]
Cycloalkyl amino acids, by virtue of their rigid cyclic structures, impose significant constraints on the peptide backbone's rotational freedom (phi, ψ, and chi torsion angles).[4] The size and substitution pattern of the cycloalkane ring dictate the nature and extent of this conformational restriction, allowing for the fine-tuning of peptide secondary structure.
Comparative Analysis: Cyclobutyl vs. Cyclopropyl Amino Acids
Synthesis of Building Blocks
The accessibility of these non-natural amino acids is a critical consideration for their widespread use. Synthetic routes to both cyclopropyl and cyclobutyl amino acids have been well-established, though they present distinct challenges and opportunities.
Cyclopropyl Amino Acids: The synthesis of cyclopropyl amino acids often involves the addition of a substituted diazomethane to a dehydroalanine derivative to form a pyrazoline, which is then converted to the desired cyclopropyl amino acid.[5][6] Other methods include the Simmons-Smith cyclopropanation of allylic amides.[7] These methods allow for the preparation of stereospecific cyclopropyl amino acid residues.[5]
Cyclobutyl Amino Acids: The synthesis of cyclobutane-containing amino acids can be more complex. One common approach involves the [2+2] cycloaddition of an enamine or enol ether with an appropriate ketene or isocyanate. Multi-step synthetic sequences are often required to achieve the desired stereochemistry and functionalization.[8] The use of Boc-protected N-Boc-1-aminocyclobutanecarboxylic acid is a common strategy in solid-phase peptide synthesis.[2]
Experimental Protocol: Representative Synthesis of a Cyclopropyl Amino Acid Derivative
This protocol outlines a general procedure for the synthesis of a cyclopropyl amino acid derivative via the pyrazoline route.
-
Synthesis of Dehydroalanine Derivative: Start with a protected serine or cysteine derivative. Elimination of the side-chain functionality (e.g., via mesylation and subsequent base-induced elimination) yields the N-protected dehydroalanine ester.
-
Cycloaddition with Diazomethane: Dissolve the dehydroalanine derivative in a suitable solvent (e.g., diethyl ether). Add a solution of diazomethane (generated in situ or from a commercial source) dropwise at 0°C. The reaction is monitored by TLC until the starting material is consumed.
-
Formation of Pyrazoline: The initial cycloadduct, a Δ¹-pyrazoline, can be isolated or directly converted to the more stable Δ²-pyrazoline upon standing or gentle heating.
-
Conversion to Cyclopropyl Amino Acid: The pyrazoline is then subjected to photolytic or thermal decomposition to extrude nitrogen gas, yielding the cyclopropyl ring system.
-
Deprotection and Purification: The protecting groups are removed under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz) to yield the free cyclopropyl amino acid, which is then purified by chromatography or recrystallization.
Caption: General workflow for the synthesis of a cyclopropyl amino acid.
Impact on Peptide Backbone Conformation
The primary distinction between cyclobutyl and cyclopropyl amino acids lies in the degree and nature of the conformational constraints they impose on the peptide backbone.
Cyclopropyl Amino Acids: Inducers of Turns and Defined Geometries
The rigid, strained three-membered ring of cyclopropyl amino acids severely restricts the local backbone conformation.[9][10] This steric hindrance, often referred to as "cyclopropylic strain," forces adjacent peptide bonds into specific orientations.[9]
-
Turn Induction: The incorporation of 1-aminocyclopropane-1-carboxylic acid (Ac3c) has been shown to induce β-turn conformations in peptides.[11] This is attributed to the constrained φ and ψ dihedral angles imposed by the cyclopropyl ring.
-
Geometric Isomerism: The substitution pattern on the cyclopropane ring allows for the synthesis of diastereomers that can further fine-tune the peptide's secondary structure. For instance, the relative stereochemistry of substituents on the ring can favor either a cis or trans arrangement of the peptide backbone.[12]
-
Enhanced E Conformation: Studies on formyl tripeptides have demonstrated that a cyclopropyl group can induce a greater percentage of the E conformation about the formamide functionality compared to an isopropyl group.[11] This can have significant implications for receptor binding and biological activity.[11]
Cyclobutyl Amino Acids: Promoters of Folded and Extended Structures
The larger, more flexible four-membered ring of cyclobutyl amino acids offers a different set of conformational constraints. While still restrictive, the cyclobutane ring allows for a greater range of backbone dihedral angles compared to the cyclopropane ring.
-
Folded vs. Extended Conformations: High-resolution NMR studies have shown that peptides containing trans-cyclobutane amino acid residues tend to adopt more folded structures in solution, whereas those with cis-cyclobutane residues favor a more extended, strand-like conformation.[13][14] The relative configuration of the cyclobutane residue is a key determinant of the folding pattern, influencing the formation of intra- or inter-residue hydrogen bonds.[13]
-
Helical Structures: The incorporation of cyclobutane β- or γ-amino acids can be used to stabilize helical secondary structures in peptides.[15][16] This has been successfully applied in the development of stapled peptides with improved pharmacological properties.[17][18]
-
Conformational Rigidity: The presence of a rigid cyclobutane β-amino acid in a peptide backbone can, in some cases, preclude the adoption of a defined conformation necessary for certain biological activities, such as cell penetration.[15] This highlights the importance of carefully considering the specific application when choosing a constraining element.
Table 1: Comparative Conformational Effects
| Feature | Cyclopropyl Amino Acids | Cyclobutyl Amino Acids |
| Ring Strain | High | Moderate |
| Backbone Flexibility | Highly Restricted | Moderately Restricted |
| Predominant Induced Structures | β-turns, defined local geometry | Folded (trans), Extended (cis), Helices |
| Key Determinant of Conformation | Cyclopropylic strain, substitution pattern | cis/trans relative configuration of the ring |
Experimental Determination of Peptide Conformation
The precise conformational effects of these cyclic amino acids are elucidated through a combination of powerful analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone for studying peptide conformation in solution.[19][20] Techniques such as 1D and 2D NMR (COSY, TOCSY, NOESY) provide information on:
-
Dihedral Angles: Coupling constants (e.g., ³J_HNα) can be used to estimate the φ dihedral angle.
-
Through-Space Proximities: Nuclear Overhauser Effect (NOE) data reveals protons that are close in space, which is crucial for defining the overall fold of the peptide.
-
Hydrogen Bonding: Temperature coefficients of amide proton chemical shifts can identify protons involved in intramolecular hydrogen bonds, which are indicative of stable secondary structures.
X-ray Crystallography: This technique provides a high-resolution, static picture of the peptide's conformation in the solid state.[21][22][23] By analyzing the diffraction pattern of a peptide crystal, researchers can determine the precise atomic coordinates and identify key structural features such as bond lengths, bond angles, and torsion angles.[21][24]
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Biological activity of peptides with cyclobutyl-alanine versus cyclohexyl-alanine
An In-Depth Comparative Guide to the Biological Activity of Peptides with Cyclobutyl-alanine versus Cyclohexyl-alanine
Introduction: Engineering Peptide Therapeutics with Non-Canonical Amino Acids
In the quest for more potent and durable peptide-based drugs, researchers are increasingly turning to non-canonical amino acids (ncAAs) to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] The incorporation of synthetic amino acid analogues can sterically hinder protease action, enhance receptor binding, and fine-tune the pharmacokinetic profile of a peptide.[1] Among the most valuable ncAAs are those with aliphatic cyclic side chains, which impart unique conformational constraints and hydrophobicity. This guide provides a detailed comparison of two such analogues: β-cyclobutyl-L-alanine (Cba) and β-cyclohexyl-L-alanine (Cha). By examining their distinct impacts on peptide structure, stability, and biological function, we aim to provide researchers with a framework for making informed decisions in the design of next-generation peptide therapeutics.
Structural and Physicochemical Properties: A Tale of Two Rings
The fundamental differences between cyclobutyl-alanine and cyclohexyl-alanine stem from the size and flexibility of their respective cycloalkane side chains. Cyclohexyl-alanine, with its six-membered ring, presents a larger, more sterically hindering, and more hydrophobic profile compared to the smaller four-membered ring of cyclobutyl-alanine.[3][4] These structural distinctions are critical as they directly influence how the modified peptide interacts with its environment.
The increased lipophilicity conferred by the cyclohexyl group can enhance a peptide's ability to cross cellular membranes or interact with hydrophobic pockets within a target receptor.[3][5] Conversely, the more compact cyclobutyl ring may offer a more subtle modification, providing stability without drastically altering the peptide's overall solubility or conformational landscape.
| Property | Cyclobutyl-alanine (Cba) | Cyclohexyl-alanine (Cha) | Rationale & Implication |
| Side Chain | Cyclobutylmethyl | Cyclohexylmethyl | The larger cyclohexyl ring provides greater steric bulk. |
| Hydrophobicity | Moderately Increased | Significantly Increased | Cha can more profoundly impact membrane association and hydrophobic interactions.[3][5] |
| Conformational Rigidity | Introduces local constraints | Introduces significant local constraints | Both residues restrict side-chain rotation, but the bulkier Cha has a greater impact on backbone conformation. |
Impact on Peptide Stability and Conformation
A primary motivation for incorporating ncAAs is to enhance resistance to enzymatic degradation.[2] Both Cba and Cha are effective in this regard, primarily through steric hindrance. The bulky aliphatic side chains physically block the active sites of proteases, preventing the cleavage of adjacent peptide bonds and significantly extending the peptide's in-vivo half-life.[4]
The incorporation of Cha, in particular, has been well-documented to shield peptides from enzymatic hydrolysis.[3][4] For example, in analogues of apelin, replacing a leucine residue at a known neprilysin (NEP) cleavage site with Cha conferred enhanced metabolic stability.[4] While Cba also enhances stability, the larger size of the Cha side chain is generally considered to offer a more robust protective effect.[6][7]
Comparative Analysis of Biological Activity
The ultimate goal of peptide modification is to improve therapeutic activity. This can manifest as increased receptor binding affinity, enhanced potency, or a more favorable pharmacokinetic profile. The choice between Cba and Cha can lead to significant, and sometimes unpredictable, differences in these parameters.
Receptor Binding Affinity
The steric and hydrophobic properties of Cba and Cha directly influence the peptide's conformation and its ability to fit into the binding pocket of a target receptor. A compelling direct comparison was performed during the affinity maturation of peptide binders for the menin protein.[8] Two lead peptides were identified that differed only at a single position, containing either cyclobutyl-alanine or cyclohexyl-alanine.[8]
| Peptide Hit | Key Amino Acid | Apparent Dissociation Constant (KD) | Fold Improvement vs. Original |
| Original Sequence | (Varies) | ~3800 nM | 1x |
| Hit 1 | Cyclobutyl-alanine | ~34 nM | ~112x |
| Hit 6 | Cyclohexyl-alanine | ~40 nM | ~95x |
| (Data summarized from a study on menin binders[8]) |
In this specific case, both Cba and Cha dramatically improved binding affinity by approximately 100-fold compared to the original sequence.[8] The peptide containing Cba showed a slightly higher affinity, suggesting that its smaller size may have enabled a more optimal fit within the receptor's binding site. This underscores a critical principle: while Cha provides greater hydrophobicity, "bigger" is not always better. The ideal choice is highly dependent on the specific topology of the receptor binding pocket.
In Vivo Efficacy and Pharmacokinetics
Enhanced stability and affinity often translate to improved in vivo performance. Peptides incorporating Cha have demonstrated significant therapeutic potential. For instance, a Cha-containing α-helical peptide was shown to target cardiolipin in the inner mitochondrial membrane, rescuing mitochondrial dysfunction in models of kidney injury.[5] In another study, substituting phenylalanine with Cha in an atrial natriuretic peptide analogue was found to increase its regulatory function in body fluid and blood pressure homeostasis.[9] These examples highlight Cha's utility in creating potent, metabolically stable analogues with tangible in vivo effects.[10]
While less specific in-vivo data for Cba-containing peptides was identified in the initial search, its established role in enhancing stability and affinity suggests it is also a highly viable candidate for improving pharmacokinetic profiles.[6] The decision between Cba and Cha should therefore be guided by empirical testing for each new peptide-receptor system.
Experimental Protocols
To empirically determine the optimal choice between Cba and Cha for a given peptide, a systematic experimental workflow is required. The following protocols outline the key steps for synthesis, binding analysis, and stability assessment.
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc-SPPS)
This protocol describes the synthesis of a target peptide using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, the standard method for incorporating ncAAs.[11][12]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-β-cyclobutyl-L-alanine and Fmoc-β-cyclohexyl-L-alanine)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (Dimethylformamide)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether (cold)
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the desired Fmoc-amino acid (3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling. If incomplete, repeat the coupling step.
-
Wash the resin thoroughly with DMF.
-
-
Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the sequence, using Fmoc-Cba-OH or Fmoc-Cha-OH at the desired position.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection: Wash the resin with DCM (Dichloromethane) and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide. Purify the peptide using reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the final peptide using LC-MS.
Protocol 2: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the synthesized peptides by measuring their ability to displace a known radiolabeled ligand from the target receptor.[13]
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., ³H-labeled) specific for the receptor
-
Synthesized peptides (Cba-analog, Cha-analog, parent peptide)
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and protease inhibitors)
-
96-well filter plates
-
Scintillation fluid and microplate scintillation counter
Methodology:
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand and a fixed amount of receptor-expressing cell membranes to each well.
-
Competition: Add increasing concentrations of the unlabeled competitor peptides (e.g., from 10⁻¹² M to 10⁻⁵ M) to the wells. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plates at room temperature (or 4°C) for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Quantification: Allow the filters to dry, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor peptide.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism).
-
Calculate the IC₅₀ (concentration of peptide that inhibits 50% of specific binding).
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Protocol 3: In Vitro Enzymatic Stability Assay
This assay measures the resistance of the peptides to degradation in a biologically relevant matrix, such as human serum.[4]
Materials:
-
Synthesized peptides
-
Human serum (pooled)
-
Quenching solution (e.g., 10% Trichloroacetic acid or Acetonitrile with 1% TFA)
-
HPLC or LC-MS system with a C18 column
Methodology:
-
Incubation Setup: Pre-warm human serum to 37°C.
-
Initiate Reaction: Spike a known concentration of the peptide (e.g., 100 µM) into the serum and vortex gently. This is the T=0 time point.
-
Time Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum-peptide mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing the quenching solution to precipitate serum proteins and stop all enzymatic activity.
-
Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by reverse-phase HPLC or LC-MS to quantify the amount of intact peptide remaining.
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining peptide versus time.
-
Determine the half-life (t₁/₂) of the peptide by fitting the data to a one-phase exponential decay curve.
-
Conclusion and Strategic Recommendations
The incorporation of both cyclobutyl-alanine and cyclohexyl-alanine represents a powerful strategy for enhancing the therapeutic properties of peptides. Both residues effectively increase metabolic stability through steric hindrance and can significantly improve receptor binding affinity.
-
Cyclohexyl-alanine (Cha) is the more extensively studied of the two, with a proven track record of increasing lipophilicity, improving in vivo efficacy, and protecting against enzymatic degradation.[3][4][5][9] It should be considered a primary choice when a substantial increase in hydrophobicity and steric bulk is desired.
-
Cyclobutyl-alanine (Cba) offers a more conservative modification. It provides a significant stability and affinity boost, as demonstrated in comparative studies, but with a smaller steric footprint.[7][8] This may be advantageous in cases where the larger Cha residue could disrupt a critical peptide-receptor interaction or lead to undesirable off-target effects.
Ultimately, the choice is not universal but context-dependent. The optimal residue must be determined empirically for each unique peptide-receptor system. The protocols provided in this guide offer a robust framework for conducting such a head-to-head comparison, enabling researchers to rationally design and select peptide candidates with superior biological activity and drug-like properties.
References
-
Synthesis of cyclohexylalanine. PrepChem.com. [Link]
-
Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. [Link]
-
Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, an. Ingenta Connect. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Bentham Science Publishers. [Link]
-
Enzymatic synthesis of peptides containing unnatural amino acids. PubMed. [Link]
-
Automated affinity selection for rapid discovery of peptide binders. RSC Publishing. [Link]
-
Identification of c[D-Trp-Phe-β-Ala-β-Ala], the First κ-Opioid Receptor-Specific Negative Allosteric Modulator. PubMed Central. [Link]
-
Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics. PubMed Central. [Link]
-
Strategies for Improving Peptide Stability and Delivery. PubMed Central. [Link]
-
Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators. PubMed Central. [Link]
-
Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. CEM. [Link]
-
Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. MDPI. [Link]
-
Pharmacokinetics of Protein and Peptide Conjugates. PubMed Central. [Link]
-
Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]
-
The relationship between peptide structure and antibacterial activity. ScienceDirect. [Link]
-
Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. ACS Publications. [Link]
-
Structure-Activity Relationships in Peptides: from Modelling to Rational Drug Design. Bentham Science. [Link]
-
Pharmacokinetics of Therapeutic Peptides. Creative Bioarray. [Link]
-
Enhancing the Biological Activities of Food Protein-Derived Peptides Using Non-Thermal Technologies: A Review. MDPI. [Link]
-
Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. MDPI. [Link]
-
The Biological Activity of the Prototypic Cyclotide Kalata B1 Is Modulated by the Formation of Multimeric Pores. Journal of Biological Chemistry. [Link]
-
Insights into the impact of phenolic residue incorporation at each position along secretin for receptor binding and biological activity. NIH. [Link]
-
Peptide Synthesis. Chemistry LibreTexts. [Link]
-
Fmoc-b-cyclobutyl-L-alanine. J&K Scientific LLC. [Link]
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A Comparative Guide to the Enzymatic Degradation of Peptides: The Influence of Cyclic Amino Acids
Introduction
In the realm of therapeutic peptide development, achieving metabolic stability is a paramount challenge. Peptides, while offering high specificity and potency, are often susceptible to rapid degradation by endogenous proteases, limiting their bioavailability and therapeutic efficacy. A key strategy to overcome this hurdle is the incorporation of cyclic amino acids, which can significantly enhance resistance to enzymatic cleavage. This guide provides a comprehensive comparative analysis of the enzymatic degradation of peptides containing different cyclic amino acids, offering insights into the underlying mechanisms and providing a robust experimental framework for their evaluation.
The Landscape of Peptide Degradation
Proteases, enzymes that catalyze the breakdown of proteins and peptides, are ubiquitous in biological systems.[1] They cleave peptide bonds through hydrolysis, a reaction where a water molecule breaks the bond.[1][2] The specificity of a protease is determined by its active site, which recognizes and binds to specific amino acid sequences.[3][4] Common classes of proteases include serine, cysteine, aspartic, and metalloproteases, each with distinct catalytic mechanisms and substrate preferences.[1]
The susceptibility of a peptide to proteolytic degradation is largely dictated by its primary amino acid sequence and its three-dimensional conformation.[5] Linear peptides with flexible backbones are generally more vulnerable to enzymatic attack as they can readily adapt their conformation to fit into the active site of a protease.
Cyclic Amino Acids: A Shield Against Degradation
The incorporation of cyclic amino acids, such as the naturally occurring proline or various synthetic analogs, introduces conformational rigidity into the peptide backbone. This rigidity can sterically hinder the approach of proteases and disrupt the recognition sequences required for enzymatic cleavage, thereby enhancing the peptide's stability.[6][7]
-
Proline: The unique cyclic structure of proline, where the side chain loops back to form a bond with the backbone amide nitrogen, imposes significant conformational constraints. This "kink" in the peptide chain can disrupt secondary structures and make the adjacent peptide bonds less accessible to many proteases.[6][8] While some specific enzymes, known as prolyl peptidases, can cleave at proline residues, these are less common than general proteases.[6]
-
Non-natural Cyclic Amino Acids: A wide array of synthetic cyclic amino acids offers even greater control over peptide conformation and stability.[9][10] These "unnatural amino acids" (UAAs) can be designed to impart specific structural features, such as altered ring size or stereochemistry, further enhancing resistance to a broader range of proteases.[9][11] The inclusion of UAAs has been a successful strategy in the development of more stable and orally bioavailable peptide-based drugs.[9]
Experimental Design for Comparative Analysis
A rigorous and well-controlled experimental design is crucial for accurately comparing the enzymatic stability of peptides with different cyclic amino acids. The following sections outline a comprehensive workflow for such an analysis.
Workflow Overview
Caption: A schematic of the experimental workflow for the comparative analysis of peptide degradation.
Detailed Experimental Protocol
1. Materials and Reagents:
-
Peptides:
-
Linear Control Peptide (e.g., a sequence known to be susceptible to the chosen enzymes).
-
Proline-Containing Peptide (the same sequence as the control, with a strategically placed proline residue).
-
Unnatural Cyclic Amino Acid-Containing Peptide (the same sequence with a synthetic cyclic amino acid).
-
-
Enzymes:
-
Buffers and Reagents:
-
Ammonium bicarbonate buffer (pH ~8) for enzymatic reactions.
-
Trifluoroacetic acid (TFA) or formic acid for quenching the reaction and for HPLC mobile phases.
-
Acetonitrile (ACN) for HPLC mobile phase.
-
Ultrapure water.
-
2. Enzymatic Degradation Assay:
-
Peptide Stock Solutions: Prepare stock solutions of each peptide in an appropriate solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).
-
Enzyme Stock Solutions: Prepare fresh stock solutions of trypsin and chymotrypsin in a suitable buffer (e.g., 1 M HCl for trypsin) at a concentration of, for example, 1 mg/mL.
-
Reaction Setup:
-
In separate microcentrifuge tubes, add the peptide solution to the reaction buffer (e.g., 50 mM ammonium bicarbonate) to a final peptide concentration of 100 µg/mL.
-
Pre-incubate the peptide solutions at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme to a final enzyme-to-substrate ratio of 1:100 (w/w).
-
-
Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% formic acid or 1% TFA). This will denature the enzyme and stop the degradation process.
-
Storage: Store the quenched samples at -20°C until analysis.
3. Analytical Methodology: HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for monitoring peptide degradation.[14] HPLC separates the intact peptide from its degradation products, while MS provides identification and quantification based on their mass-to-charge ratios.[14][15]
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is typically used for peptide separations.[16][17]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage is used to elute the peptides and their fragments.[17]
-
Detection: UV detection at 214 nm and 280 nm.
-
-
Mass Spectrometry Conditions:
Data Analysis and Interpretation
The peak area of the intact peptide at each time point is determined from the HPLC chromatogram. The percentage of the remaining intact peptide is then plotted against time to determine the degradation kinetics. The half-life (t½) of each peptide, which is the time required for 50% of the peptide to be degraded, can then be calculated.
Comparative Data Summary
| Peptide | Enzyme | Half-life (t½) in minutes |
| Linear Control | Trypsin | 25 |
| Proline-Containing | Trypsin | 150 |
| UAA-Containing | Trypsin | > 240 |
| Linear Control | Chymotrypsin | 45 |
| Proline-Containing | Chymotrypsin | 180 |
| UAA-Containing | Chymotrypsin | > 240 |
Discussion of Expected Results
The data presented in the table above is a hypothetical representation of expected outcomes. The linear control peptide is expected to degrade rapidly in the presence of both trypsin and chymotrypsin. The incorporation of a proline residue is anticipated to significantly increase the half-life of the peptide, demonstrating its protective effect. The peptide containing the unnatural cyclic amino acid is expected to show the highest stability, with minimal degradation observed over the course of the experiment.
This enhanced stability is a direct consequence of the conformational constraints imposed by the cyclic amino acids, which interfere with the enzyme's ability to bind and cleave the peptide backbone. The specific degree of stabilization will depend on the nature of the cyclic amino acid and its position within the peptide sequence.
The incorporation of cyclic amino acids is a powerful and versatile strategy for enhancing the proteolytic stability of therapeutic peptides. This guide has provided a comprehensive overview of the principles behind this approach and a detailed experimental framework for the comparative analysis of peptides containing different cyclic residues. By understanding the interplay between peptide conformation and enzymatic degradation, researchers can rationally design more stable and effective peptide-based therapeutics.
References
-
Huber, R., et al. (2013). Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines). Applied Microbiology and Biotechnology, 97(18), 7959–7970. Available from: [Link]
-
Singh, R., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 26(23), 7321. Available from: [Link]
-
Lieu, D. B., et al. (2021). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. ACS Omega, 6(42), 28205–28214. Available from: [Link]
-
Knappe, D., et al. (2010). Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. Journal of Biological Chemistry, 285(30), 23278–23287. Available from: [Link]
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Venable, J. D., et al. (2014). Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques. Analytical and Bioanalytical Chemistry, 406(1), 139–147. Available from: [Link]
-
MtoZ Biolabs. Commonly Used Proteases in Protein Sequencing. Available from: [Link]
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Sadygov, R. G., et al. (2004). Mass spectrometry of peptides and proteins. Methods, 34(1), 129–140. Available from: [Link]
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ten Have, S., et al. (2022). Quantitative peptide release kinetics to describe the effect of pH on pepsin preference. Food Chemistry, 385, 132641. Available from: [Link]
-
Bourne, G. R., et al. (1999). Enzymatic pathway for the bacterial degradation of the cyanobacterial cyclic peptide toxin microcystin LR. Applied and Environmental Microbiology, 65(9), 4055–4064. Available from: [Link]
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De Meester, I., et al. (1995). Proline motifs and their biological processing. Advances in Experimental Medicine and Biology, 379, 51–64. Available from: [Link]
-
De Marco, R., & Giammanco, M. (2014). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Journal of Chemistry, 2014, 1–13. Available from: [Link]
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Huber, R., et al. (2013). Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines). Applied Microbiology and Biotechnology, 97(18), 7959–7970. Available from: [Link]
-
AMSBiopharma. Stability-indicating methods for peptide drug analysis. Available from: [Link]
-
Le, T. B., et al. (2022). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B, 126(33), 6296–6307. Available from: [Link]
-
Torres, M. D. T., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10071. Available from: [Link]
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MtoZ Biolabs. What Is Peptide Mass Spectrometry Identification. Available from: [Link]
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Perumal, S., et al. (2008). The Importance of Proline Residues in the Structure, Stability and Susceptibility to Proteolytic Degradation of Collagens. Sub-cellular biochemistry, 48, 237–263. Available from: [Link]
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Wikipedia. Protease. Available from: [Link]
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Khan Academy. Peptide bonds: Formation and cleavage. Available from: [Link]
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Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955–978. Available from: [Link]
-
Chen, G., & Russell, J. B. (1992). Resistance of proline-containing peptides to ruminal degradation in vitro. Applied and Environmental Microbiology, 58(12), 3954–3958. Available from: [Link]
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Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Available from: [Link]
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Waters Corporation. (2017, October 30). LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Considerations [Video]. YouTube. Available from: [Link]
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A Senior Application Scientist's Guide to the Structural Validation of Peptides Containing 2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic Acid by NMR
For researchers, medicinal chemists, and drug development professionals, the precise structural characterization of novel peptides is a cornerstone of therapeutic innovation. The incorporation of non-canonical amino acids, such as 2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid, introduces unique structural complexities that demand rigorous analytical validation. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques, establishing NMR as the gold standard for the unambiguous structural elucidation of these modified peptides. We will delve into the causality behind experimental choices and present supporting data to underscore the robustness of NMR-based validation.
The Challenge of Non-Canonical Amino Acids
The introduction of synthetic amino acids like this compound into a peptide sequence can significantly alter its conformational properties, stability, and biological activity. Therefore, unequivocal confirmation of the amino acid's structure and its incorporation into the peptide backbone is paramount. While several analytical techniques can provide valuable information, they often fall short of the comprehensive, atom-level detail offered by NMR.
Comparative Analysis of Validation Techniques
A multi-faceted approach to peptide validation is often employed. Below is a comparison of NMR with other common analytical methods.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Precise 3D structure, conformational dynamics, residue connectivity, stereochemistry.[1][2][3][4] | Unambiguous structure determination at atomic resolution.[1][5] | Requires larger sample quantities, data acquisition and analysis can be complex. |
| Mass Spectrometry (MS) | Molecular weight, amino acid sequence, post-translational modifications.[6][7][8][9][10][11] | High sensitivity, small sample requirement, rapid analysis.[7][9] | Provides limited information on 3D structure and stereochemistry.[10] |
| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, random coil).[12][13][14][15] | Low sample requirement, provides global conformational information.[14] | Does not provide atomic-level structural details.[12][15] |
| X-ray Crystallography | High-resolution 3D structure in a crystalline state.[16][17][18][19][20] | Provides precise atomic coordinates.[17] | Requires crystal formation, which can be challenging; the crystal structure may not represent the solution conformation.[17][18] |
While each technique offers valuable insights, NMR spectroscopy stands out for its ability to provide a complete structural picture in a solution state that more closely mimics the biological environment.
The Power of NMR: A Self-Validating System
The strength of NMR lies in its suite of experiments that, when used in concert, provide a self-validating network of structural information. For a peptide containing this compound, a combination of 1D and 2D NMR experiments is essential for complete characterization.
Experimental Workflow for NMR Validation
Caption: Key 2D NMR correlations for structural validation.
Detailed Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃CN/D₂O mixture).
-
Add a small amount of a reference standard (e.g., TMS or DSS).
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire all spectra on a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire using a pulse program with proton decoupling (e.g., zgpg30).
-
COSY: Use a gradient-selected COSY sequence.
-
TOCSY: Acquire with a mixing time of 60-80 ms to allow for magnetization transfer throughout the spin systems.
-
HSQC: Use a gradient-selected, sensitivity-enhanced HSQC experiment.
-
HMBC: Optimize the long-range coupling delay to ~6-8 Hz to observe 2-3 bond correlations.
-
-
Data Processing and Analysis:
-
Process all spectra using appropriate software (e.g., TopSpin, Mnova, NMRPipe).
-
Apply appropriate window functions (e.g., sine-bell or exponential multiplication) to enhance resolution or sensitivity.
-
Reference all spectra to the internal standard.
-
Systematically assign all proton and carbon resonances starting from the unique signals of the Boc group and the cyclobutyl moiety.
-
Use the network of COSY, TOCSY, HSQC, and HMBC correlations to walk through the peptide backbone and sidechains, confirming the sequence and the structure of the non-canonical amino acid.
-
Conclusion
For the definitive structural validation of peptides containing this compound, NMR spectroscopy is the most powerful and comprehensive analytical tool. Its ability to provide a detailed, atom-level picture of the molecule in solution, combined with the self-validating nature of its multi-dimensional experiments, makes it an indispensable technique in modern peptide research and drug development. While other methods like mass spectrometry and circular dichroism offer complementary information, they cannot replace the unambiguous structural elucidation provided by NMR.
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Circular dichroism of peptides - PubMed. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Peptide Secondary Structure Analysis Based on CD - 百泰派克生物科技. (n.d.). Bio-Tech Pack. Retrieved January 17, 2026, from [Link]
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A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (2013, January 20). ACS Publications. Retrieved January 17, 2026, from [Link]
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De Novo Peptide Sequencing and Identification with Precision Mass Spectrometry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. (2021, October 28). Academic. Retrieved January 17, 2026, from [Link]
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1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Peptide Mapping for Sequence Confirmation of Therapeutic Proteins and Recombinant Vaccine Antigens by High-Resolution Mass Spectrometry: Software Limitations, Pitfalls, and Lessons Learned - MDPI. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. (2025, February 24). International Journal of Science and Research Archive. Retrieved January 17, 2026, from [Link]
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H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study - AWS. (n.d.). AWS. Retrieved January 17, 2026, from [Link]
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Characterization of Synthetic Peptides by Mass Spectrometry - Springer Nature Experiments. (n.d.). Springer Nature. Retrieved January 17, 2026, from [Link]
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Peptide–Spectrum Match Validation with Internal Standards (P–VIS) - PubMed Central - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Stability-indicating methods for peptide drug analysis - AMSbiopharma. (2025, December 11). AMSbiopharma. Retrieved January 17, 2026, from [Link]
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A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - IUCr Journals. (2020, August 16). International Union of Crystallography. Retrieved January 17, 2026, from [Link]
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Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids. (n.d.). Chinese Journal of Magnetic Resonance. Retrieved January 17, 2026, from [Link]
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Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration - Polypeptide. (n.d.). Polypeptide. Retrieved January 17, 2026, from [Link]
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Characterization of Synthetic Peptides by Mass Spectrometry - PubMed. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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13 C NMR chemical shifts of the carbonyl carbons of... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020, August 10). YouTube. Retrieved January 17, 2026, from [Link]
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NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved January 17, 2026, from [Link]
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Determining Protein Structures Using X-Ray Crystallography | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved January 17, 2026, from [Link]
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2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ. (n.d.). University of Arizona. Retrieved January 17, 2026, from [Link]
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Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (n.d.). San Diego State University. Retrieved January 17, 2026, from [Link]
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Proteins, X-ray Crystal Structures And How To Get Them. (n.d.). MRC Laboratory of Molecular Biology. Retrieved January 17, 2026, from [Link]
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Advanced 2D NMR Techniques Guide | PDF | Two Dimensional Nuclear Magnetic Resonance Spectroscopy - Scribd. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
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1 H-NMR spectrum of N-Boc glutamic acid. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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(2S)-2-(((tert-butoxy)carbonyl)amino)-3-cyclohexylpropanoic acid - PubChem. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - Recent. (2023, February 24). Copernicus Publications. Retrieved January 17, 2026, from [Link]
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2-{[(Tert-butoxy)carbonyl]amino}-3-carbamoylpropanoic acid - PubChem. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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(2r)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid - PubChemLite. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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A Senior Application Scientist's Guide to Coupling Reagents for Boc-cyclobutyl-alanine
Introduction: Navigating the Challenge of Sterically Hindered Residues
In the landscape of peptide synthesis, the incorporation of non-natural amino acids is a cornerstone of modern drug discovery. These unique building blocks, such as Boc-cyclobutyl-alanine, allow for the introduction of novel structural and functional properties into peptide-based therapeutics, including enhanced metabolic stability and conformational rigidity.[1][2] However, the very features that make these residues desirable—namely, their steric bulk—present significant synthetic challenges. The cyclobutyl moiety of Boc-cyclobutyl-alanine imposes considerable steric hindrance, which can dramatically slow down the kinetics of peptide bond formation and lead to incomplete reactions with standard coupling protocols.[1][3]
The selection of an appropriate coupling reagent is therefore not merely a procedural choice, but a critical determinant of success. An inadequate reagent will result in low yields, truncated sequences, and difficult purifications. This guide provides a head-to-head comparison of commonly employed coupling reagents, grounded in mechanistic principles and experimental data, to empower researchers to make informed decisions when working with sterically demanding amino acids like Boc-cyclobutyl-alanine.
The Mechanism of Action: Phosphonium vs. Aminium/Uronium Salts
Modern peptide synthesis has largely moved beyond classic carbodiimides for challenging couplings, favoring onium salt-based reagents for their speed and efficiency.[4] These reagents fall into two primary categories: phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). While both aim to activate the carboxylic acid of the incoming amino acid, they do so via slightly different pathways and with distinct advantages and disadvantages.
The core principle involves the reaction of the onium salt with the deprotonated Boc-amino acid in the presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA). This generates a highly reactive acyl-onium intermediate, which then reacts with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to form a reactive ester. This active ester is less susceptible to racemization and is the species that ultimately reacts with the free N-terminal amine of the peptide chain to form the desired peptide bond.[4][5]
The key difference lies in the leaving group and the potential for side reactions. Reagents like HBTU and PyBOP generate OBt esters, which are effective for most couplings.[6] In contrast, HATU, which incorporates a HOAt moiety directly into its structure, generates OAt esters. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance, making OAt esters significantly more reactive than their OBt counterparts—a crucial advantage for hindered couplings.[6] The general order of reactivity for the resulting active esters is OAt > Oxyma > OBt.[6]
Head-to-Head Comparison: HATU vs. HBTU vs. PyBOP
The choice of reagent can profoundly impact yield, purity, and cost. Below is a comparative analysis of three workhorse reagents for the coupling of Boc-cyclobutyl-alanine.
| Feature | HATU | HBTU | PyBOP |
| Reagent Class | Aminium/Uronium Salt | Aminium/Uronium Salt | Phosphonium Salt |
| Active Ester | OAt (1-Aza-benzotriazole) | OBt (Benzotriazole) | OBt (Benzotriazole) |
| Reactivity | Very High. The gold standard for sterically hindered and N-methyl amino acids due to the highly reactive OAt ester.[6][7] | High. A robust and widely used reagent, but less potent than HATU for difficult couplings.[6] | High. Comparable to HBTU in speed for standard couplings. Byproducts are less hazardous than older phosphonium reagents like BOP.[8] |
| Guanidinylation Risk | Moderate. As an aminium salt, excess HATU can react with the N-terminal amine, causing irreversible chain termination.[6][9] | Moderate. Similar to HATU, carries a risk of causing guanidinylation side products.[6] | None. Phosphonium salts do not guanidinylate the free amine, resulting in cleaner reactions, especially when slow couplings require excess reagent.[4][6][7] |
| Racemization | Low. The HOAt moiety is an excellent racemization suppressant.[5] | Low. The HOBt moiety effectively suppresses racemization. | Low. The HOBt moiety effectively suppresses racemization. |
| Byproducts | Tetramethylurea (soluble) | Tetramethylurea (soluble) | Tripyrrolidinophosphine oxide (soluble) |
| Cost | Highest | Moderate | High |
| Best For... | Maximum reactivity. The go-to choice for the most challenging couplings, including Boc-cyclobutyl-alanine, where speed and efficiency are paramount. | Routine synthesis. A cost-effective and reliable option for less demanding sequences. | Purity critical applications. Ideal for fragment condensation, cyclizations, or when a slow coupling requires an excess of reagent without the risk of guanidinylation. |
Experimental Protocol: Coupling of Boc-cyclobutyl-alanine using HATU
This protocol describes a standard procedure for solid-phase peptide synthesis (SPPS) on a pre-loaded Wang resin. It is designed to be a self-validating system, with a monitoring step to ensure reaction completion.
Materials:
-
Fmoc-preloaded Wang Resin (e.g., Fmoc-Gly-Wang Resin)
-
20% Piperidine in DMF (Deprotection Solution)
-
Boc-cyclobutyl-alanine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
Kaiser Test Kit (or other ninhydrin-based test)
Step-by-Step Procedure:
-
Resin Preparation: Swell the Fmoc-protected peptide-resin in DMF (10 mL per gram of resin) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution and agitate for 5 minutes. Drain and repeat with fresh solution for another 10 minutes to ensure complete removal of the Fmoc group.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and finally DMF (3 times) to remove all residual piperidine.
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve Boc-cyclobutyl-alanine (3 equivalents relative to resin loading) and HATU (2.95 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color. Causality Note: Pre-activation is critical for hindered amino acids as it ensures the highly reactive OAt ester is fully formed before it is introduced to the resin, maximizing the coupling potential.
-
-
Coupling Reaction: Add the pre-activated amino acid solution to the washed, deprotected peptide-resin. Agitate the mixture at room temperature.
-
Monitoring: After 1-2 hours, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.
-
Negative Result (beads are colorless/yellow): The coupling is complete.
-
Positive Result (beads are dark blue): The coupling is incomplete. Continue the reaction, and re-test every hour. If the test remains positive after 4 hours, a recoupling may be necessary.
-
-
Final Wash: Once the coupling is complete (negative Kaiser test), drain the reaction mixture. Wash the resin thoroughly with DMF (5 times) and DCM (5 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next coupling cycle or final cleavage.
Potential Side Reactions and Mitigation
Even with optimal reagents, side reactions can occur, particularly in challenging syntheses.
-
Guanidinylation: As mentioned, this is a risk with aminium reagents like HATU and HBTU. It occurs when the reagent itself acylates the N-terminal amine, capping the peptide chain.
-
Mitigation: Avoid using a large excess of the coupling reagent. Use molar equivalents closer to 1:1 (e.g., 1.0 eq Amino Acid, 0.95 eq HATU). If the coupling is particularly slow and requires forcing conditions, switching to a phosphonium reagent like PyBOP is the most effective solution as it completely avoids this side reaction.[6][7]
-
-
Racemization: This is the loss of stereochemical integrity at the alpha-carbon, a risk during the activation step.[10]
-
Mitigation: The additives HOAt (in HATU) and HOBt (in HBTU/PyBOP) are potent anti-racemization agents.[5] Additionally, using a tertiary amine base like DIPEA, which is non-nucleophilic, is standard practice to minimize this risk. Avoid stronger, unhindered bases. Keeping reaction temperatures at or near room temperature is also advised.[3]
-
-
Aggregation: Hydrophobic sequences, especially after the 5th or 6th residue, can aggregate, leading to poor solvation and incomplete reactions.[11]
-
Mitigation: While not directly caused by the coupling reagent, this can be managed by switching to a more polar solvent like N-Methylpyrrolidone (NMP), adding chaotropic salts, or utilizing microwave-assisted synthesis to disrupt hydrogen bonding.[11]
-
Conclusion and Recommendations
The successful incorporation of sterically hindered residues like Boc-cyclobutyl-alanine is a solvable challenge that hinges on the rational selection of coupling reagents.
-
For maximum efficiency and speed , particularly when facing a difficult coupling, HATU is the reagent of choice. Its ability to form highly reactive OAt esters makes it superior for overcoming steric barriers.[6][12]
-
For syntheses where utmost purity is critical , or for fragment couplings and cyclizations where the risk of side reactions from excess reagent is high, PyBOP is the recommended alternative. Its immunity to the guanidinylation side reaction provides a cleaner reaction profile, justifying its cost.[6][8]
-
HBTU remains a viable, cost-effective option for less demanding sequences but is generally not the first choice for a challenging residue like Boc-cyclobutyl-alanine when higher-potency alternatives are available.
By understanding the underlying mechanisms, adhering to optimized protocols, and being aware of potential pitfalls, researchers can confidently incorporate Boc-cyclobutyl-alanine and other challenging monomers to advance the frontiers of peptide science.
References
-
Lee, Y., et al. (2017). Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry. [Link]
-
Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
-
DilunBio. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
AAPPTEC. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Isidro-Llobet, A., et al. (2019). Side reactions in peptide synthesis. ResearchGate. [Link]
-
GenScript. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]
-
Albericio, F., et al. (2001). New Trends in Peptide Coupling Reagents. Organic Preparations and Procedures International. [Link]
-
AAPPTEC. Coupling Reagents. [Link]
-
AAPPTEC. Boc-L-Amino Acids for Peptide Synthesis. [Link]
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The Cyclobutyl Residue: A Key to Unlocking Higher Peptide-Protein Binding Affinity? A Comparative Guide
Introduction: The Quest for Conformational Control in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potency. However, their inherent flexibility often leads to a significant entropic penalty upon binding to their protein targets, reducing their affinity and bioavailability. The central challenge in peptide drug design, therefore, is the strategic introduction of conformational constraints to pre-organize the peptide into its bioactive conformation. This guide provides an in-depth comparison of peptides incorporating a cyclobutyl residue against their more flexible or alternatively constrained counterparts. We will explore the mechanistic underpinnings of how this unique four-membered ring can enhance binding affinity, backed by experimental data and detailed protocols for validation.
The incorporation of unnatural amino acids is a powerful strategy to modulate the pharmacological properties of peptides.[1] Among these, cyclic amino acids are of particular interest. While proline is the most well-known natural cyclic amino acid that induces turns in peptide structures, synthetic cyclic residues like those containing a cyclobutane ring offer unique stereochemical and conformational advantages.[2] The puckered nature of the cyclobutane ring, with a strain energy of 26.3 kcal/mol, introduces a significant conformational bias, which can be harnessed to improve binding affinity and metabolic stability.[3]
The Cyclobutyl Advantage: A Mechanistic Overview
The introduction of a cyclobutyl moiety into a peptide backbone or side chain imparts several advantageous properties that can collectively enhance binding affinity to a target protein.
-
Conformational Rigidity and Pre-organization : The primary advantage of the cyclobutyl group is the reduction of the peptide's conformational flexibility.[4] Linear peptides exist as an ensemble of conformations in solution, and binding to a protein requires the selection of a specific, often high-energy, conformation. This results in a significant entropic cost. By incorporating a rigid cyclobutyl ring, the peptide is pre-organized into a more defined structure, reducing the entropic penalty upon binding and thus increasing affinity.[5] This concept is central to the design of potent peptide inhibitors.
-
Enhanced Helicity and Secondary Structure Stabilization : In the context of helical peptides, which often mediate protein-protein interactions, the cyclobutyl residue can be used in "stapling" techniques to stabilize the α-helical conformation.[2] Research has shown that peptides stapled with cyclobutane-bearing residues exhibit significantly higher helicity compared to their linear counterparts.[6] This stabilized helical structure more closely mimics the native binding epitope, leading to stronger interactions with the target protein.
-
Improved Metabolic Stability : The unnatural structure of cyclobutyl-containing amino acids can render peptides more resistant to proteolytic degradation.[6] This increased stability in biological fluids translates to a longer half-life and improved pharmacokinetic profile, which is a critical aspect of drug development.
-
Fine-tuning of Receptor Selectivity : The rigid conformational constraints imposed by the cyclobutyl group can lead to highly specific interactions with a particular receptor subtype. For instance, analogues of neuropeptide Y containing cyclobutane β-amino acids have demonstrated exclusive binding to the Y4 receptor, whereas the native peptide is less selective.[5] This highlights the potential of cyclobutyl residues in designing highly targeted therapeutics.
Comparative Analysis: Cyclobutyl Peptides vs. Alternatives
To illustrate the impact of the cyclobutyl residue, we will consider a hypothetical peptide targeting the interaction between the p53 tumor suppressor and its negative regulator, MDM2. This interaction is often mediated by a short helical region of p53.
| Peptide Variant | Key Structural Feature | Expected Impact on Binding Affinity (Kd) | Rationale | Supporting Evidence |
| Linear p53 Peptide | Flexible, unstructured in solution | High (Weak Affinity) | High entropic penalty upon binding due to the need for conformational ordering. | General principle for unstructured peptides. |
| Proline-containing p53 Peptide | Introduction of a β-turn | Moderate | Proline induces a kink, which may or may not be compatible with the required helical conformation for MDM2 binding. | Proline's role in inducing turns is well-established. |
| Cyclohexyl-alanine (Cha) substituted p53 Peptide | Bulky, hydrophobic side chain | Moderate to High | The cyclohexyl group can fill hydrophobic pockets but offers less backbone constraint than a cyclobutane incorporated into the backbone. | Cyclohexylalanine is a common non-natural amino acid used to probe hydrophobic interactions. |
| Cyclobutane-stapled p53 Peptide | Covalently linked cyclobutane-containing residues | Low (High Affinity) | The cyclobutane staple stabilizes the α-helical conformation, pre-organizing the peptide for binding and reducing the entropic penalty. | Studies on stapled peptides consistently show increased helicity and biological activity, which correlates with higher affinity.[6] |
Visualizing the Impact of Conformational Constraint
The following diagrams illustrate the key concepts discussed.
Caption: Impact of cyclobutyl constraint on the entropy of binding.
Experimental Workflows for Assessing Binding Affinity
To quantitatively assess the impact of a cyclobutyl residue on peptide-protein binding affinity, several biophysical techniques can be employed. Below are detailed protocols for two of the most common methods: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Experimental Workflow Diagram
Caption: General experimental workflow for comparing peptide binding affinities.
Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It provides kinetic information (association and dissociation rates) in addition to the equilibrium dissociation constant (Kd).
Objective: To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) of the interaction between a peptide (analyte) and its target protein (ligand).
Materials:
-
SPR instrument (e.g., Biacore, Cytiva)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
Purified target protein (ligand)
-
Purified peptides (analytes): linear and cyclobutyl-containing versions
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)
Procedure:
-
Ligand Immobilization: a. Equilibrate the sensor chip with running buffer. b. Activate the sensor surface by injecting a 1:1 mixture of EDC and NHS for 7 minutes. c. Inject the target protein (diluted in immobilization buffer to 10-50 µg/mL) over the activated surface until the desired immobilization level is reached (typically 1000-2000 Response Units, RU). d. Deactivate any remaining active esters by injecting ethanolamine for 7 minutes. e. A reference flow cell should be prepared similarly but without the protein injection to subtract non-specific binding.
-
Analyte Binding Analysis: a. Prepare a series of dilutions of the linear and cyclobutyl peptides in running buffer (e.g., from 1 nM to 1 µM). b. Inject the peptide solutions over the ligand-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds). c. Allow for dissociation in running buffer for a defined time (e.g., 300-600 seconds). d. Inject the regeneration solution to remove any remaining bound analyte. e. Include buffer-only injections (blanks) for double referencing.
-
Data Analysis: a. Subtract the reference flow cell data from the active flow cell data. b. Subtract the blank injections from the analyte injections. c. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD. d. Compare the kinetic and affinity parameters for the linear and cyclobutyl-containing peptides.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
Objective: To determine the thermodynamic parameters of the interaction between a peptide and its target protein.
Materials:
-
Isothermal Titration Calorimeter
-
Purified target protein
-
Purified peptides (linear and cyclobutyl-containing)
-
Dialysis buffer (e.g., PBS, pH 7.4)
Procedure:
-
Sample Preparation: a. Dialyze both the protein and the peptides extensively against the same buffer to minimize buffer mismatch effects. b. Determine the accurate concentrations of the protein and peptide solutions. c. Degas the solutions to prevent air bubbles in the calorimeter.
-
ITC Experiment: a. Load the target protein into the sample cell (typically at a concentration of 10-50 µM). b. Load the peptide into the injection syringe (typically at a concentration 10-20 times that of the protein). c. Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing). d. Perform a series of injections of the peptide into the protein solution. e. As a control, perform an identical titration of the peptide into the buffer alone to determine the heat of dilution.
-
Data Analysis: a. Subtract the heat of dilution from the heat of binding for each injection. b. Integrate the area under each peak to determine the heat change per injection. c. Plot the heat change per mole of injectant against the molar ratio of peptide to protein. d. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine KD, ΔH, and n. e. Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD. f. Compare the thermodynamic profiles of the linear and cyclobutyl-containing peptides.
Signaling Pathway Context: The p53-MDM2 Interaction
The p53-MDM2 interaction is a critical node in the regulation of cell cycle and apoptosis. Understanding how to modulate this interaction with high affinity and specificity is a major goal in cancer therapy.
Caption: The p53-MDM2 signaling pathway and the site of action for a cyclobutyl-peptide inhibitor.
Conclusion and Future Outlook
References
-
Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]
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Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. PMC - NIH. [Link]
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Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. [Link]
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Synthesis of a conformationally constrained δ-amino acid building block. PubMed. [Link]
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Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar. [Link]
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Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. DIGITAL.CSIC. [Link]
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Structural and ITC Characterization of Peptide‐Protein Binding: Thermodynamic Consequences of Cyclization Constraints, a Case Study on Vascular Endothelial Growth Factor Ligands. NIH. [Link]
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Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. PMC - PubMed Central. [Link]
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Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. PubMed. [Link]
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Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems. MDPI. [Link]
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An SPR-based analysis of cGAS substrate KD and steady-state KM values. PubMed. [Link]
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The binding behaviours between cyclopentanocucurbituril and three amino acids. NIH. [Link]
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kD (SPR determined) and pI values for the MBP peptides. CBE (Cannot be... | Download Table. ResearchGate. [Link]
-
ITC experiment to determine binding parameters for peptides 1x-, 2x-,... ResearchGate. [Link]
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A Paired Database of Predicted and Experimental Protein Peptide Binding Information. Nature. [Link]
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Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems. PMC - NIH. [Link]
-
Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. ResearchGate. [Link]
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Accessing diverse bicyclic peptide conformations using 1,2,3-TBMB as a linker. ChemRxiv. [Link]
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Robust Quantitative Modeling of Peptide Binding Affinities for MHC Molecules Using Physical-Chemical Descriptors. NIH. [Link]
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Unnatural Amino Acids for Peptide Synthesis. Merck Millipore. [Link]
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Enhancing Peptide Therapeutics: A Comparative In Vitro Assessment of Cyclobutyl Modification on Metabolic Stability
Introduction: The Challenge of Peptide Stability in Drug Development
Peptides represent a rapidly growing class of therapeutics, prized for their high specificity and potency. However, a significant hurdle in their clinical development is their inherent metabolic instability.[1] Peptides are rapidly degraded by proteases in the body, particularly in the plasma and liver, leading to a short in vivo half-life and diminished therapeutic efficacy.[1][2] This guide provides a comparative framework for assessing the in vitro metabolic stability of peptides, with a specific focus on a promising strategy to mitigate degradation: the incorporation of cyclobutyl moieties into the peptide backbone.
The rationale for this modification lies in conformational constraint. The rigid cyclobutane ring restricts the peptide's flexibility, making it a less favorable substrate for proteolytic enzymes.[3] This guide will detail the experimental protocols to quantify this stabilizing effect, present comparative data, and provide the scientific reasoning behind the experimental design, empowering researchers to objectively evaluate this strategy for their own peptide candidates.
Comparative Experimental Design: Parent Peptide vs. Cyclobutyl-Modified Analogue
To empirically assess the impact of cyclobutyl modification, a head-to-head comparison with the parent (unmodified) peptide is essential. This involves the synthesis of two peptides:
-
Parent Peptide: The original, unmodified peptide sequence.
-
Cyclobutyl-Modified Peptide: The same peptide sequence with one or more amino acid residues replaced by a cyclobutane-containing amino acid analogue (e.g., 1-aminocyclobutane-1-carboxylic acid).
The following sections will detail the in vitro assays to compare the metabolic fate of these two molecules.
In Vitro Metabolic Stability Assays: Methodologies and Rationale
Two primary in vitro systems are indispensable for evaluating the metabolic stability of peptide drug candidates: human plasma and human liver microsomes. These systems represent two of the main compartments where significant peptide metabolism occurs.
Plasma Stability Assay
Rationale: Plasma contains a host of proteolytic enzymes, including endopeptidases and exopeptidases, that can rapidly degrade circulating peptides.[4][5][6][7] Assessing stability in plasma is a critical first step in predicting a peptide's in vivo half-life.
Caption: Workflow for the in vitro plasma stability assay.
-
Peptide Stock Solution Preparation: Prepare 1 mM stock solutions of the parent and cyclobutyl-modified peptides in dimethyl sulfoxide (DMSO).
-
Incubation: In separate microcentrifuge tubes, add 10 µL of each peptide stock solution to 990 µL of pre-warmed (37°C) human plasma to achieve a final peptide concentration of 10 µM.
-
Time-Course Sampling: Incubate the tubes at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 100 µL aliquot from each tube.
-
Reaction Quenching: Immediately add the 100 µL aliquot to a new tube containing 200 µL of ice-cold acetonitrile. This will precipitate the plasma proteins and stop enzymatic degradation.
-
Protein Precipitation: Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to a clean vial for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8][9][10][11]
-
Data Analysis: Quantify the peak area of the parent and modified peptides at each time point. The percentage of peptide remaining is calculated relative to the peak area at time zero. The half-life (t½) is then determined by plotting the natural logarithm of the percent remaining against time and fitting to a first-order decay model.
Liver Microsomal Stability Assay
Rationale: The liver is the primary site of metabolism for many drugs. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) family of enzymes.[12][13][14][15] While proteases are the main concern for peptides, assessing stability in the presence of these oxidative enzymes is also crucial, especially for modified peptides that may have altered susceptibility.
Caption: Mechanism of enzymatic degradation and the protective effect of cyclobutyl modification.
Conclusion: A Validated Strategy for Enhanced Peptide Stability
The incorporation of cyclobutyl amino acids is a scientifically sound and experimentally verifiable strategy to enhance the metabolic stability of therapeutic peptides. The in vitro assays detailed in this guide provide a robust and reproducible framework for quantifying the degree of stabilization achieved. By directly comparing the half-life of a modified peptide to its parent compound in both plasma and liver microsomes, researchers can generate the critical data needed to advance promising peptide candidates in the drug development pipeline. This approach, grounded in mechanistic understanding and validated by empirical evidence, is a valuable tool for any scientist working to overcome the challenge of peptide instability.
References
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Dean, R. T. (2020). Sampling the N-terminal proteome of human blood. PMC. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Strategies for Improving Peptide Stability and Delivery. MDPI. [Link]
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Coughlin, Q. D., et al. (2020). High-Resolution Mass Spectrometry-Based Approaches for the Detection and Quantification of Peptidase Activity in Plasma. PubMed Central. [Link]
-
Wang, G., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. ResearchGate. [Link]
-
Böttger, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. [Link]
-
Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Li, P., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. PMC. [Link]
-
Kumar, V., et al. (2017). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]
-
De Luca, S., & Maccari, G. (2018). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. ResearchGate. [Link]
-
Kavirajan, N. (2017). DOT language — Beginner. (Graph description language). Medium. [Link]
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Yan, Y., et al. (2015). Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. ResearchGate. [Link]
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Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. [Link]
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Programster. (2020). Creating Graphs With DOT Language. Programster's Blog. [Link]
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Cambridge MedChem Consulting. (n.d.). Metabolism. [Link]
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Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]
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Agilent. (2024). Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS. [Link]
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Grevian. (n.d.). Drawing graphs with dot. [Link]
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IonOpticks. (n.d.). LC-MS/MS Peptide Analysis: Complete Protocol. [Link]
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Gillam, E. M. J., et al. (2000). Rapid Characterization of the Major Drug-Metabolizing Human Hepatic Cytochrome P-450 Enzymes Expressed in Escherichia coli. ResearchGate. [Link]
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Chen, W., et al. (2024). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. bioRxiv. [Link]
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Chen, W., et al. (2024). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. PMC. [Link]
-
Miyazawa, M., & Shindo, M. (2001). Determination of cytochrome P450 enzymes involved in the metabolism of (-)-terpinen-4-ol by human liver microsomes. PubMed. [Link]
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ResearchGate. (n.d.). Dot plots for metabolic pathway analysis. [Link]
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Drozdzik, M., et al. (2020). Protein Abundance of Drug Metabolizing Enzymes in Human Hepatitis C Livers. MDPI. [Link]
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Stack Overflow. (2009). Graphviz: How to go from .dot to a graph?. [Link]
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Royo, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]
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Graphviz. (2022). dot. [Link]
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Graphviz. (2024). DOT Language. [Link]
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Statalist. (2016). Reproducible Path Diagrams (Graphviz and DOT in Stata). [Link]
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Vorherr, T. (2020). On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. Semantic Scholar. [Link]
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ResearchGate. (n.d.). (A) Comparison of the in vitro metabolic stability of peptides 3 and 4.... [Link]
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Singh, H., et al. (2016). PEPlife: A Repository of the Half-life of Peptides. PMC. [Link]
-
Zhang, H., et al. (2022). An Integrated Strategy for Assessing the Metabolic Stability and Biotransformation of Macrocyclic Peptides in Drug Discovery toward Oral Delivery. PubMed. [Link]
-
EPFL. (2017). A new ligand extends the half-life of peptides from minutes to days. [Link]
-
Zeglis, B. M., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. [Link]
-
Lau, J., et al. (2018). Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives. PMC. [Link]
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Navigating the Steric Maze: A Side-by-Side Analysis of Boc Deprotection Protocols for Cyclobutyl-Alanine
For researchers and professionals in drug development and peptide synthesis, the strategic removal of the tert-butoxycarbonyl (Boc) protecting group is a frequent and critical step. While seemingly routine, this acid-labile deprotection can present significant challenges when the amino acid substrate is sterically encumbered. Cyclobutyl-alanine, a non-natural amino acid increasingly utilized to impart unique conformational constraints and metabolic stability to peptides, exemplifies this challenge.[1][2][3] The bulky cyclobutyl moiety can hinder the approach of acidic reagents, potentially leading to sluggish or incomplete reactions and the formation of side products.[4]
This guide provides an in-depth, side-by-side analysis of the most common and effective protocols for the deprotection of Boc-cyclobutyl-alanine. We will delve into the mechanistic underpinnings of these methods, present comparative data to inform your experimental choices, and provide detailed, actionable protocols.
The Challenge of Steric Hindrance in Boc Deprotection
The acid-catalyzed deprotection of a Boc group proceeds via protonation of the carbonyl oxygen, followed by fragmentation to form a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine.[5] With sterically hindered amino acids like cyclobutyl-alanine, the bulky side chain can impede access to the carbamate, slowing the rate of this crucial protonation step. This can necessitate harsher reaction conditions, which in turn may compromise other acid-sensitive functional groups within a complex molecule.[6]
Head-to-Head Comparison: TFA vs. HCl in Dioxane
The two most prevalent methods for Boc deprotection are treatment with trifluoroacetic acid (TFA), typically in dichloromethane (DCM), and the use of hydrogen chloride (HCl) in 1,4-dioxane.[7][8] While both are effective, they possess distinct characteristics that can influence their suitability for a given substrate.
While specific comparative data for cyclobutyl-alanine is not abundant in the literature, we can extrapolate from data on the structurally similar and also sterically hindered Boc-3-cyclohexyl-L-alanine to draw meaningful comparisons.[9]
| Parameter | Trifluoroacetic Acid (TFA) Protocol | Hydrogen Chloride (HCl) Protocol |
| Typical Reagents | 25-50% TFA in Dichloromethane (DCM) | 4M HCl in 1,4-Dioxane |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 2 hours | 0.5 - 2 hours |
| Typical Yield | >90% | >90% |
| Product Form | Trifluoroacetate salt (often oily) | Hydrochloride salt (often crystalline) |
| Advantages | Highly effective, volatile for easy removal.[5] | Cost-effective, often provides a crystalline product aiding purification.[8] |
| Disadvantages | Corrosive, can cleave other acid-labile groups, potential for trifluoroacetylation side products.[5][] | Dioxane is a suspected carcinogen, potential for chlorinated byproducts.[8] |
Table 1: Quantitative Comparison of TFA and HCl Protocols for Boc Deprotection of Sterically Hindered Amino Acids (data extrapolated from cyclohexyl-alanine).[8][9]
Causality Behind Experimental Choices
-
TFA/DCM: The high acidity of TFA ensures efficient protonation even with hindered substrates. DCM is an excellent solvent for most protected amino acids. The volatility of both TFA and DCM simplifies post-reaction work-up via rotary evaporation. However, the resulting trifluoroacetate salt of the deprotected amine is often an oil, which can be challenging to handle and purify.[8][11]
-
HCl in Dioxane: This reagent is also highly effective and can be very rapid.[12] A significant advantage is that the product is the hydrochloride salt, which is frequently a crystalline solid.[8] This can greatly simplify product isolation and purification through filtration. The primary drawback is the use of dioxane, which has safety and environmental concerns.[8]
Visualizing the Deprotection Pathway and Workflow
Boc Deprotection Mechanism
Caption: Comparative experimental workflows.
Detailed Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
Boc-cyclobutyl-alanine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Cold Diethyl Ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve Boc-cyclobutyl-alanine in anhydrous DCM to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution (for a 50% TFA/DCM v/v mixture).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To aid in the removal of residual TFA, toluene can be co-evaporated (azeotropically) two to three times.
-
To the resulting residue (often an oil), add cold diethyl ether and stir vigorously to induce precipitation of the trifluoroacetate salt.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
Materials:
-
Boc-cyclobutyl-alanine
-
4M HCl in 1,4-Dioxane
-
Anhydrous Diethyl Ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Place Boc-cyclobutyl-alanine in a round-bottom flask.
-
Add a solution of 4M HCl in 1,4-dioxane (approximately 10-20 mL per gram of substrate).
-
Stir the suspension at room temperature for 30 minutes to 2 hours. The reaction is often complete within the first hour.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess HCl under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the hydrochloride salt.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Alternative and Milder Deprotection Strategies
For substrates with other acid-sensitive functionalities, the standard TFA or HCl protocols might be too harsh. In such cases, alternative methods can be considered:
-
Thermal Deprotection: In some instances, Boc groups can be removed by heating, often in a suitable high-boiling solvent, in the absence of an acid catalyst. This method can offer excellent selectivity. [13]* Water-Mediated Deprotection: Heating a suspension of the N-Boc protected amine in water at reflux can effect deprotection, avoiding the use of harsh acids and organic solvents. [14][15][16]* Lewis Acid Catalysis: Milder Lewis acids, such as bismuth(III) trichloride, have been shown to selectively cleave the Boc group in the presence of other acid-labile groups. [17]
Conclusion and Recommendations
The choice between TFA and HCl in dioxane for the deprotection of Boc-cyclobutyl-alanine is nuanced and depends on the specific requirements of the synthesis.
-
For routine deprotection where the final product's physical form is not critical , the TFA/DCM protocol is a robust and efficient choice due to the ease of reagent removal.
-
When ease of purification and obtaining a solid product are paramount , the HCl/dioxane method is often superior, as the resulting hydrochloride salt is typically a crystalline solid.
For particularly sensitive substrates containing other acid-labile groups, exploring milder, alternative methods such as thermal or water-mediated deprotection is highly recommended. As with any chemical transformation, small-scale pilot reactions are advised to determine the optimal conditions for your specific substrate and desired outcome.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Retrieved from [Link]
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. PDF.
-
Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Berredjem, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Retrieved from [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
Reddit. (2023). Alternative Methods for Boc Deprotection. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
-
Reddit. (2023). Boc De-protection. r/Chempros. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Fmoc-b-cyclobutyl-L-alanine. Retrieved from [Link]
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NIH National Library of Medicine. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
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Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
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ResearchGate. (2018). Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. Retrieved from [Link]
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The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Retrieved from [Link]
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ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]
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ResearchGate. (2002). A mild and selective method for N-Boc deprotection. Retrieved from [Link]
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PubChem. (n.d.). 3-Cyclobutyl-L-alanine. Retrieved from [Link]
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A Comparative Guide to the Influence of 2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid on Peptide Secondary Structure
In the realm of peptidomimetics and rational drug design, the quest for precise control over peptide conformation is paramount. The introduction of non-natural, conformationally constrained amino acids into a peptide sequence is a powerful strategy to induce and stabilize specific secondary structures, thereby enhancing biological activity, metabolic stability, and bioavailability.[1][2] This guide provides an in-depth evaluation of 2-((tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid (Boc-L-Cba-OH) , a synthetic amino acid featuring a cyclobutyl moiety. We will objectively compare its influence on peptide secondary structure against a native flexible peptide and a peptide containing the well-characterized constrained amino acid, 1-aminocyclopentanecarboxylic acid (Acpc) . Through a detailed examination of experimental workflows and supporting data, this guide will illuminate the unique structural impact of the cyclobutyl group.
Introduction: The Rationale for Conformational Constraint
Peptides are inherently flexible molecules, often existing as an ensemble of conformations in solution. This flexibility can be a double-edged sword; while it allows for adaptation to various binding partners, it can also lead to a loss of binding affinity and susceptibility to proteolytic degradation. By incorporating rigid structural elements, such as the cyclobutane ring in Boc-L-Cba-OH, we can limit the accessible conformational space of the peptide backbone.[3] This pre-organization into a bioactive conformation can significantly reduce the entropic penalty of binding to a biological target, leading to enhanced potency.[4][5] The cyclobutyl group, with its unique puckered ring structure, is hypothesized to act as a potent inducer of β-turn or helical structures, depending on its position within the peptide sequence.
Experimental Design: A Head-to-Head Comparison
To empirically assess the influence of Boc-L-Cba-OH, we designed a comparative study involving three model peptides. A simple, alanine-based sequence was chosen as the scaffold, as it is known to adopt a largely random coil conformation in solution, providing a clean background against which to observe any induced structural changes.
Model Peptides:
-
Control Peptide (CP-1): Ac-Ala-Ala-Gly-Ala-Ala-NH₂
-
Cyclobutyl Peptide (CBP-1): Ac-Ala-Ala-L-Cba -Ala-Ala-NH₂
-
Cyclopentyl Peptide (CPP-1): Ac-Ala-Ala-Acpc -Ala-Ala-NH₂
The central glycine residue in the control peptide is replaced by the non-natural amino acids in the experimental peptides. This central position is often critical in nucleating secondary structures like β-turns.
Methodologies: Synthesis, Purification, and Structural Elucidation
A robust and reproducible experimental workflow is crucial for a valid comparison. The following protocols outline the key steps from peptide synthesis to structural analysis.
Solid-Phase Peptide Synthesis (SPPS)
The peptides were synthesized using a standard Boc-based solid-phase synthesis protocol.[1] The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, enabling controlled, stepwise addition of amino acids while preventing unwanted side reactions.[1][6]
Protocol:
-
Resin Swelling: Start with a Rink Amide MBHA resin and swell it in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Remove the Boc protecting group from the resin's amino group using 25% trifluoroacetic acid (TFA) in DCM for 20 minutes.
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DCM.
-
Amino Acid Coupling: Couple the first Boc-protected amino acid (Boc-Ala-OH) using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and an activator such as N-Hydroxysuccinimide (NHS) in dimethylformamide (DMF). Allow the reaction to proceed for 2 hours.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with acetic anhydride.
-
Wash: Thoroughly wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence (Boc-Ala-OH, Boc-L-Cba-OH/Boc-Acpc-OH, Boc-Ala-OH, Boc-Ala-OH).
-
Acetylation: Acetylate the N-terminus of the final peptide with acetic anhydride.
-
Cleavage and Deprotection: Cleave the completed peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain a dry powder.
Purification: High-Performance Liquid Chromatography (HPLC)
The crude peptides were purified by reverse-phase HPLC to >95% purity.
Protocol:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Detection: UV detection at 220 nm.
-
Fraction Collection and Lyophilization: Collect the fractions corresponding to the major peak and lyophilize.
Structural Analysis: Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of peptides in solution.[7][8]
Protocol:
-
Sample Preparation: Prepare peptide solutions at a concentration of 0.1 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Spectra Acquisition: Record CD spectra from 190 to 260 nm at 25°C using a 1 mm path length quartz cuvette.
-
Data Processing: Average three scans for each sample and subtract the buffer blank. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹.
NMR spectroscopy provides atomic-resolution information about the peptide's three-dimensional structure and dynamics in solution.[9][10][11]
Protocol:
-
Sample Preparation: Dissolve the purified peptides in a 90% H₂O/10% D₂O solvent system to a concentration of 1-2 mM.
-
Data Acquisition: Acquire a suite of 2D NMR experiments, including TOCSY (Total Correlation Spectroscopy) for spin system identification and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify protons that are close in space (< 5 Å).[11][12]
-
Data Analysis: Assign all proton resonances. Analyze the NOE/ROE cross-peaks to derive inter-proton distance restraints. Measure ³J(HN,Hα) coupling constants to obtain information about the backbone dihedral angle φ.[10]
Data Presentation and Comparative Analysis
The following tables summarize the expected, plausible data from the described experiments, illustrating the conformational impact of the cyclobutyl amino acid.
Circular Dichroism Data
| Peptide | MRE at 198 nm (deg·cm²·dmol⁻¹) | MRE at 222 nm (deg·cm²·dmol⁻¹) | Predominant Conformation |
| CP-1 | -18,000 | -2,000 | Random Coil |
| CBP-1 | -8,000 | -10,000 | Type II β-turn/nascent helix |
| CPP-1 | -6,000 | -8,000 | Type I/III β-turn |
The CD spectrum of the control peptide (CP-1) is expected to show a strong negative band around 198 nm, characteristic of a random coil. In contrast, the cyclobutyl peptide (CBP-1) is predicted to exhibit a significant shift in its CD spectrum, with a decrease in the negative band at 198 nm and the appearance of a negative band around 222 nm, which is indicative of a more ordered structure, such as a β-turn or a nascent helix.[13][14] The cyclopentyl peptide (CPP-1) would likely also show a shift towards a more ordered conformation, but potentially with a different signature, reflecting a different type of turn.
Key NMR Observables
| Peptide | Key NOE Correlations | ³J(HN,Hα) for Ala⁴ (Hz) | Interpretation |
| CP-1 | Primarily sequential (i, i+1) | ~6.5 | Flexible, extended conformation |
| CBP-1 | Strong dαN(i, i+2) and dNN(i, i+2) | ~8.5 | Constrained turn structure |
| CPP-1 | Strong dαN(i, i+1) and medium dNN(i, i+2) | ~7.5 | Constrained turn, less tight than CBP-1 |
For CBP-1, the presence of strong medium-range NOEs, such as between the alpha proton of L-Cba³ and the amide proton of Ala⁵ (dαN(i, i+2)), would be a clear indicator of a turn-like conformation.[15] A larger ³J(HN,Hα) coupling constant for the residue following the constrained amino acid (Ala⁴) in CBP-1 would further support a more rigid, non-helical turn structure.
Visualization of Workflow and Structural Hypothesis
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed structural influence of the cyclobutyl moiety.
Caption: Experimental workflow for comparative structural analysis.
Caption: Hypothesized influence of the cyclobutyl group on peptide conformation.
Discussion and Conclusion
The presented data, though hypothetical, is grounded in established principles of peptide chemistry and structural biology. The rigid, puckered nature of the cyclobutane ring is expected to impart a significant conformational bias on the peptide backbone.[3][16] Our analysis suggests that the incorporation of this compound can effectively induce a defined secondary structure, likely a β-turn, in an otherwise flexible peptide sequence. This effect appears to be more pronounced than that observed for the cyclopentyl analogue, potentially due to the higher ring strain and more defined puckering of the four-membered ring.
The ability to predictably enforce specific secondary structures is a cornerstone of modern peptidomimetic design.[2] Non-natural amino acids like Boc-L-Cba-OH serve as valuable tools for medicinal chemists, enabling the creation of peptides with improved potency, selectivity, and stability. This guide demonstrates a clear, systematic approach to evaluating the structural impact of such building blocks, providing a framework for the rational design of next-generation peptide therapeutics.
References
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Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]
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Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. PubMed. [Link]
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Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. [Link]
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Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. PubMed Central. [Link]
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Preferred conformation of the tert-butoxycarbonyl-amino group in peptides. PubMed. [Link]
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Peptide/Protein Structure Determination Using NMR Restraints and CYANA CHEM526. University of Illinois Chicago. [Link]
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Synthesis and properties of cyclopropane-derived peptidomimetics. PubMed. [Link]
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NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]
- Peptide Synthesis for Cyclic Peptides: Methods and Applic
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Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. PubMed Central. [Link]
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Circular Dichroism of Peptides. Springer Nature Experiments. [Link]
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Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed. [Link]
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Peptidomimetic therapeutics: scientific approaches and opportunities. PubMed Central. [Link]
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Circular dichroism spectra of synthetic peptides. For each spectrum the... ResearchGate. [Link]
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Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. PubMed Central. [Link]
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Cyclopropane-Based Peptidomimetics Mimicking Wide-Ranging Secondary Structures of Peptides: Conformational Analysis and Their Use in Rational Ligand Optimization. PubMed. [Link]
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BioLab Webinar: Circular Dichroism. YouTube. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic Acid
Navigating the landscape of laboratory waste management is a critical responsibility for every researcher. Ensuring that chemical byproducts are handled and disposed of in a manner that guarantees personnel safety and environmental protection is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid, a common Boc-protected amino acid derivative used in drug development and organic synthesis. By grounding our procedures in established safety protocols and regulatory frameworks, we aim to provide a clear and defensible methodology for your laboratory's waste management plan.
Hazard Identification and Risk Assessment: Know Your Compound
The foundational step in any disposal procedure is a thorough understanding of the compound's intrinsic properties and associated hazards. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, we can infer its likely hazard profile from structurally analogous compounds.
Analysis of Analogs:
Safety Data Sheets for similar Boc-protected amino acids, such as 2-(3-((Tert-butoxycarbonyl)amino)cyclobutyl)acetic acid and (2S)-2-(((tert-butoxy)carbonyl)amino)-3-cyclohexylpropanoic acid, consistently classify them with the following hazards[1][2]:
-
Respiratory Tract Irritation (Specific Target Organ Toxicity, Single Exposure, Category 3) [1][2][3]
-
Harmful if Swallowed (Acute Oral Toxicity, Category 4) [1][3]
The tert-butoxycarbonyl (Boc) protecting group is generally stable but will cleave under acidic conditions, while the cyclobutyl group is largely unreactive, similar to other cycloalkanes[4]. Based on this analysis, this compound should be handled as a non-hazardous, yet irritant, solid chemical .
Quantitative Data Summary:
| Property | Classification | GHS Hazard Statement | Rationale |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Based on analogous compounds[1][3]. |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Consistent classification for similar structures[1][2][3]. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Consistent classification for similar structures[1][2][3]. |
| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation | Consistent classification for similar structures[1][2][3]. |
| RCRA Hazardous Waste | Not Listed/Unlikely | N/A | Does not typically meet criteria for ignitability, corrosivity, reactivity, or toxicity as defined by the EPA[5]. |
This initial assessment is crucial: while not classified as hazardous waste by regulatory bodies like the U.S. Environmental Protection Agency (EPA), its irritant properties necessitate careful handling and specific disposal pathways to ensure workplace safety[6][7].
The Disposal Decision Workflow: A Step-by-Step Protocol
The following workflow provides a logical sequence for managing the waste stream for this compound, from the point of generation to final disposal. This process is designed to be a self-validating system, ensuring compliance and safety at each stage.
Diagram: Waste Disposal Decision Workflow
Caption: Decision workflow for proper waste stream characterization.
Experimental Protocol: Step-by-Step Waste Handling
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This includes:
-
Waste Characterization:
-
Uncontaminated Compound: If the waste is the pure, solid this compound or a solution in a non-hazardous solvent, it can be managed as non-hazardous chemical waste.
-
Contaminated Compound: If the compound has been mixed with any substance that is a listed hazardous waste or causes the mixture to exhibit hazardous characteristics (e.g., mixed with a chlorinated solvent), the entire mixture must be treated as hazardous waste[8]. This is a critical determination that must be made by a trained professional[9].
-
-
Segregation and Containerization:
-
For Non-Hazardous Waste:
-
Place the solid waste in a durable, sealable container (e.g., a screw-cap plastic jar or a double-bagged plastic bag).
-
The container must be clearly labeled. A proper label includes the words "Non-Hazardous Waste," the full chemical name, and the accumulation start date[8].
-
Store the container in a designated waste accumulation area away from incompatible materials.
-
-
For Hazardous Waste:
-
Place the waste in a chemically compatible container that can be tightly sealed.
-
The container must be labeled with the words "Hazardous Waste" and a clear description of all contents and their approximate percentages[10].
-
Store in a designated Satellite Accumulation Area (SAA) until it is moved to a Central Accumulation Area (CAA) for pickup[10].
-
-
-
Disposal of Empty Containers:
-
An "empty" container that held this compound must be managed properly.
-
Triple rinse the container with a suitable solvent (e.g., ethanol or water).
-
The first rinsate must be collected and disposed of as chemical waste (hazardous or non-hazardous, matching the original compound's stream)[8][11]. Subsequent rinses may often be drain-disposed, but you must check with your local EHS office.
-
After rinsing, deface or remove the original label completely[11]. The container can then typically be disposed of in the regular trash or glass disposal box[12].
-
-
Final Disposal:
-
Non-Hazardous Waste: Follow your institution's specific procedures. Some institutions permit placing clearly labeled, sealed containers of non-hazardous solids directly into the municipal waste stream (dumpster), bypassing laboratory trash cans to avoid alarming custodial staff[13]. Never pour solutions down the drain or place liquids in the regular trash [13].
-
Hazardous Waste: Arrange for pickup through your institution's Environmental Health and Safety (EHS) department. This waste must be handled by a licensed hazardous waste disposal service[14][15]. Maintain accurate records of all hazardous waste generated and disposed of[14].
-
The Causality Behind the Choices: Why These Procedures Matter
This protocol is built on a risk-mitigation hierarchy. By first assessing the compound as a non-hazardous irritant, we avoid the unnecessary cost and regulatory burden of disposing of it as hazardous waste. However, the procedure builds in a critical checkpoint—the contamination assessment—which is mandated by EPA and OSHA regulations[6][14]. The "Mixture Rule" is unforgiving: any amount of a listed hazardous waste mixed with a non-hazardous waste renders the entire volume hazardous[8].
The detailed steps for containerization and labeling are not just best practices; they are regulatory requirements designed to ensure that everyone who handles the waste, from the researcher to the final disposal facility technician, understands its contents and potential hazards[7][10]. This clear communication is the bedrock of a safe and compliant laboratory environment.
Ultimately, while this guide provides a comprehensive framework, it is essential to consult your institution's specific Laboratory Management Plan or Chemical Hygiene Plan and speak with your EHS office, as local regulations and facility capabilities will always have the final say[9][12].
References
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Stephen F. Austin State University. Disposal Procedures for Non Hazardous Waste. SFA. [Link]
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U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]
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National Center for Biotechnology Information. Cyclobutane - PubChem. NIH. [Link]
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Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses. [Link]
-
Occupational Safety and Health Administration. Hazardous Waste - Overview. OSHA. [Link]
-
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. US EPA. [Link]
-
Occupational Safety and Health Administration. Hazardous Waste - Standards. OSHA. [Link]
-
MSDS of (S)-2-((Tert-butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Rowan University. Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. [Link]
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CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
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Fiveable. Cyclobutyl Definition - Organic Chemistry Key Term. Fiveable. [Link]
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Stericycle UK. How to Safely Dispose of Laboratory Waste?. Stericycle UK. [Link]
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Medical Laboratory Observer. Laboratory Waste Management: The New Regulations. MLO. [Link]
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University of Calgary. Ch 2: Cycloalkanes. University of Calgary. [Link]
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Clean Management Environmental Group. OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]
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Northwestern University Research Safety. Hazardous Waste Disposal Guide. Northwestern University. [Link]
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Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines. CDC. [Link]
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U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
-
The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. RSC. [Link]
-
National Science Teaching Association. Laboratory Waste Disposal Safety Protocols. NSTA. [Link]
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National Center for Biotechnology Information. (2S)-2-(((tert-butoxy)carbonyl)amino)-3-cyclohexylpropanoic acid - PubChem. NIH. [Link]
-
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-
Chemistry LibreTexts. Functional Groups and Reactivity. Chemistry LibreTexts. [Link]
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Personal protective equipment for handling 2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid
A Researcher's Guide to Safely Handling 2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid
As a novel building block in drug discovery, this compound presents unique handling challenges that necessitate a thorough understanding of its chemical properties to ensure laboratory safety. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals, moving beyond a simple checklist to instill a deep, causal understanding of the recommended safety protocols. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Molecule
Structurally similar N-Boc protected amino acids are classified as harmful if swallowed and are known to cause skin, eye, and respiratory irritation.[1][2] The tert-butoxycarbonyl (Boc) protecting group is notably sensitive to acidic conditions, which can lead to its cleavage and the release of isobutylene and carbon dioxide.[] The cyclobutane ring, while generally stable at room temperature, is a strained ring system that can undergo cleavage under various conditions, including acidic or basic environments.[4]
Known Hazards of Structurally Similar Compounds:
| Hazard Statement | Classification | Source |
| H302: Harmful if swallowed | Acute Toxicity, Oral | [1] |
| H315: Causes skin irritation | Skin Corrosion/Irritation | [1][2][5] |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation | [1][2][5] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity | [1][2] |
Based on this data, it is prudent to handle this compound as a compound that is harmful if ingested and an irritant to the skin, eyes, and respiratory system.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the identified risks. The selection of appropriate PPE should be based on a thorough hazard assessment of the specific procedures being undertaken.[6]
Core PPE Requirements:
-
Eye and Face Protection: Chemical splash goggles are mandatory.[7] For procedures with a higher risk of splashing, such as large-scale reactions or transfers, a face shield should be worn in addition to goggles.[7]
-
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or neoprene should be considered. Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.[8]
-
Body Protection: A flame-resistant lab coat should be worn and fully fastened to protect against splashes.[7] For larger quantities or tasks with a significant splash risk, a chemical-resistant apron over the lab coat is recommended.[7]
-
Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting.[7]
Respiratory Protection:
While general handling in a well-ventilated area should not require respiratory protection, a respirator may be necessary if engineering controls are insufficient or during emergency situations such as a large spill.[6][8] The use of a respirator must be part of a comprehensive respiratory protection program that includes fit testing and training.[6]
Operational Plan: From Benchtop to Disposal
A systematic approach to handling, from receipt of the compound to its final disposal, is critical for maintaining a safe laboratory environment.
Engineering Controls: Containing the Hazard
The primary method for controlling exposure to hazardous chemicals is through the use of engineering controls.
-
Ventilation: All work with this compound, especially when handling the solid powder or creating solutions, should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[9]
-
Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[10]
Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling the compound during routine laboratory procedures.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Ensure the container is clearly labeled with the chemical name and associated hazards.[11]
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[10][12]
Weighing and Solution Preparation:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine powders.
-
Use anti-static weighing dishes to minimize the dispersal of the solid.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
If the procedure involves heating, ensure it is done in a controlled manner with appropriate apparatus to prevent uncontrolled reactions or splashing.
Reaction and Work-up:
-
Set up all reactions in a chemical fume hood.
-
Be mindful of potential incompatibilities. The Boc protecting group is acid-labile, so avoid contact with strong acids unless it is the intended reaction.
-
During work-up procedures that may generate aerosols, such as rotary evaporation, ensure the apparatus is properly vented.
Emergency and Disposal Plan
Preparedness for unexpected events is a cornerstone of laboratory safety.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[1][8]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
All waste containing this compound must be treated as hazardous waste.
-
Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Do not mix with incompatible waste streams.
-
Dispose of the waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in regular trash.[5][13]
Visualizing the Safety Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision points and actions for safe handling and in case of an emergency.
Caption: Standard Operating Procedure Workflow for Handling this compound.
Caption: Emergency Response Flowchart for Incidents Involving this compound.
References
- Material Safety Data Sheet - tert-Butylperoxy 2-ethylhexyl carbonate - Cole-Parmer.
- SAFETY DATA SHEET.
- (2S)-2-(((tert-butoxy)carbonyl)amino)-3-cyclohexylpropanoic acid - PubChem.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- SAFETY DATA SHEET - Fisher Scientific.
- Sigma-Aldrich - SAFETY DATA SHEET.
- SAFETY DATA SHEET - Fisher Scientific.
- Laboratory Safety Guidance - OSHA.
- Safety Rules in Chemical Laboratories: A Practical Guide | US - SDS Management Software.
- The application of cyclobutane derivatives in organic synthesis - ResearchGate.
- Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration - OSHA.
- BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis, offering acid-labile protection for amino groups. Their stability under neutral or basic conditions makes them ideal for multi-step synthetic schemes. BOC-protection chemistry remains fundamental in classical peptide synthesis and organic modification reactions. BOC Sciences supplies a full range of BOC-protected amino acids, available from stock and through custom synthesis. As a professional manufacturer, we support researchers with consistent quality, technical expertise, and reliable supply for peptide chemistry and biomolecular design. - BOC Sciences Amino Acid.
Sources
- 1. cn.canbipharm.com [cn.canbipharm.com]
- 2. (2S)-2-(((tert-butoxy)carbonyl)amino)-3-cyclohexylpropanoic acid | C14H25NO4 | CID 10588189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. osha.gov [osha.gov]
- 7. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. thesafetygeek.com [thesafetygeek.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
